Rosiglitazone sodium
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
sodium;5-[[4-[2-[methyl(pyridin-2-yl)amino]ethoxy]phenyl]methyl]-1,3-thiazolidin-3-ide-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3S.Na/c1-21(16-4-2-3-9-19-16)10-11-24-14-7-5-13(6-8-14)12-15-17(22)20-18(23)25-15;/h2-9,15H,10-12H2,1H3,(H,20,22,23);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFOHHIYSRDUSCX-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCOC1=CC=C(C=C1)CC2C(=O)[N-]C(=O)S2)C3=CC=CC=N3.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N3NaO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
316371-83-2 | |
| Record name | Rosiglitazone sodium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0316371832 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ROSIGLITAZONE SODIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YR4MBO751R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Core Mechanism of Rosiglitazone Sodium's Action on PPARγ: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rosiglitazone, a member of the thiazolidolidinedione (TZD) class of drugs, exerts its therapeutic effects primarily through its potent and selective agonism of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ). This nuclear receptor plays a pivotal role in the regulation of glucose and lipid metabolism, making it a key therapeutic target for type 2 diabetes mellitus. This technical guide provides a comprehensive overview of the molecular mechanism of action of rosiglitazone on PPARγ, detailing the binding kinetics, conformational changes, downstream signaling events, and the experimental methodologies used to elucidate these processes.
Rosiglitazone Binding and PPARγ Activation
Rosiglitazone acts as a high-affinity ligand for PPARγ. Upon entering the cell, it binds directly to the ligand-binding pocket (LBP) within the ligand-binding domain (LBD) of the PPARγ receptor. This binding event is the critical initiating step in the cascade of molecular events that lead to the drug's pharmacological effects.
Quantitative Binding and Activation Data
The interaction between rosiglitazone and PPARγ has been quantified through various in vitro assays, providing key parameters that describe its potency and efficacy.
| Parameter | Value | Description |
| Binding Affinity (Kd) | ~43 nM | Dissociation constant, indicating the high affinity of rosiglitazone for the PPARγ LBD. |
| EC50 for Activation | ~30 nM - 100 nM | Effective concentration to achieve 50% of the maximal activation of PPARγ in reporter gene assays. |
Conformational Changes and Coactivator Recruitment
The binding of rosiglitazone to the PPARγ LBD induces a significant conformational change in the receptor. A key event is the stabilization of the Activation Function-2 (AF-2) helix (Helix 12) in an active conformation. This structural rearrangement creates a binding surface for the recruitment of transcriptional coactivators.
In its basal state, PPARγ is often associated with corepressor molecules. The rosiglitazone-induced conformational change leads to the dissociation of these corepressors and the subsequent recruitment of a complex of coactivator proteins, such as Steroid Receptor Coactivator-1 (SRC-1) and p300/CBP.
The Molecular Targets of Rosiglitazone: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Rosiglitazone, a member of the thiazolidinedione (TZD) class of drugs, is a potent synthetic ligand primarily used in the management of type 2 diabetes mellitus. Its therapeutic effects are mediated through the modulation of specific molecular targets that play a central role in glucose and lipid metabolism. This technical guide provides an in-depth examination of the molecular targets of rosiglitazone, focusing on its primary receptor, downstream signaling pathways, and known off-target effects. This document summarizes key quantitative data, details relevant experimental protocols for target validation, and provides visual representations of the underlying molecular mechanisms to support further research and drug development efforts.
Primary Molecular Target: Peroxisome Proliferator-Activated Receptor-Gamma (PPARγ)
The principal molecular target of rosiglitazone is the Peroxisome Proliferator-Activated Receptor-Gamma (PPARγ) , a ligand-activated transcription factor belonging to the nuclear receptor superfamily.[1][2][3][4] Rosiglitazone acts as a high-affinity, selective agonist for PPARγ.[2] PPARγ is highly expressed in adipose tissue, where it serves as a master regulator of adipogenesis, but is also present in skeletal muscle, liver, and various immune cells.
Upon binding, rosiglitazone induces a conformational change in the PPARγ ligand-binding domain (LBD), which promotes the recruitment of co-activator proteins and initiates a cascade of transcriptional events. This interaction is central to the drug's insulin-sensitizing effects.
Quantitative Analysis of Rosiglitazone-PPARγ Interaction
The binding affinity and activation potency of rosiglitazone for PPARγ have been characterized through various in vitro assays. The data underscores its high selectivity and potency.
| Parameter | Value | Assay Method | Reference |
| Binding Affinity (Kd) | ~40 nM | Radioligand Binding Assay | |
| Agonist Potency (EC50) | 60 nM | Reporter Gene Assay | |
| Inhibitory Concentration (IC50) | 0.23 µM | Fluorescence Polarization Assay |
Mechanism of Action and Signaling Pathway
Rosiglitazone's mechanism of action is a classic example of nuclear receptor modulation. The process begins with its entry into the cell and binding to the LBD of PPARγ in the nucleus.
-
Ligand Binding: Rosiglitazone binds to and activates PPARγ.
-
Heterodimerization: The activated PPARγ forms a heterodimer with the Retinoid X Receptor (RXR).
-
PPRE Binding: This PPARγ-RXR heterodimer then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes.
-
Transcriptional Regulation: The complex recruits co-activators, leading to the transcription of genes involved in glucose and lipid metabolism, insulin signaling, and inflammation.
This signaling cascade results in improved insulin sensitivity, primarily by enhancing glucose uptake in peripheral tissues like skeletal muscle and adipose tissue.
Regulation of Gene and Protein Expression
Activation of PPARγ by rosiglitazone directly alters the expression of numerous genes and proteins, contributing to its therapeutic effects.
| Regulation | Gene/Protein | Primary Function | Reference(s) |
| Upregulated | GLUT4 (SLC2A4) | Insulin-regulated glucose transporter | |
| Adiponectin | Enhances insulin sensitivity, anti-inflammatory | ||
| Stearoyl-CoA Desaturase (SCD) | Involved in fatty acid biosynthesis | ||
| CD36 | Fatty acid translocase | ||
| Lipoprotein Lipase (LPL) | Hydrolyzes triglycerides | ||
| Carnitine Palmitoyltransferase-1 (CPT-1) | Rate-limiting enzyme in fatty acid oxidation | ||
| Downregulated | Interleukin-6 (IL-6) | Pro-inflammatory cytokine | |
| Resistin | Adipokine linked to insulin resistance | ||
| Chemokine (C-C motif) ligand 3 (CCL3) | Pro-inflammatory chemokine | ||
| 11β-hydroxysteroid dehydrogenase 1 | Enzyme involved in cortisol activation |
Secondary and PPARγ-Independent Molecular Targets
While the majority of rosiglitazone's effects are mediated through PPARγ, evidence suggests the existence of PPARγ-independent pathways. These off-target effects are an important consideration in understanding the drug's complete pharmacological profile.
-
Tuberous Sclerosis Complex-2 (TSC2): In non-small cell lung carcinoma (NSCLC) cells, rosiglitazone has been shown to inhibit proliferation by stimulating the phosphorylation of TSC2. This activation of TSC2, a tumor suppressor that inhibits mTOR signaling, occurs via a PPARγ-independent mechanism.
-
CDK5-Mediated Phosphorylation: Rosiglitazone can inhibit the phosphorylation of PPARγ itself at serine 273 by cyclin-dependent kinase 5 (CDK5). This inhibition is thought to selectively restore the expression of beneficial adipocyte genes, like adiponectin, contributing to the drug's antidiabetic effects independently of its direct agonism.
Experimental Protocols for Target Identification and Validation
Characterizing the interaction between rosiglitazone and its molecular targets requires specific and robust experimental methodologies. Below are protocols for two key types of assays.
Protocol: Competitive Ligand Binding Assay (Fluorescence Polarization)
This assay is used to determine the binding affinity (IC50) of a test compound (e.g., rosiglitazone) by measuring its ability to displace a fluorescently labeled ligand from the PPARγ LBD.
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (rosiglitazone) and a fluorescently-labeled PPARγ ligand (probe) in an appropriate solvent (e.g., DMSO).
-
Prepare a solution of purified human PPARγ Ligand-Binding Domain (LBD) in assay buffer.
-
-
Assay Plate Setup:
-
Add a fixed concentration of PPARγ LBD and the fluorescent probe to each well of a microplate.
-
Add serial dilutions of rosiglitazone to the wells. Include control wells with no test compound (maximum polarization) and wells with a known potent ligand (background).
-
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 1-2 hours) to allow the binding reaction to reach equilibrium.
-
Measurement:
-
Measure the fluorescence polarization (FP) of each well using a suitable plate reader.
-
The displacement of the fluorescent probe by rosiglitazone results in a decrease in FP.
-
-
Data Analysis:
-
Plot the FP values against the logarithm of the rosiglitazone concentration.
-
Fit the data to a sigmoidal dose-response curve to calculate the IC50 value, which is the concentration of rosiglitazone required to displace 50% of the fluorescent probe.
-
Protocol: Transcription Factor Activity Assay (ELISA-based)
This assay quantifies the ability of rosiglitazone to activate PPARγ and promote its binding to a specific DNA sequence (PPRE).
-
Sample Preparation: Prepare nuclear extracts from cells that have been treated with various concentrations of rosiglitazone.
-
Assay Plate Setup:
-
Use a 96-well plate pre-coated with a double-stranded DNA oligonucleotide containing the PPRE consensus sequence.
-
Add the prepared nuclear extracts to the wells. The activated PPARγ/RXR heterodimer in the extract will bind to the immobilized PPRE.
-
-
Incubation and Washing:
-
Incubate the plate for 1 hour at room temperature to allow for binding.
-
Wash the plate multiple times to remove non-specifically bound proteins.
-
-
Antibody Incubation:
-
Add a primary antibody specific to PPARγ to each well and incubate for 1 hour.
-
Wash the plate, then add a secondary antibody conjugated to horseradish peroxidase (HRP) and incubate for 1 hour.
-
-
Detection and Measurement:
-
Wash the plate thoroughly. Add a colorimetric HRP substrate (e.g., TMB).
-
After a short incubation, add a stop solution.
-
Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the amount of PPRE-bound PPARγ.
-
-
Data Analysis: Compare the absorbance values from rosiglitazone-treated samples to untreated controls to determine the dose-dependent activation of PPARγ.
Conclusion
The primary molecular target of rosiglitazone sodium is unequivocally the nuclear receptor PPARγ. Its function as a potent agonist for this receptor drives the transcriptional regulation of a wide array of genes involved in glucose homeostasis and lipid metabolism, which forms the basis of its therapeutic utility as an insulin-sensitizing agent. Furthermore, emerging evidence of PPARγ-independent activities, such as the modulation of the TSC2 pathway, highlights the complexity of its pharmacological profile. A thorough understanding of these on-target and off-target interactions, facilitated by the robust experimental protocols detailed herein, is critical for the development of next-generation modulators with improved efficacy and safety profiles.
References
- 1. Identification of the target proteins of rosiglitazone in 3T3-L1 adipocytes through proteomic analysis of cytosolic and secreted proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. academic.oup.com [academic.oup.com]
- 4. What is the mechanism of Rosiglitazone Maleate? [synapse.patsnap.com]
The Role of Rosiglitazone Sodium in Insulin Sensitization Pathways: A Technical Guide
Abstract: Rosiglitazone, a member of the thiazolidinedione (TZD) class of drugs, is a potent and selective agonist for the peroxisome proliferator-activated receptor-gamma (PPARγ).[1][2] Its primary therapeutic role is to enhance insulin sensitivity in peripheral tissues, making it an effective agent for the management of type 2 diabetes mellitus.[1][3] This document provides a detailed examination of the molecular mechanisms through which rosiglitazone modulates insulin sensitization pathways. It covers the core activation of PPARγ, the downstream effects on gene transcription, the modulation of adipokines, and the enhancement of the canonical insulin signaling cascade. This guide summarizes key quantitative data, details relevant experimental protocols, and provides visual diagrams of the critical pathways and workflows to support researchers, scientists, and drug development professionals.
Core Molecular Mechanism of Action
Rosiglitazone's mechanism is centered on its function as a high-affinity ligand for PPARγ, a nuclear receptor predominantly expressed in adipose tissue. The binding of rosiglitazone to PPARγ induces a conformational change in the receptor, leading to a cascade of genomic events.
1.1. PPARγ Activation and Heterodimerization: Upon binding rosiglitazone, PPARγ forms a heterodimer with the retinoid X receptor (RXR). This activated PPARγ-RXR complex then binds to specific DNA sequences known as peroxisome proliferator-responsive elements (PPREs) located in the promoter regions of target genes. This binding event recruits co-activator proteins and initiates the transcription of genes involved in glucose and lipid metabolism, thereby altering cellular metabolism to improve insulin sensitivity.
1.2. Inhibition of CDK5-Mediated Phosphorylation: Beyond simple agonism, rosiglitazone has been shown to inhibit the phosphorylation of PPARγ at serine 273 by cyclin-dependent kinase 5 (CDK5). This inhibitory action is significant because CDK5-mediated phosphorylation is associated with the dysregulation of a specific set of adipocyte genes in insulin-resistant states. By blocking this phosphorylation, rosiglitazone helps restore the expression of key insulin-sensitizing genes, such as that for adiponectin, which may be independent of its broader transcriptional activation effects.
Key Signaling Pathways in Insulin Sensitization
Rosiglitazone's activation of PPARγ initiates a broad range of downstream effects that collectively enhance systemic insulin sensitivity. These effects are most prominent in adipose tissue but also impact muscle and liver.
2.1. Adipose Tissue Remodeling and Adipokine Modulation: PPARγ is a master regulator of adipogenesis, the differentiation of preadipocytes into mature fat cells. Rosiglitazone promotes this process, leading to an increase in the number of small, insulin-sensitive adipocytes. These cells are more efficient at sequestering circulating free fatty acids (FFAs), thereby reducing the lipotoxicity in other tissues like muscle and liver that contributes to insulin resistance.
Furthermore, rosiglitazone beneficially alters the secretion profile of adipokines from fat cells:
-
Increases Adiponectin: It upregulates the expression and secretion of adiponectin, a hormone known to enhance insulin sensitivity and possess anti-inflammatory properties.
-
Decreases Resistin and TNF-α: It reduces the production of resistin and other pro-inflammatory cytokines like TNF-α, which are known to contribute to insulin resistance.
2.2. Enhancement of Insulin Signaling Cascade: Rosiglitazone potentiates the cellular response to insulin. In brown adipocytes, treatment with rosiglitazone has been shown to increase the expression of the insulin receptor itself. It enhances the insulin-stimulated tyrosine phosphorylation of Insulin Receptor Substrate-1 (IRS-1) and, to an even greater extent, IRS-2. This amplified signal leads to greater activation of downstream effectors, including phosphatidylinositol 3-kinase (PI3K) and Akt (also known as Protein Kinase B). The activation of the PI3K/Akt pathway is a critical step in mediating most of insulin's metabolic effects.
2.3. Glucose Transporter (GLUT) Regulation: A key outcome of enhanced Akt signaling is the translocation of glucose transporter type 4 (GLUT4) from intracellular vesicles to the plasma membrane in muscle and adipose tissue. This process is essential for the uptake of glucose from the bloodstream. Studies have shown that rosiglitazone treatment leads to a 40% increase in insulin-stimulated glucose uptake, which is a direct result of increased GLUT4 translocation to the cell surface. Interestingly, this can occur without changes in the total cellular expression of GLUT4 protein, suggesting an effect on the trafficking and recycling of the transporter. In some cell types, such as glomerular podocytes, rosiglitazone has also been shown to increase glucose uptake by promoting the translocation of GLUT1.
Quantitative Effects of Rosiglitazone
The insulin-sensitizing effects of rosiglitazone have been quantified in numerous in vitro and in vivo studies. The tables below summarize key findings.
Table 1: In Vitro and Cellular Quantitative Data
| Parameter | Cell Type/System | Rosiglitazone Concentration | Result | Reference |
| PPARγ Agonism (EC₅₀) | N/A | 60 nM | Potent and selective activation | |
| Insulin-Stimulated Glucose Uptake | Fetal Rat Brown Adipocytes | 10 µmol/l | 40% increase | |
| GLUT1 Levels at Plasma Membrane | 3T3-L1 Adipocytes | 10⁻⁷ M | 1.8-fold increase (basal) | |
| Secreted IGF-I | U-33/γ2 Marrow Stromal Cells | 1 µM | 75% reduction | |
| Adipocyte Lipolysis (Glycerol Release) | Human Adipose Tissue Explants | N/A | ~32-35% increase |
Table 2: In Vivo and Clinical Quantitative Data
| Parameter | Study Population | Rosiglitazone Dosage | Duration | Result | Reference |
| Whole-Body Glucose Uptake | Type 2 Diabetes & CAD | N/A | 16 weeks | 44% increase | |
| Whole-Body Glucose Uptake | Newly Diagnosed Type 2 Diabetes | N/A | 26 weeks | 36% increase | |
| Insulin Sensitivity (GDR) | Type 2 Diabetes | 8 mg/day | 16 weeks | 86% increase | |
| Myocardial Glucose Uptake (Ischemic) | Type 2 Diabetes & CAD | N/A | 16 weeks | 24% increase | |
| Myocardial Glucose Uptake (Non-Ischemic) | Type 2 Diabetes & CAD | N/A | 16 weeks | 29% increase | |
| Fasting Plasma Fatty Acids | Type 2 Diabetes | 4 mg BID | 3 months | 38.8% decrease | |
| Intrahepatic Fat | Type 2 Diabetes | 8 mg/day | 16 weeks | 45% reduction | |
| Integrated GS-ISR | Nondiabetic, Insulin-Resistant | 4-8 mg/day | 12 weeks | 21% decrease |
GDR: Glucose Disposal Rate; GS-ISR: Glucose-Stimulated Insulin Secretion Rate; CAD: Coronary Artery Disease
Key Experimental Protocols
The elucidation of rosiglitazone's mechanism of action relies on several key experimental techniques. Detailed methodologies are provided below.
4.1. Protocol: PPARγ Ligand Binding Assay (Fluorometric)
This assay quantifies the ability of a test compound like rosiglitazone to bind to the PPARγ ligand-binding domain (LBD) by displacing a fluorescent probe.
-
1. Reagent Preparation: Prepare PPARγ Assay Buffer, dilute the fluorescent PPARγ Assay Probe in DMSO, and dissolve rosiglitazone (or other test ligands) in an appropriate solvent (e.g., DMSO).
-
2. Reaction Setup: In a microplate, add the test ligand (rosiglitazone), a solvent control (DMSO), and a known ligand control.
-
3. PPARγ Addition: Add human PPARγ protein to each well and mix gently. Incubate for 5-10 minutes at room temperature to allow the ligand to bind to the receptor.
-
4. Probe Addition: Add the diluted fluorescent probe to each well. The probe will bind to any PPARγ not occupied by the test ligand. Incubate for an additional 5 minutes.
-
5. Measurement: Measure the fluorescence intensity using a microplate reader (e.g., Ex/Em = 375/465 nm). A decrease in fluorescence compared to the solvent control indicates displacement of the probe by the test ligand.
-
6. Data Analysis: Calculate the percentage of inhibition and determine the IC₅₀ value for rosiglitazone by testing a range of concentrations.
4.2. Protocol: Cellular Glucose Uptake Assay
This method measures the rate of glucose transport into cultured cells, such as 3T3-L1 adipocytes, following treatment with rosiglitazone.
-
1. Cell Culture and Differentiation: Culture cells (e.g., 3T3-L1 preadipocytes) to confluence and induce differentiation into mature adipocytes.
-
2. Rosiglitazone Treatment: Treat the differentiated adipocytes with a desired concentration of rosiglitazone (e.g., 10 µmol/l) or a vehicle control for a specified period (e.g., 24-48 hours).
-
3. Serum Starvation: Wash the cells and incubate them in a serum-free, low-glucose medium for 2-3 hours to lower basal glucose transport.
-
4. Insulin Stimulation: Treat the cells with or without a stimulating concentration of insulin (e.g., 10 nmol/l) for a short period (e.g., 5-30 minutes) to induce GLUT4 translocation.
-
5. Glucose Uptake Measurement: Add a radiolabeled glucose analog (e.g., 2-deoxy-[³H]glucose) or a fluorescent analog for a defined time (e.g., 5-10 minutes).
-
6. Termination and Lysis: Stop the uptake by washing the cells with ice-cold buffer. Lyse the cells to release the intracellular contents.
-
7. Quantification: Measure the amount of internalized labeled glucose using a scintillation counter (for radiolabels) or a fluorescence plate reader. Normalize the results to the total protein content of each sample.
4.3. Protocol: Chromatin Immunoprecipitation (ChIP) Assay
ChIP is used to identify the specific DNA regions (PPREs) to which the PPARγ-RXR complex binds following rosiglitazone treatment.
-
1. Cross-linking: Treat adipocytes (with or without rosiglitazone) with formaldehyde to cross-link proteins to DNA.
-
2. Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into small fragments (200-1000 bp) using sonication or enzymatic digestion.
-
3. Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to PPARγ. The antibody will bind to PPARγ and its cross-linked DNA fragment. Use a non-specific IgG as a negative control.
-
4. Immune Complex Capture: Add protein A/G-coated magnetic beads to capture the antibody-protein-DNA complexes.
-
5. Washing: Wash the beads extensively to remove non-specifically bound chromatin.
-
6. Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the formaldehyde cross-links by heating. Degrade the proteins with proteinase K.
-
7. DNA Purification: Purify the co-precipitated DNA fragments.
-
8. Analysis: Analyze the purified DNA using quantitative PCR (ChIP-qPCR) with primers for known PPREs of target genes (e.g., adiponectin, aP2) or by high-throughput sequencing (ChIP-seq) for genome-wide analysis.
References
The Discovery and Synthesis of Rosiglitazone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rosiglitazone, a member of the thiazolidinedione (TZD) class of drugs, emerged as a significant therapeutic agent for the management of type 2 diabetes mellitus. Its discovery marked a pivotal advancement in the understanding and treatment of insulin resistance. This technical guide provides an in-depth exploration of the discovery, synthesis, and mechanism of action of rosiglitazone. We will detail the key synthetic pathways, providing explicit experimental protocols and quantitative data. Furthermore, this guide will elucidate the intricate signaling cascades through which rosiglitazone exerts its therapeutic effects, primarily via the activation of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ).
Discovery and Historical Context
Rosiglitazone (trade name Avandia) was developed by GlaxoSmithKline and received its first FDA approval in 1999.[] It belongs to the thiazolidinedione class of antidiabetic drugs, which are known as insulin sensitizers. The development of TZDs was a major step forward from previous therapies that primarily focused on stimulating insulin secretion. Instead, rosiglitazone addresses the underlying issue of insulin resistance, a key pathological feature of type 2 diabetes. While its clinical use has seen fluctuations due to safety concerns, the study of rosiglitazone continues to provide valuable insights into metabolic diseases.
It is important to note that while the user's request specified "Rosiglitazone sodium," the vast majority of scientific literature, including synthesis and clinical data, pertains to rosiglitazone maleate . This is the pharmaceutically prepared and administered salt form of the drug.[2][3]
Chemical Synthesis of Rosiglitazone Maleate
The synthesis of rosiglitazone is a multi-step process that has been optimized over the years for improved yield and purity. The most common synthetic route begins with the reaction of 2-chloropyridine and culminates in the formation of the maleate salt of the active pharmaceutical ingredient.
Overall Synthesis Workflow
The logical flow of the primary synthesis route for rosiglitazone maleate is depicted below.
Caption: Overall workflow for the synthesis of Rosiglitazone Maleate.
Detailed Experimental Protocols
The following protocols are synthesized from various literature sources to provide a detailed methodology for each key step.
Step 1: Synthesis of 2-(N-methyl-N-(2-pyridyl)amino)ethanol (Intermediate I)
-
Reaction: A nucleophilic substitution reaction between 2-chloropyridine and 2-(N-methylamino)ethanol.
-
Procedure:
-
In a suitable reaction vessel, combine 2-chloropyridine (1 equivalent) and 2-(N-methylamino)ethanol (1.2 equivalents) without a solvent.
-
Heat the reaction mixture to 120-140°C and maintain this temperature for several hours, monitoring the reaction progress by TLC or HPLC.
-
After completion, cool the mixture and purify the product. Purification can be achieved by vacuum distillation.
-
-
Characterization of Intermediate I:
-
Appearance: Liquid
-
Molecular Formula: C₈H₁₂N₂O
-
Molecular Weight: 152.19 g/mol
-
Boiling Point: 299°C
-
Density: 1.100 g/cm³
-
Step 2: Synthesis of 4-[2-(N-methyl-N-(2-pyridyl)amino)ethoxy]benzaldehyde (Intermediate II)
-
Reaction: A nucleophilic aromatic substitution (etherification) between Intermediate I and 4-fluorobenzaldehyde.
-
Procedure:
-
To a solution of 2-(N-methyl-N-(2-pyridyl)amino)ethanol (1 equivalent) in an aprotic polar solvent such as dimethylformamide (DMF), add a strong base like sodium hydride (NaH) (1.1 equivalents) portion-wise at 0°C to form the alkoxide.
-
After the addition is complete, allow the mixture to stir at room temperature for 30 minutes.
-
Add 4-fluorobenzaldehyde (1 equivalent) to the reaction mixture.
-
Heat the mixture to approximately 80°C and maintain for 16 hours.
-
Cool the reaction mixture, quench with water, and extract the product with a suitable organic solvent like ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is often a viscous oil and can be purified by column chromatography.
-
-
Characterization of Intermediate II:
-
Appearance: Viscous oil
-
Molecular Formula: C₁₅H₁₆N₂O₂
-
Molecular Weight: 256.3 g/mol
-
Boiling Point: 440.9 ± 30.0 °C (Predicted)
-
Step 3: Synthesis of 5-[4-[2-(N-methyl-N-(2-pyridyl)amino)ethoxy]benzylidene]thiazolidine-2,4-dione (Intermediate III)
-
Reaction: A Knoevenagel condensation of Intermediate II with 2,4-thiazolidinedione.
-
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve 4-[2-(N-methyl-N-(2-pyridyl)amino)ethoxy]benzaldehyde (1 equivalent) and 2,4-thiazolidinedione (1 equivalent) in toluene.
-
Add a catalytic amount of a weak base, such as piperidine.
-
Reflux the mixture for several hours, with azeotropic removal of water.
-
Monitor the reaction by TLC. Upon completion, cool the reaction mixture.
-
The product often precipitates out of the solution upon cooling. Collect the solid by filtration, wash with a cold solvent like ethanol, and dry.
-
-
Characterization of Intermediate III:
-
Appearance: Solid
-
Molecular Formula: C₁₈H₁₇N₃O₃S
-
Molecular Weight: 355.41 g/mol
-
Melting Point: 156-159°C (for a similar analogue)
-
Step 4: Synthesis of Rosiglitazone (Free Base)
-
Reaction: Reduction of the exocyclic double bond of Intermediate III.
-
Procedure (using Magnesium in Methanol):
-
Suspend 5-[4-[2-(N-methyl-N-(2-pyridyl)amino)ethoxy]benzylidene]thiazolidine-2,4-dione (1 equivalent) in methanol.
-
Add magnesium turnings (2-3 equivalents) portion-wise to the suspension. The reaction is exothermic.
-
Stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Quench the reaction by the slow addition of aqueous ammonium chloride or dilute hydrochloric acid.
-
Extract the product with an organic solvent, wash the organic layer, dry, and concentrate to yield the rosiglitazone free base.
-
-
Characterization of Rosiglitazone (Free Base):
-
Appearance: Colorless crystals from methanol
-
Molecular Formula: C₁₈H₁₉N₃O₃S
-
Molecular Weight: 357.43 g/mol
-
Melting Point: 122-123°C
-
Step 5: Synthesis of Rosiglitazone Maleate
-
Reaction: Salt formation between the basic rosiglitazone free base and maleic acid.
-
Procedure:
-
Dissolve rosiglitazone free base (1 equivalent) in acetone by gentle heating (50-55°C).
-
In a separate flask, dissolve maleic acid (1 equivalent) in a minimal amount of acetone.
-
Add the maleic acid solution to the rosiglitazone solution.
-
Stir the mixture and then allow it to cool slowly to room temperature, and then in an ice bath to facilitate crystallization.
-
Collect the precipitated rosiglitazone maleate by filtration, wash with cold acetone, and dry under vacuum.
-
-
Characterization of Rosiglitazone Maleate:
-
Appearance: White to off-white solid
-
Molecular Formula: C₂₂H₂₃N₃O₇S
-
Molecular Weight: 473.50 g/mol
-
Melting Point: 122-123°C
-
Quantitative Data
The following table summarizes the reported yields for the different synthetic steps of rosiglitazone, highlighting the variations in reaction conditions.
| Step | Reaction | Reagents and Conditions | Yield (%) | Reference |
| 2 | Coupling | 2-(N-methyl-N-(2-pyridyl)amino)ethanol, 4-fluorobenzaldehyde, NaH, DMF, room temp. | 48 | J. Med. Chem. 1994, 37, 3977-3985 |
| 2 | Coupling | 2-(N-methyl-N-(2-pyridyl)amino)ethanol, 4-fluorobenzaldehyde, NaH, DMF, 80°C | 72 | Biorg. Med. Chem. Lett. 1994, 4, 1181-1184 |
| 2 | Coupling | 2-(N-methyl-N-(2-pyridyl)amino)ethanol, 4-fluorobenzaldehyde, alkali metal hydroxide/alkoxide, aprotic polar solvent | 88 | US Patent 6,515,132 B2 |
| 3 | Knoevenagel Condensation | 4-[2-(N-methyl-N-(2-pyridyl)amino)ethoxy]benzaldehyde, 2,4-thiazolidinedione | 95 | US Patent 6,515,132 B2 |
| 4 | Reduction | Mg, Methanol | 72 | US Patent 6,515,132 B2 |
| 4 | Reduction | NaBH₄, CoCl₂, Dimethylglyoxime | ~80 | ChemXpress 4(4), 325-329, (2014) |
| 5 | Salt Formation | Rosiglitazone free base, Maleic acid, Acetone | 90-95 | US Patent 6,515,132 B2 |
| 5 | Salt Formation | Rosiglitazone free base, Maleic acid, Methanol | 62 | J. Med. Chem. 1994, 37, 3977-3985 |
Mechanism of Action: The PPARγ Signaling Pathway
Rosiglitazone exerts its therapeutic effects primarily by acting as a potent and selective agonist for the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), a nuclear hormone receptor.[4]
Overview of the PPARγ Signaling Cascade
The activation of PPARγ by rosiglitazone initiates a cascade of molecular events that ultimately leads to improved insulin sensitivity. The general pathway is as follows:
-
Ligand Binding: Rosiglitazone, being lipophilic, crosses the cell membrane and enters the nucleus, where it binds to the ligand-binding domain of PPARγ.
-
Heterodimerization: Upon ligand binding, PPARγ undergoes a conformational change that promotes its heterodimerization with the Retinoid X Receptor Alpha (RXRα).
-
Co-activator Recruitment: This heterodimer then recruits a complex of co-activator proteins, such as the Steroid Receptor Coactivator-1 (SRC-1) and CREB-binding protein (CBP)/p300.
-
DNA Binding: The complete complex (Rosiglitazone-PPARγ-RXRα-Co-activators) binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes.
-
Gene Transcription Modulation: The binding of this complex to PPREs modulates the transcription of these genes, leading to an increase or decrease in their expression.
Caption: Rosiglitazone-mediated PPARγ signaling pathway.
Key Target Genes and Cellular Responses
The modulation of gene expression by the rosiglitazone-PPARγ complex leads to a variety of beneficial metabolic effects, particularly in adipose tissue. Some of the key target genes include:
-
Adiponectin: Upregulation of adiponectin, an adipokine that enhances insulin sensitivity in the liver and skeletal muscle.
-
Glucose Transporter 4 (GLUT4): Increased expression of GLUT4, which facilitates the transport of glucose from the bloodstream into cells.[5]
-
Lipoprotein Lipase (LPL): Enhanced LPL activity, which promotes the clearance of triglycerides from the circulation.
-
Fatty Acid Translocase (FAT/CD36): Increased expression, leading to enhanced fatty acid uptake by adipocytes.
These changes collectively contribute to reduced circulating free fatty acids, improved glucose utilization, and a decrease in overall insulin resistance.
Conclusion
Rosiglitazone represents a cornerstone in the development of insulin-sensitizing drugs. Its synthesis, though multi-stepped, has been refined to achieve high yields and purity. The mechanism of action, centered on the activation of the PPARγ signaling pathway, has provided profound insights into the molecular basis of insulin resistance. While its clinical application has evolved, the study of rosiglitazone continues to be of great importance for researchers and professionals in the field of drug development and metabolic disease, offering a powerful tool to probe the complexities of cellular metabolism and to design next-generation therapeutics.
References
- 2. US6515132B2 - Process for the preparation of rosiglitazone maleate - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Rosiglitazone | C18H19N3O3S | CID 77999 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Peroxisome proliferator-activated receptors, coactivators, and downstream targets - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Pharmacokinetics and Pharmacodynamics of Rosiglitazone Sodium in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical pharmacokinetic (PK) and pharmacodynamic (PD) properties of rosiglitazone, a potent insulin-sensitizing agent. The information is compiled from a range of preclinical studies, offering critical data for researchers in metabolic disease and drug development.
Introduction
Rosiglitazone is a member of the thiazolidinedione (TZD) class of drugs, known for its efficacy in improving glycemic control in type 2 diabetes mellitus.[1] Its primary mechanism of action is as a high-affinity, selective agonist for the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear transcription factor integral to glucose regulation and adipocyte differentiation.[2][3][4] Activation of PPARγ by rosiglitazone modulates the transcription of numerous insulin-responsive genes, enhancing tissue sensitivity to insulin, particularly in adipose tissue, skeletal muscle, and the liver.[2] Preclinical animal models have been instrumental in elucidating the metabolic effects and disposition of rosiglitazone, providing a foundational understanding of its therapeutic and potential adverse effects.
Pharmacokinetics in Preclinical Models
The pharmacokinetic profile of rosiglitazone has been characterized in various animal models. It generally exhibits rapid absorption and is primarily cleared through metabolism.
Absorption, Distribution, Metabolism, and Excretion (ADME)
-
Absorption: Rosiglitazone is rapidly absorbed following oral administration in preclinical models, with peak plasma concentrations (Cmax) typically observed within about one hour. The absolute bioavailability is very high, estimated at approximately 99% in human studies, a characteristic that is likely reflective of its efficient absorption in preclinical species as well.
-
Distribution: Rosiglitazone is extensively bound to plasma proteins, approximately 99.8%, with albumin being the primary binding protein. Its volume of distribution (V/F) in pediatric patients, derived from population PK analysis, was estimated to be 13.5 L.
-
Metabolism: The primary route of elimination for rosiglitazone is hepatic metabolism. The major metabolic pathways are N-demethylation and para-hydroxylation of the pyridine ring, reactions mediated predominantly by the cytochrome P450 enzyme CYP2C8, with a minor contribution from CYP2C9. These metabolic pathways have been identified consistently across preclinical species (rat, dog) and humans.
-
Excretion: Metabolites of rosiglitazone are mainly excreted in the urine (approximately 65%) with a smaller portion eliminated in the feces.
Quantitative Pharmacokinetic Data
The following table summarizes key pharmacokinetic parameters of rosiglitazone observed in different preclinical models. It is important to note that parameters can vary significantly based on the animal model, health status (e.g., disease model vs. healthy), and experimental conditions.
| Parameter | Species/Model | Dose | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | Half-life (t½) (hr) | Bioavailability (%) | Reference |
| AUC | C57BL/6 Mice (NAFLD Model) | 30 mg/kg (oral) | - | - | ~2.5-fold higher than healthy mice | Significantly longer than healthy mice | - | |
| IC50 | Goto-Kakizaki Rats | - | - | - | - | - | - | |
| (for inhibition of hepatic glucose production) | ||||||||
| Half-life | Healthy Human Volunteers | 8 mg | - | ~1 | - | 3-7 | ~99 |
Note: Specific quantitative values for Cmax, Tmax, and AUC in preclinical models are highly variable across studies and often presented within the context of specific disease models. The data highlights trends, such as altered PK in disease states.
Experimental Protocols for Pharmacokinetic Studies
A typical preclinical PK study for rosiglitazone involves the following steps:
-
Animal Models: Healthy male C57BL/6 mice or various rat strains (e.g., Wistar, Sprague-Dawley) are commonly used.
-
Dosing: Rosiglitazone is administered, often as a single oral dose (e.g., 30 mg/kg), via gavage.
-
Sample Collection: Blood samples are collected serially at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dosing. Plasma is separated by centrifugation.
-
Bioanalysis: Plasma concentrations of rosiglitazone and its major metabolites are quantified using a validated analytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC/MS/MS).
-
Data Analysis: Plasma concentration-time data is analyzed using non-compartmental analysis (NCA) with software like Phoenix WinNonlin to determine key PK parameters including Cmax, Tmax, AUC, and elimination half-life.
Pharmacodynamics in Preclinical Models
The pharmacodynamic effects of rosiglitazone are primarily related to its insulin-sensitizing action, which has been demonstrated in a variety of genetic and diet- or chemical-induced animal models of insulin resistance and type 2 diabetes.
Primary Pharmacodynamic Effects
-
Glycemic Control: Rosiglitazone effectively lowers blood glucose and hemoglobin A1c (HbA1c) levels in diabetic animal models. This is achieved by inhibiting hepatic glucose production and enhancing insulin-stimulated glucose uptake and utilization in peripheral tissues.
-
Insulin Sensitization: The core effect of rosiglitazone is the improvement of insulin sensitivity. Studies in ob/ob mice and Zucker diabetic fatty rats show improved glucose tolerance and insulin sensitivity following treatment.
-
Lipid Metabolism: The drug influences lipid metabolism, leading to decreased plasma triglycerides and free fatty acids. This is consistent with its role in regulating genes involved in lipid uptake and storage in adipocytes.
-
Pancreatic β-cell Effects: In some models, rosiglitazone has been shown to preserve or even increase pancreatic β-cell mass, potentially by enhancing proliferation and decreasing apoptosis, thereby preventing the progression to overt diabetes.
Quantitative Pharmacodynamic Data
The table below summarizes the principal pharmacodynamic outcomes of rosiglitazone treatment in various preclinical models.
| Preclinical Model | Dose Regimen | Key Pharmacodynamic Effects | Reference |
| Goto-Kakizaki (GK) Rats | 5-10 mg/kg/day for 23 days | Lowered blood glucose; Inhibited hepatic glucose production; Enhanced insulin sensitivity. | |
| Streptozotocin (STZ)-induced Diabetic Rats | 4 mg/kg/day for 8 weeks | Significantly decreased blood glucose levels; Reduced oxidative stress markers (MDA). | |
| Nicotine-Exposed Rat Model | From weaning to 26 weeks | Prevented development of dysglycaemia; Increased β-cell mass via enhanced proliferation and decreased apoptosis. | |
| ob/ob Mice | Not specified | Improved glucose tolerance and insulin sensitivity. | |
| Zucker Diabetic Fatty Rats | 10 µmol/kg for 6 weeks | Prevented progression from insulin resistance to overt diabetes. | |
| ApoE-deficient Mice | Not specified | Reduced atherosclerotic aortic plaque area, suggesting a direct anti-atherogenic effect. |
Experimental Protocols for Pharmacodynamic Studies
Evaluating the anti-diabetic effects of rosiglitazone typically involves the following protocol:
-
Animal Models: A range of diabetic and/or insulin-resistant models are used, including genetic models like the Goto-Kakizaki (GK) rat (a lean model of type 2 diabetes) or diet-induced obesity models. Chemically-induced models, such as alloxan or streptozotocin (STZ)-induced diabetes, are also employed.
-
Treatment: Animals receive daily doses of rosiglitazone (e.g., 5-10 mg/kg) or a vehicle control, typically via oral gavage, for a specified period (e.g., several weeks).
-
Endpoint Measurement:
-
Glycemic Control: Blood glucose is monitored regularly from tail vein or saphenous vein samples. HbA1c may be measured at the end of the study as an indicator of long-term glycemic control.
-
Insulin Sensitivity: An Oral Glucose Tolerance Test (OGTT) is a key procedure. After an overnight fast, animals are given a glucose challenge, and blood glucose levels are measured at intervals to assess glucose disposal capacity.
-
Biomarker Analysis: Plasma insulin and lipid profiles are often assessed from blood samples collected at sacrifice.
-
Mechanism of Action and Signaling Pathways
Rosiglitazone's effects are mediated primarily through the activation of PPARγ.
PPARγ-Dependent Signaling
The canonical signaling pathway for rosiglitazone is as follows:
-
Ligand Binding: Rosiglitazone enters the cell and binds to the ligand-binding domain of the PPARγ nuclear receptor.
-
Heterodimerization: This binding event induces a conformational change, causing the PPARγ receptor to form a heterodimer with the Retinoid X Receptor (RXR).
-
DNA Binding: The PPARγ-RXR heterodimer translocates to the nucleus and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes.
-
Transcriptional Regulation: The complex recruits co-activator proteins, initiating the transcription of genes involved in glucose and lipid metabolism. This includes increasing the expression of the glucose transporter GLUT4, which facilitates glucose uptake into muscle and fat cells, and regulating genes involved in fatty acid metabolism.
This pathway ultimately leads to reduced hepatic glucose output and increased peripheral glucose disposal, thus improving insulin sensitivity.
References
In Vitro Effects of Rosiglitazone Sodium on Adipocyte Differentiation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro effects of rosiglitazone sodium on the differentiation of adipocytes. Rosiglitazone, a member of the thiazolidinedione (TZD) class of drugs, is a potent and selective agonist for the peroxisome proliferator-activated receptor-gamma (PPARγ), a master regulator of adipogenesis.[1][2][3] Its utility in in vitro studies has been pivotal in elucidating the molecular mechanisms governing the development and function of fat cells. This document summarizes key quantitative data, details common experimental protocols, and visualizes the underlying signaling pathways and workflows.
Core Mechanism of Action
Rosiglitazone exerts its primary effect by binding to and activating PPARγ, a nuclear receptor that plays a crucial role in regulating the expression of a multitude of genes involved in glucose and lipid metabolism.[2] Upon activation by rosiglitazone, PPARγ forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This interaction recruits coactivator proteins and initiates the transcription of genes that drive the differentiation of preadipocytes into mature, insulin-sensitive adipocytes.[1] This process is fundamental to its insulin-sensitizing effects observed in vivo.
Quantitative Effects on Adipocyte Differentiation Markers
Rosiglitazone treatment in vitro leads to significant changes in the expression of key adipogenic markers and a notable increase in lipid accumulation. The following tables summarize quantitative data from various studies.
Table 1: Effect of Rosiglitazone on Adipogenic Gene Expression
| Gene Marker | Cell Line | Rosiglitazone Concentration | Fold Change vs. Control | Reference |
| PPARγ | iMSCs | 2 µM | >2-fold increase | |
| C/EBPα | iMSCs | 2 µM | Over-expression | |
| UCP-1 | iMSCs | 2 µM | Significant increase | |
| EBF2 | iMSCs | 2 µM | Significant increase | |
| FABP4 | hMSCs | Not specified | Marked increase | |
| Leptin | ML adipocytes | Not specified | Comparable to white adipocytes |
iMSCs: immortalized Mesenchymal Stromal Cells; hMSCs: human Mesenchymal Stem Cells; ML adipocytes: Multilocular adipocytes.
Table 2: Effect of Rosiglitazone on Lipid Accumulation and Adipocyte Morphology
| Parameter | Cell Line | Rosiglitazone Concentration | Observation | Reference |
| Lipid Droplets | 3T3-L1 | 1 µM | Increased formation | |
| Lipid Content | Mature 3T3-L1 | Not specified | Decrease | |
| Morphology | iMSCs | 2 µM | Multilocular lipid droplets | |
| Adipocyte Size | ASCs (rat, mouse) | 1 µM and 5 µM | Significant increase | |
| Adipocyte Size | ASCs (human) | 1 µM and 5 µM | Significant increase |
ASCs: Adipose Tissue-Derived Mesenchymal Stem Cells.
Signaling Pathways in Rosiglitazone-Induced Adipogenesis
Rosiglitazone-induced adipocyte differentiation is primarily mediated through the PPARγ signaling pathway. Additionally, studies have implicated the involvement of other pathways such as the MAPK and PI3K pathways.
Caption: Rosiglitazone signaling pathway in adipocyte differentiation.
Experimental Protocols
Detailed methodologies are crucial for reproducible in vitro studies. The following sections outline standard protocols for adipocyte differentiation using rosiglitazone.
Cell Culture and Differentiation of 3T3-L1 Preadipocytes
The 3T3-L1 cell line is a widely used model for studying adipogenesis.
Materials:
-
3T3-L1 preadipocytes
-
Basal Medium (BM): High-glucose Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Differentiation Medium I (DMI): BM supplemented with 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin.
-
Differentiation Medium II (DMII): BM supplemented with 10 µg/mL insulin.
-
This compound stock solution (e.g., 2 mM in DMSO).
Protocol:
-
Seeding: Plate 3T3-L1 cells in BM and culture at 37°C in a 5% CO₂ incubator until they reach confluence.
-
Growth Arrest: Maintain the confluent cells in BM for an additional 48 hours to achieve growth arrest.
-
Induction of Differentiation (Day 0): Replace the medium with DMI. For the experimental group, add rosiglitazone to the DMI to a final concentration of 1-5 µM.
-
Maturation (Day 2): Remove the DMI and replace it with DMII (with or without rosiglitazone, depending on the experimental design).
-
Maintenance (Day 4 onwards): Replace the medium with fresh BM (with or without rosiglitazone) every 2-3 days.
-
Analysis: Adipocyte differentiation is typically observed between days 7 and 14, characterized by the accumulation of lipid droplets.
Oil Red O Staining for Lipid Accumulation
Oil Red O staining is a common method to visualize and quantify lipid accumulation in mature adipocytes.
Materials:
-
Phosphate-buffered saline (PBS)
-
10% Formalin
-
Oil Red O stock solution (0.5 g in 100 mL isopropanol)
-
Oil Red O working solution (6 parts stock solution, 4 parts distilled water)
-
Isopropanol
Protocol:
-
Wash differentiated cells with PBS.
-
Fix the cells with 10% formalin for 1 hour at room temperature.
-
Wash the fixed cells with distilled water.
-
Incubate the cells with the Oil Red O working solution for 1 hour at room temperature.
-
Wash the cells four times with distilled water.
-
For quantification, elute the stain by adding 100-200 µL of isopropanol and measure the absorbance at 490 nm.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
qRT-PCR is used to quantify the expression levels of adipogenic marker genes.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR primers for target genes (e.g., PPARγ, C/EBPα, aP2, UCP-1) and a housekeeping gene (e.g., β-actin, GAPDH)
-
SYBR Green qPCR master mix
-
qPCR instrument
Protocol:
-
RNA Extraction: Isolate total RNA from cells at different time points of differentiation according to the manufacturer's protocol.
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA.
-
qPCR: Perform qPCR using specific primers for the genes of interest.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for studying the effects of rosiglitazone on adipocyte differentiation.
Caption: General experimental workflow for in vitro adipocyte differentiation studies.
Conclusion
This compound is a powerful tool for inducing and studying adipocyte differentiation in vitro. Its well-defined mechanism of action through PPARγ activation provides a robust system for investigating the molecular intricacies of adipogenesis. The quantitative data and detailed protocols presented in this guide offer a solid foundation for researchers and drug development professionals to design and execute experiments aimed at understanding and modulating adipocyte biology. The ability of rosiglitazone to not only promote adipogenesis but also influence the phenotype of the resulting adipocytes, such as inducing "browning" characteristics, highlights its complexity and continued relevance in metabolic research.
References
Rosiglitazone Sodium: An In-depth Technical Guide for Metabolic Syndrome Research
Audience: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive overview of rosiglitazone sodium as a critical tool for investigating the pathophysiology and therapeutic interventions for metabolic syndrome. It details its mechanism of action, experimental protocols for its use in preclinical models, and its quantifiable effects on various metabolic parameters.
Introduction: Rosiglitazone as a Research Tool
Rosiglitazone is a member of the thiazolidinedione (TZD) class of drugs and a potent, high-affinity selective agonist for the Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[1][2] Initially developed for the treatment of type 2 diabetes, its specific mechanism of improving insulin sensitivity makes it an invaluable tool for studying the complex interplay of pathways involved in metabolic syndrome.[3][4] By activating PPARγ, primarily in adipose tissue, rosiglitazone modulates the transcription of numerous genes involved in glucose and lipid metabolism, adipocyte differentiation, and inflammation, thereby reversing many of the hallmark features of metabolic syndrome.[5] This allows researchers to dissect the molecular underpinnings of insulin resistance and explore the therapeutic potential of targeting the PPARγ signaling cascade.
Core Mechanism of Action: The PPARγ Signaling Pathway
Rosiglitazone exerts its effects by binding to and activating PPARγ, a nuclear receptor that functions as a ligand-activated transcription factor. The activation process initiates a cascade of molecular events:
-
Ligand Binding: Rosiglitazone enters the cell and binds to the ligand-binding domain of PPARγ located in the cytoplasm or nucleus.
-
Heterodimerization: Upon activation, PPARγ forms a heterodimer with the Retinoid X Receptor (RXR).
-
PPRE Binding: This PPARγ-RXR complex translocates to the nucleus and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes.
-
Transcriptional Regulation: The binding of the complex to PPREs recruits a suite of co-activator proteins, initiating the transcription of genes that regulate insulin sensitivity, lipid metabolism, and inflammation. Key outcomes include enhanced glucose uptake in peripheral tissues, promotion of fatty acid storage in adipocytes, and a reduction in pro-inflammatory cytokines.
Experimental Design and Protocols
Using rosiglitazone effectively in a research setting requires a structured experimental workflow, from inducing the metabolic syndrome phenotype in an animal model to analyzing the specific metabolic outcomes.
A common and effective method for inducing metabolic syndrome is through diet manipulation. High-fructose and high-fat diets are widely used to replicate the key features of the human condition in rodents like Wistar or Sprague-Dawley rats.
-
Objective: To induce insulin resistance, dyslipidemia, and hypertension in rodents.
-
Animal Model: Male Wistar rats (8-10 weeks old) are commonly used due to their susceptibility to diet-induced metabolic changes.
-
Dietary Intervention:
-
Control Group: Fed a standard chow diet.
-
Metabolic Syndrome Group: Provided with a high-fructose diet, often administered as 20-30% fructose in their drinking water for 8-15 weeks. Alternatively, a high-fat diet (e.g., 45-60% kcal from fat) can be used for 12-16 weeks.
-
-
Confirmation of Model: The development of metabolic syndrome should be confirmed by measuring key parameters before starting rosiglitazone treatment. This includes:
-
Obesity: Significant increase in body weight and visceral fat pad mass.
-
Hyperglycemia/Insulin Resistance: Elevated fasting glucose, insulin levels, and impaired glucose tolerance confirmed via an Oral Glucose Tolerance Test (OGTT).
-
Dyslipidemia: Increased serum triglycerides and free fatty acids.
-
Hypertension: Elevated systolic blood pressure measured by tail-cuff plethysmography.
-
-
Objective: To assess the therapeutic effects of rosiglitazone on the established metabolic syndrome model.
-
Preparation: this compound is typically dissolved in a vehicle such as 0.5% carboxymethylcellulose (CMC) for oral administration.
-
Dosing Regimen:
-
Treatment Group: Receives rosiglitazone orally via gavage at a dose ranging from 5 to 10 mg/kg/day.
-
Control Group: Receives an equivalent volume of the vehicle (e.g., 0.5% CMC) via oral gavage.
-
-
Duration: Treatment is typically carried out for a period of 2 to 8 weeks to observe significant metabolic changes.
-
Objective: To quantify the effects of rosiglitazone treatment.
-
Sample Collection: At the end of the treatment period, animals are fasted overnight. Blood samples are collected via cardiac puncture under anesthesia. Tissues such as liver, skeletal muscle, and adipose tissue are harvested and snap-frozen in liquid nitrogen.
-
Biochemical Assays:
-
Plasma/Serum Analysis: Use commercial ELISA or colorimetric assay kits to measure glucose, insulin, triglycerides (TG), total cholesterol (TC), HDL-C, LDL-C, free fatty acids (FFA), and adipokines (e.g., adiponectin, leptin).
-
Inflammatory Markers: Measure levels of C-reactive protein (CRP), IL-6, and TNF-α using specific immunoassays.
-
Insulin Resistance Assessment: Calculate the Homeostasis Model Assessment of Insulin Resistance (HOMA-IR) index using the formula: (Fasting Insulin (μU/mL) x Fasting Glucose (mmol/L)) / 22.5.
-
-
Histological Analysis: Liver and adipose tissue can be fixed in formalin, embedded in paraffin, and stained with Hematoxylin and Eosin (H&E) to assess hepatic steatosis and adipocyte morphology, respectively.
Quantitative Data Presentation
The following tables summarize the quantitative effects of rosiglitazone observed in various preclinical and clinical studies.
Table 1: Effects of Rosiglitazone in Animal Models of Metabolic Syndrome
| Parameter | Animal Model | Rosiglitazone Dose & Duration | % Change vs. Control | Reference(s) |
| Plasma Triglycerides | Fructose-fed Rats | 10 mg/kg/day for 2 weeks | ↓ 62% | |
| Polydactylous Rat | 14-day administration | ↓ 44% | ||
| Hepatic Triglycerides | Fructose-fed Rats | 10 mg/kg/day for 2 weeks | ↓ 61% | |
| Polydactylous Rat | 14-day administration | ↓ 46% | ||
| Serum Insulin | Polydactylous Rat | 14-day administration | ↓ 43% | |
| Plasma Adiponectin | Fructose-fed Rats | 10 mg/kg/day for 2 weeks | ↑ 329% | |
| Fructose-fed Rats | 5 mg/kg/day for 4 weeks | ↑ 104% | ||
| Blood Pressure | Fructose-fed Rats | 10 mg/kg/day for 2 weeks | ↓ 17% | |
| Free Fatty Acids | Polydactylous Rat | 14-day administration | ↓ 28% |
Table 2: Effects of Rosiglitazone in Human Subjects with Metabolic Syndrome or Type 2 Diabetes
| Parameter | Patient Population | Rosiglitazone Dose & Duration | % Change vs. Baseline/Placebo | Reference(s) |
| Insulin Sensitivity | Type 2 Diabetes | 4 mg BID for 3 months | ↑ 68% (low-dose insulin) | |
| (Glucose Metabolism) | Hypertensive Patients | 8 mg/day for 12 weeks | ↑ 18% | |
| Fasting Plasma Glucose | Type 2 Diabetes | 4 mg BID for 3 months | ↓ 12% | |
| Fasting Plasma Insulin | Type 2 Diabetes | 4 mg BID for 3 months | ↓ 23% | |
| Plasma Triglycerides | Hypertensive Patients | 8 mg/day for 12 weeks | ↓ 34% | |
| Plasma Free Fatty Acids | Type 2 Diabetes | 4 mg BID for 3 months | ↓ 39% | |
| Adiponectin | Metabolic Syndrome | 8 mg/day for 12 weeks | ↑ 168% | |
| C-Reactive Protein (CRP) | Metabolic Syndrome | 8 mg/day for 12 weeks | ↓ 32% | |
| Interleukin-6 (IL-6) | Metabolic Syndrome | 8 mg/day for 12 weeks | ↓ 22% |
Analytical Methodologies for Quantification
Accurate quantification of rosiglitazone and key metabolic markers is crucial for robust experimental results.
-
Rosiglitazone Quantification: High-Performance Liquid Chromatography (HPLC) is the predominant method for determining the concentration of rosiglitazone in bulk drug, pharmaceutical formulations, and biological fluids. Reverse-phase HPLC (RP-HPLC) coupled with a UV or PDA detector is commonly employed for its sensitivity and reproducibility. For higher sensitivity in biological matrices, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the preferred method.
-
Metabolic Parameter Analysis:
-
Glucose: Measured using the glucose oxidase method with a standard glucose analyzer.
-
Insulin & Adipokines: Quantified using specific radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA) kits.
-
Lipids (TG, Cholesterol, FFA): Determined using enzymatic colorimetric assays or microfluorimetric methods. Lipoprotein subfractions can be analyzed in detail using proton nuclear magnetic resonance (NMR) spectroscopy.
-
Conclusion
This compound is a powerful and specific pharmacological tool for probing the molecular mechanisms of metabolic syndrome. Its targeted action on the PPARγ receptor allows researchers to modulate key pathways involved in insulin resistance, dyslipidemia, and inflammation. By utilizing well-defined animal models and robust analytical techniques as outlined in this guide, scientists can effectively investigate the pathophysiology of metabolic syndrome and evaluate novel therapeutic strategies targeting this complex metabolic disorder.
References
- 1. rndsystems.com [rndsystems.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Rosiglitazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rosiglitazone for type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting PPARγ Signaling Cascade for the Prevention and Treatment of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Anti-inflammatory Properties of Rosiglitazone Sodium in Cellular Models
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Rosiglitazone, a member of the thiazolidinedione (TZD) class of drugs, is a potent and selective agonist for the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), a nuclear hormone receptor.[1][2] While primarily known for its insulin-sensitizing effects in the treatment of type 2 diabetes, a substantial body of evidence demonstrates its significant anti-inflammatory properties across various cellular models.[3][4] This technical guide provides an in-depth review of the molecular mechanisms, experimental protocols, and quantitative data supporting the anti-inflammatory actions of Rosiglitazone. The primary mechanism involves PPARγ-dependent transrepression of pro-inflammatory signaling pathways, most notably Nuclear Factor-kappaB (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).[5] This document consolidates key findings from studies on macrophages, microglia, endothelial cells, and vascular smooth muscle cells, offering a comprehensive resource for researchers investigating novel therapeutic applications of PPARγ agonists.
Core Mechanisms of Anti-inflammatory Action
Rosiglitazone exerts its anti-inflammatory effects primarily through the activation of PPARγ, which modulates the expression of numerous genes involved in inflammation. The mechanisms can be broadly categorized as PPARγ-dependent and, in some contexts, PPARγ-independent.
PPARγ-Dependent Inhibition of the NF-κB Signaling Pathway
The most well-documented anti-inflammatory mechanism of Rosiglitazone is the inhibition of the NF-κB pathway. In an unstimulated state, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκBα. Inflammatory stimuli, such as Lipopolysaccharide (LPS), trigger the phosphorylation and subsequent degradation of IκBα, allowing the NF-κB p65 subunit to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including those for cytokines like TNF-α, IL-1β, and IL-6.
Rosiglitazone-activated PPARγ interferes with this cascade by:
-
Preventing IκBα Degradation: Studies in RAW264.7 macrophages show that Rosiglitazone treatment inhibits the LPS-induced downregulation of IκBα expression.
-
Inhibiting p65 Phosphorylation: Rosiglitazone significantly reduces the phosphorylation of the p65 subunit, a critical step for its activation.
This inhibitory action is dependent on PPARγ, as the anti-inflammatory effects of Rosiglitazone are reversed when PPARγ is knocked down using siRNA.
References
- 1. Mechanisms of anti-inflammatory and neuroprotective actions of PPAR-gamma agonists [imrpress.com]
- 2. Mechanisms of anti-inflammatory and neuroprotective actions of PPAR-gamma agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Response: Effects of Rosiglitazone on Inflammation in Otsuka Long-Evans Tokushima Fatty Rats (Korean Diabetes J 2010;34:191-9) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rosiglitazone alleviates lipopolysaccharide-induced inflammation in RAW264.7 cells via inhibition of NF-κB and in a PPARγ-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Off-Target Effects of Rosiglitazone Sodium: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rosiglitazone, a member of the thiazolidolidinedione (TZD) class of drugs, is a potent agonist of the peroxisome proliferator-activated receptor-gamma (PPARγ).[1] While its primary therapeutic action in treating type 2 diabetes mellitus involves enhancing insulin sensitivity through PPARγ activation, a growing body of evidence highlights a range of off-target effects that contribute to both its therapeutic profile and its adverse side effects. This technical guide provides an in-depth exploration of the known off-target interactions of Rosiglitazone sodium, summarizing key quantitative data, detailing experimental methodologies, and visualizing the implicated signaling pathways.
Off-Target Protein Interactions
Chemical proteomics has been a key technique in identifying proteins that interact with Rosiglitazone, independent of its binding to PPARγ. These studies typically involve affinity chromatography using a Rosiglitazone analog or its core scaffold, glitazone, to capture interacting proteins from tissue lysates, followed by identification via mass spectrometry.
A significant study utilizing a glitazone-based affinity matrix on rat heart tissue identified numerous off-target binding proteins.[2][3] These findings suggest that the glitazone scaffold has an affinity for dehydrogenases, a characteristic consistent with related rhodanine cores. Furthermore, both Rosiglitazone and the related TZD, Pioglitazone, were found to bind to various ion channels and their modulators, which may have implications for the observed cardiovascular side effects such as congestive heart failure and arrhythmia.
Quantitative Data on Off-Target Interactions
While comprehensive quantitative binding data for all identified off-target proteins remains limited in the public domain, some key values have been reported. The following tables summarize the available quantitative data for both on-target and off-target interactions of Rosiglitazone.
| Target Protein | Ligand | Assay Type | Cell/Tissue Type | IC50 / EC50 / Kd | Reference |
| On-Target | |||||
| PPARγ | Rosiglitazone | Radioligand Binding | Rat Adipocytes | IC50 = 12 nM | |
| PPARγ | Rosiglitazone | Radioligand Binding | 3T3-L1 Adipocytes | IC50 = 4 nM | |
| PPARγ | Rosiglitazone | Radioligand Binding | Human Adipocytes | IC50 = 9 nM | |
| PPARγ | Rosiglitazone | Functional Assay | - | EC50 = 60 nM | |
| PPARγ | Rosiglitazone | Binding Assay | - | Kd = 40 nM | |
| Off-Target | |||||
| Mitochondrial Complex I | Rosiglitazone | Activity Assay | Mouse Heart Mitochondria | Inhibition at 10-30 µM | |
| Mitochondrial Complex IV | Rosiglitazone | Activity Assay | Mouse Heart Mitochondria | Inhibition at 10-30 µM |
Table 1: Quantitative On-Target and Off-Target Interaction Data for Rosiglitazone. This table presents the reported IC50, EC50, and Kd values for Rosiglitazone's interaction with its primary target, PPARγ, and its inhibitory effects on mitochondrial respiratory complexes.
| Protein Name | UniProt ID | Function | Fold Change (Rosiglitazone vs. Control) | Reference |
| Adenomatosis polyposis coli 2 (APC2) | Q9QXS4 | Regulation of cell adhesion and apoptosis | Upregulated >1.5-fold | |
| Eukaryotic translation initiation factor 5A-1 (eIF5A) | P63241 | Involved in protein synthesis and cell proliferation | Upregulated >1.5-fold |
Table 2: Differentially Expressed Proteins in 3T3-L1 Adipocytes Treated with Rosiglitazone. This table highlights potential novel target proteins of Rosiglitazone identified through proteomic analysis, showing their fold change in expression upon treatment.
Experimental Protocols
Chemical Proteomics for Off-Target Identification
This protocol provides a generalized workflow for identifying off-target proteins of Rosiglitazone using affinity chromatography coupled with mass spectrometry, based on methodologies described in the literature.
Objective: To isolate and identify proteins from a cell or tissue lysate that bind to Rosiglitazone or its structural analogs.
Materials:
-
Epoxy-activated Sepharose 6B resin
-
Glitazone (or a suitable Rosiglitazone analog with a linker)
-
Rat heart tissue or relevant cell line
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, protease inhibitor cocktail)
-
Wash buffer (e.g., Lysis buffer with lower detergent concentration)
-
Elution buffer (e.g., High concentration of Rosiglitazone, or a pH shift buffer)
-
Tris-HCl, DTT, Iodoacetamide, Trypsin
-
C18 resin for solid-phase extraction
-
Nano-liquid chromatography system
-
Orbitrap mass spectrometer
Methodology:
-
Affinity Resin Preparation:
-
Couple the glitazone scaffold to epoxy-activated Sepharose 6B resin according to the manufacturer's instructions. This creates the affinity matrix.
-
Wash the resin extensively to remove any uncoupled ligand.
-
-
Lysate Preparation:
-
Homogenize rat heart tissue or cultured cells in ice-cold lysis buffer.
-
Centrifuge the lysate at high speed to pellet cellular debris.
-
Collect the supernatant containing the soluble proteome.
-
-
Affinity Chromatography:
-
Incubate the cleared lysate with the glitazone-coupled affinity resin for a defined period (e.g., 2-4 hours) at 4°C with gentle rotation.
-
Pack the resin into a chromatography column.
-
Wash the column extensively with wash buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the specifically bound proteins by incubating the resin with an elution buffer containing a high concentration of free Rosiglitazone. This competitively displaces the bound proteins from the affinity matrix.
-
Alternatively, use a pH shift or a denaturing agent for elution, though competitive elution is preferred to enrich for specific binders.
-
-
Sample Preparation for Mass Spectrometry:
-
Concentrate the eluted protein sample.
-
Reduce disulfide bonds with DTT and alkylate cysteine residues with iodoacetamide.
-
Digest the proteins into peptides using sequencing-grade trypsin.
-
Desalt the peptide mixture using a C18 solid-phase extraction column.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide mixture using a nano-liquid chromatography system coupled to an Orbitrap mass spectrometer.
-
Acquire data in a data-dependent acquisition mode, selecting the most abundant precursor ions for fragmentation.
-
-
Data Analysis:
-
Search the acquired tandem mass spectra against a relevant protein database (e.g., UniProt Rat) using a search engine like Sequest or Mascot.
-
Identify proteins that are significantly enriched in the Rosiglitazone elution compared to control elutions (e.g., elution with a vehicle or an inactive analog).
-
References
Rosiglitazone Sodium's Impact on Hepatocyte Gene Expression: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
Rosiglitazone, a member of the thiazolidinedione (TZD) class of drugs, is a potent synthetic agonist for the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ).[1][2] Primarily utilized as an insulin-sensitizing agent in the management of type 2 diabetes, its mechanism of action extends deep into the transcriptional regulation of genes controlling glucose and lipid metabolism, particularly within the liver.[3][4] Understanding the precise impact of rosiglitazone on hepatocyte gene expression is critical for elucidating its therapeutic effects and potential adverse reactions, such as hepatosteatosis.[5] This guide provides an in-depth examination of the molecular pathways, experimental methodologies, and quantitative changes in gene expression observed in hepatocytes following treatment with rosiglitazone.
Core Mechanism of Action: PPARγ Activation
Rosiglitazone's primary mechanism involves its direct binding to and activation of PPARγ, a nuclear receptor that functions as a ligand-activated transcription factor. In hepatocytes, this activation initiates a cascade of molecular events:
-
Ligand Binding: Rosiglitazone enters the hepatocyte and binds to the ligand-binding domain of PPARγ.
-
Heterodimerization: The activated PPARγ forms a heterodimer with the Retinoid X Receptor (RXR).
-
PPRE Binding: This PPARγ/RXRα complex translocates to the nucleus and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes.
-
Transcriptional Regulation: The binding of the complex to PPREs recruits a suite of co-activator proteins, initiating the transcription of downstream genes involved in various metabolic processes. Conversely, it can also repress the expression of certain genes, often through interference with other signaling pathways.
This core mechanism enhances the sensitivity of liver cells to insulin and modulates metabolic pathways.
Key Signaling Pathway Interactions
Beyond its primary pathway, rosiglitazone's influence on hepatocytes involves crosstalk with other critical signaling networks, notably those related to inflammation and cellular stress.
Anti-Inflammatory Effects via NF-κB Pathway
Rosiglitazone exhibits anti-inflammatory properties in the liver, partly by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway. In inflammatory states, such as those induced by lipopolysaccharide (LPS), the NF-κB pathway is activated, leading to the transcription of pro-inflammatory cytokines like TNF-α and IL-6. Rosiglitazone treatment has been shown to decrease the expression of these cytokines and key inflammatory enzymes like COX-2, attenuating the inflammatory response in the liver. This inhibition may involve preventing the nuclear translocation of NF-κB subunits.
Antioxidant Response via Nrf2 Pathway
Rosiglitazone has been demonstrated to ameliorate acute hepatic injury by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a key transcription factor that regulates the expression of antioxidant enzymes like heme oxygenase 1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1). By promoting the activation of Nrf2, rosiglitazone enhances the hepatocyte's capacity to combat oxidative stress, thereby reducing liver cell apoptosis and injury.
Experimental Protocols
The investigation of rosiglitazone's effects on hepatocytes employs a range of in vitro and in vivo models and molecular biology techniques.
In Vitro Model: HepG2 Cell Culture
-
Cell Line: Human hepatocellular carcinoma cell line HepG2 is frequently used.
-
Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, maintained at 37°C in a humidified atmosphere of 5% CO2.
-
Rosiglitazone Treatment: Rosiglitazone is dissolved in a vehicle (e.g., DMSO) and added to the culture medium at various concentrations, commonly ranging from 1 µM to 30 µM. Treatment durations vary from a few hours to 48 hours or more to assess both acute and chronic effects.
In Vivo Model: Mouse Studies
-
Animal Models: Common models include genetically diabetic mice (e.g., ob/ob, Akita) or mice on a high-fat diet (HFD) to induce obesity and insulin resistance.
-
Administration: Rosiglitazone is administered to mice, often via oral gavage, for a period ranging from days to several months. A typical dose might be 10 mg/kg per day.
-
Tissue Harvesting: After the treatment period, mice are euthanized, and liver tissue is harvested for subsequent analysis.
Gene and Protein Expression Analysis
-
RNA Isolation: Total RNA is extracted from cultured hepatocytes or homogenized liver tissue using reagents like TRIzol.
-
Quantitative Real-Time PCR (qRT-PCR): This is the standard method to quantify the expression of specific genes.
-
cDNA Synthesis: Isolated RNA is reverse-transcribed into complementary DNA (cDNA) using a first-strand synthesis kit.
-
Amplification: The cDNA is amplified using a qPCR system with gene-specific primers and a fluorescent dye (e.g., SYBR Green) or probe-based assays (e.g., TaqMan).
-
Quantification: Relative gene expression is often calculated using the ΔΔCt method, with a housekeeping gene like β-actin (ACTB) or GAPDH used for normalization.
-
-
Western Blotting: This technique is used to measure the protein levels of the genes of interest.
-
Protein Extraction: Proteins are extracted from cell or tissue lysates.
-
Electrophoresis & Transfer: Proteins are separated by size using SDS-PAGE and transferred to a membrane (e.g., nitrocellulose).
-
Antibody Incubation: The membrane is incubated with primary antibodies specific to the target protein (e.g., PPARγ, Nrf2, COX-2) followed by a secondary antibody conjugated to a detectable enzyme.
-
Detection: The signal is detected and quantified to determine relative protein abundance.
-
Quantitative Data on Gene Expression Changes
Rosiglitazone treatment leads to significant changes in the expression of a wide array of genes in hepatocytes. The following tables summarize these changes, categorized by the primary function of the affected genes.
Table 1: Genes Involved in Lipid Metabolism
| Gene | Function | Observed Change | Experimental Model | Citation |
| CD36 | Fatty Acid Translocase/Uptake | Upregulation | Mouse Liver (HFD) | |
| Fabp4 | Fatty Acid Binding Protein 4 | Upregulation | Mouse Liver (HFD) | |
| Mgat1 | Acyl-CoA:monoacylglycerol acyltransferase | Upregulation | Mouse Liver (HFD) | |
| Fasn | Fatty Acid Synthase | Upregulation | Mouse Liver (HFD) | |
| Scd1 | Stearoyl-CoA desaturase-1 | Upregulation | Mouse Liver (HFD) | |
| ACC1 | Acetyl-CoA carboxylase 1 | Upregulation | Mouse Liver Explants | |
| PPARα | Nuclear receptor for lipid catabolism | Upregulation | Fetal Sheep Liver | |
| LRP1 | LDL Receptor-Related Protein 1 | Upregulation (low conc.) / Downregulation (high conc.) | HepG2 Cells |
Table 2: Genes Involved in Inflammation and Cell Signaling
| Gene | Function | Observed Change | Experimental Model | Citation |
| TNF-α | Pro-inflammatory Cytokine | Downregulation | Rat Liver (D-GaIN/LPS) | |
| IL-6 | Pro-inflammatory Cytokine | Downregulation | Rat Liver (D-GaIN/LPS) | |
| COX-2 | Pro-inflammatory Enzyme | Downregulation | Rat Liver (D-GaIN/LPS), BEL-7402 Cells | |
| IKK-β | NF-κB Pathway Kinase | Downregulation | Rat Liver (Chronic Pancreatitis) | |
| NF-κB | Inflammatory Transcription Factor | Downregulation | Rat Liver (Chronic Pancreatitis) | |
| Nrf2 | Antioxidant Transcription Factor | Upregulation | Mouse Liver (CCl4 injury) | |
| HO-1 | Heme Oxygenase 1 (Antioxidant) | Upregulation | Mouse Liver (CCl4 injury) | |
| NQO1 | NAD(P)H quinone oxidoreductase 1 | Upregulation | Mouse Liver (CCl4 injury) | |
| PTEN | Tumor Suppressor, PI3K/Akt inhibitor | Upregulation | HepG2, BEL-7402 Cells | |
| Skp2 | S-phase kinase-associated protein 2 | Downregulation | HepG2 Cells |
Conclusion and Implications
Rosiglitazone profoundly alters the gene expression profile of hepatocytes, primarily through the activation of PPARγ. This leads to a complex array of outcomes. On one hand, it beneficially modulates genes involved in insulin signaling and suppresses key pro-inflammatory pathways like NF-κB, which forms the basis of its therapeutic effect. Furthermore, its ability to activate the Nrf2 antioxidant pathway suggests a hepatoprotective role against certain types of injury.
On the other hand, the significant upregulation of genes involved in fatty acid uptake and synthesis, such as Cd36, Fabp4, and Fasn, can lead to triglyceride accumulation and hepatic steatosis. This dual effect underscores the complexity of targeting metabolic pathways in the liver. For drug development professionals, these findings highlight the need for next-generation PPARγ modulators that can separate the beneficial insulin-sensitizing and anti-inflammatory effects from the potentially adverse steatogenic effects. For researchers, the intricate crosstalk between PPARγ and other signaling networks like NF-κB, Nrf2, and PI3K/Akt remains a fertile ground for investigation, promising deeper insights into the metabolic regulation of the liver.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Rosiglitazone (BRL49653), a PPARgamma-selective agonist, causes peroxisome proliferator-like liver effects in obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Rosiglitazone Maleate? [synapse.patsnap.com]
- 4. Rosiglitazone - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose, Pregnanacy | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 5. Effect of rosiglitazone on liver structure and function in genetically diabetic Akita mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vivo Studies of Rosiglitazone Sodium
These comprehensive application notes and protocols are designed for researchers, scientists, and drug development professionals investigating the in vivo effects of rosiglitazone sodium. This document provides detailed experimental procedures, summarizes key quantitative data, and visualizes relevant biological pathways and workflows.
Introduction
Rosiglitazone is a member of the thiazolidinedione class of drugs and a selective agonist for the peroxisome proliferator-activated receptor-gamma (PPARγ).[1][2][3][4] Activation of PPARγ regulates the transcription of genes involved in glucose and lipid metabolism, leading to improved insulin sensitivity.[1] In vivo studies are crucial to understanding its therapeutic effects and potential side effects. This document outlines a standardized protocol for conducting such studies in rodent models of obesity and type 2 diabetes.
Data Presentation: Efficacy of Rosiglitazone in Rodent Models
The following tables summarize the quantitative effects of rosiglitazone on key metabolic parameters in various rodent models of obesity and insulin resistance.
Table 1: Effects of Rosiglitazone on Plasma Parameters in Dietary-Induced Obese (DIO) Rats
| Parameter | Dosage | Treatment Duration | Result | Reference |
| Plasma Glucose | 3 mg/kg/day | 21 days | ↓ 21% | |
| Plasma Insulin | 10 mg/kg/day | 21 days | ↓ 27% | |
| Plasma Free Fatty Acids | 0.3 mg/kg/day | 21 days | ↓ 37% | |
| Plasma Triglycerides | 3 mg/kg/day | 21 days | ↓ 42% |
Table 2: Effects of Rosiglitazone on Metabolic Parameters in Genetically Obese and Diabetic Mice
| Animal Model | Dosage | Treatment Duration | Parameter | Result | Reference |
| db/db mice | Not Specified | Not Specified | Plasma Glucose | ↓ 55.6% | |
| KKAy mice | 1.04 mg/kg/day | 8 weeks | Blood Glucose | Significantly ↓ | |
| ob/ob mice | 10 mg/kg/day | 6 weeks | Body Weight Gain | Significantly ↑ | |
| ob/ob mice | 10 mg/kg/day | 6 weeks | Fat Mass | Significantly ↑ | |
| hIAPP transgenic mice | ~1.43 mg/kg/day | 12 months | Fasting Free Fatty Acids | Significantly ↓ | |
| hIAPP transgenic mice | ~1.43 mg/kg/day | 12 months | Fasting Triglycerides | Significantly ↓ |
Experimental Protocols
This section provides a detailed methodology for a typical in vivo study investigating the effects of rosiglitazone in a diet-induced obese mouse model.
Animal Model and Acclimation
-
Animal Model: C57BL/6J male mice, 6-8 weeks old.
-
Diet-Induced Obesity: Feed mice a high-fat diet (HFD; 60% kcal from fat) for 8-12 weeks to induce obesity and insulin resistance. A control group should be fed a standard chow diet.
-
Housing: House mice under controlled temperature (22-24°C) and a 12-hour light/dark cycle with ad libitum access to food and water.
-
Acclimation: Allow mice to acclimate to the housing conditions for at least one week before the start of the experiment.
Preparation of this compound Solution
-
Vehicle: A common vehicle for oral administration of rosiglitazone is 0.5% (w/v) methylcellulose with 0.25% (v/v) Tween 80 in sterile water.
-
Preparation:
-
Weigh the required amount of this compound.
-
Prepare the vehicle solution by first dissolving Tween 80 in a portion of the sterile water.
-
Slowly add the methylcellulose while stirring to avoid clumping.
-
Bring the solution to the final volume with sterile water and stir until fully dissolved.
-
Add the weighed this compound to the vehicle and mix thoroughly to create a homogenous suspension. The concentration should be calculated based on the desired dosage and the average body weight of the mice.
-
Administration of this compound
-
Route of Administration: Oral gavage is the preferred method for precise dosing.
-
Dosage: A typical dose for efficacy studies in mice is 10 mg/kg body weight, administered once daily.
-
Oral Gavage Procedure:
-
Weigh each mouse to calculate the exact volume of the rosiglitazone suspension to be administered. The maximum volume for oral gavage in mice should not exceed 10 ml/kg.
-
Use a 20-gauge, 1.5-inch curved, ball-tipped stainless steel gavage needle.
-
Gently restrain the mouse and insert the gavage needle into the esophagus.
-
Slowly administer the suspension.
-
Carefully remove the needle and return the mouse to its cage.
-
Monitor the animal for any signs of distress after the procedure.
-
Experimental Timeline and Outcome Measures
-
Treatment Duration: Treat the mice for 4-8 weeks.
-
Monitoring: Monitor body weight and food intake weekly.
-
Glucose and Insulin Tolerance Tests: Perform oral glucose tolerance tests (OGTT) and insulin tolerance tests (ITT) at baseline and at the end of the study to assess changes in glucose metabolism and insulin sensitivity.
-
Terminal Procedures:
-
At the end of the treatment period, fast the mice overnight.
-
Collect blood samples via cardiac puncture for analysis of plasma glucose, insulin, triglycerides, and free fatty acids.
-
Euthanize the mice and collect tissues (e.g., liver, adipose tissue, skeletal muscle) for further analysis (e.g., histology, gene expression, protein analysis).
-
Visualization of Pathways and Workflows
Signaling Pathways
Rosiglitazone primarily exerts its effects through the activation of PPARγ, which in turn influences other signaling pathways such as the PI3K/AKT pathway.
Caption: Rosiglitazone signaling pathway.
Experimental Workflow
The following diagram outlines the logical flow of a typical in vivo study using rosiglitazone.
Caption: In vivo experimental workflow.
References
- 1. instechlabs.com [instechlabs.com]
- 2. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rosiglitazone increases endothelial cell migration and vascular permeability through Akt phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rosiglitazone via upregulation of Akt/eNOS pathways attenuates dysfunction of endothelial progenitor cells, induced by advanced glycation end products - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Rosiglitazone Sodium in Diabetes Research
Introduction
Rosiglitazone is a high-affinity synthetic agonist for the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), a nuclear receptor central to the regulation of glucose and lipid metabolism.[1][2] As a member of the thiazolidinedione (TZD) class of antidiabetic drugs, Rosiglitazone enhances insulin sensitivity in key metabolic tissues, including adipose tissue, skeletal muscle, and the liver.[2][3] Its primary mechanism involves the activation of PPARγ, which in turn regulates the transcription of a suite of genes involved in glucose and lipid homeostasis, adipocyte differentiation, and inflammation.[1] In cell culture models, Rosiglitazone sodium is an invaluable tool for investigating the molecular mechanisms of insulin resistance, adipogenesis, and pancreatic β-cell function.
Mechanism of Action
Rosiglitazone exerts its effects by binding to and activating PPARγ. This ligand-activated transcription factor forms a heterodimer with the Retinoid X Receptor (RXR). The Rosiglitazone-PPARγ/RXR complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This binding event modulates gene transcription, leading to increased insulin sensitivity and improved glucose metabolism. Additionally, Rosiglitazone has been noted to have anti-inflammatory effects by reducing the expression of inflammatory cytokines.
References
Optimal Dosage of Rosiglitazone Sodium for Rodent Models of Diabetes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for determining the optimal dosage of rosiglitazone sodium in various rodent models of diabetes. Rosiglitazone, a member of the thiazolidinedione class of drugs, is a selective agonist for the peroxisome proliferator-activated receptor-gamma (PPAR-γ) and is primarily used to enhance insulin sensitivity.[1][2] The following sections summarize effective dosages from the literature, provide detailed experimental protocols, and illustrate key pathways and workflows.
Data Presentation: Efficacious Dosages of Rosiglitazone in Rodent Models
The effective dose of rosiglitazone can vary significantly depending on the rodent species, the specific model of diabetes, and the intended therapeutic outcome. The following tables summarize quantitative data from various studies.
Table 1: Rosiglitazone Dosage in Mouse Models of Diabetes
| Mouse Model | Strain | Diabetes Induction | Rosiglitazone Dosage | Route | Duration | Key Findings | Reference |
| Genetically Diabetic | db/db | Genetic (leptin receptor deficiency) | 5 mg/kg/day | Oral | 10 days | Significantly decreased plasma glucose and cholesterol. | [3] |
| Genetically Diabetic | db/db | Genetic (leptin receptor deficiency) | 10-20 mg/kg/day | Oral | 8 weeks | Normalized hyperglycemia and improved glucose tolerance. | [4][5] |
| Chemically-Induced | DBA/2J | Streptozotocin (STZ) (40 mg/kg for 5 days) | 3 mg/kg/day | Oral | 2 weeks post-STZ | Reduced oxidative stress and prevented thermal hypoalgesia without affecting hyperglycemia. | |
| Genetically Predisposed | Akita | Genetic (Ins2 mutation) on a high-fat/high-cholesterol diet | 10 mg/kg/day | Not Specified | 4 months | Promoted weight gain and increased fat volume. | |
| Genetically Diabetic | KKAy | Genetic | 1.04 mg/kg/day | Oral | 8 weeks | Controlled blood glucose levels. |
Table 2: Rosiglitazone Dosage in Rat Models of Diabetes
| Rat Model | Strain | Diabetes Induction | Rosiglitazone Dosage | Route | Duration | Key Findings | Reference |
| Genetically Diabetic | Goto-Kakizaki (GK) | Genetic (inbred for glucose intolerance) | 5 or 10 mg/kg/day | Oral | 23 days | Effectively lowered glucose by inhibiting hepatic glucose production and enhancing insulin sensitivity. | |
| Chemically-Induced | Wistar | Streptozotocin (STZ) (60 mg/kg, single IP injection) | 10 mg/kg/day | Oral | 10 days | Showed a 17.25% glucose-lowering effect. | |
| Diet-Induced Obesity (DIO) | Not Specified | High-fat diet | 0.3 - 30 mg/kg/day | Oral | 21 days | Dose-dependent improvement in insulin sensitivity, with a threshold of 1 mg/kg. | |
| Diet-Induced Obesity | Male Sprague-Dawley | High-fat diet | 3 or 6 mg/kg/day | Gavage | 2-3 weeks | Dose-dependently improved insulin sensitivity. |
Signaling Pathway
Rosiglitazone's primary mechanism of action is the activation of PPAR-γ, a nuclear receptor that regulates the transcription of genes involved in glucose and lipid metabolism. This activation leads to enhanced insulin sensitivity in adipose tissue, skeletal muscle, and the liver.
Caption: Rosiglitazone activates PPAR-γ, leading to gene transcription changes that improve insulin sensitivity.
Experimental Protocols
Below are detailed methodologies for key experiments involving rosiglitazone administration in rodent models of diabetes.
Protocol 1: Induction of Diabetes using Streptozotocin (STZ) in Mice
This protocol is based on the methodology used for inducing diabetes in DBA/2J mice.
Materials:
-
Streptozotocin (STZ)
-
Citrate buffer (0.1 M, pH 4.5), sterile
-
DBA/2J mice (or other appropriate strain)
-
Insulin (optional, for long-term survival)
-
Glucose meter and strips
Procedure:
-
Preparation of STZ Solution: Freshly prepare a solution of STZ in cold, sterile citrate buffer. The concentration should be calculated to deliver 40 mg/kg of body weight in a reasonable injection volume (e.g., 100-200 µL). Keep the solution on ice and protected from light.
-
Induction: Administer STZ (40 mg/kg) via intraperitoneal (i.p.) injection once daily for 5 consecutive days.
-
Blood Glucose Monitoring: Monitor blood glucose levels from tail vein blood 72 hours after the final STZ injection and then weekly to confirm the diabetic state. A blood glucose level >250 mg/dL is typically considered diabetic.
-
Animal Care: Provide animals with free access to food and water. For long-term studies, low-dose insulin may be administered to improve survival without normalizing blood glucose.
Protocol 2: Oral Administration of Rosiglitazone
This protocol describes the oral gavage administration of rosiglitazone.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% Carboxymethylcellulose (CMC), Nutra-Cal)
-
Oral gavage needles (size appropriate for the rodent)
-
Syringes
Procedure:
-
Preparation of Dosing Solution: Prepare a homogenous suspension of rosiglitazone in the chosen vehicle at the desired concentration. For example, to achieve a 5 mg/kg dose in a 25g mouse with a 100 µL gavage volume, the concentration would be 1.25 mg/mL.
-
Administration: Administer the rosiglitazone suspension orally once daily using a gavage needle. Ensure the needle is correctly placed in the esophagus to prevent accidental administration into the trachea.
-
Control Group: Administer the vehicle alone to the control group of animals.
Protocol 3: Oral Glucose Tolerance Test (OGTT)
An OGTT is performed to assess glucose metabolism and insulin sensitivity.
Materials:
-
Glucose solution (e.g., 1.5 g/kg or 2 g/kg body weight), sterile
-
Glucose meter and strips
-
Timer
Procedure:
-
Fasting: Fast the animals for 12-16 hours overnight with free access to water.
-
Baseline Glucose: At time 0, measure the baseline blood glucose level from a tail vein blood sample.
-
Glucose Administration: Administer the glucose solution orally via gavage.
-
Blood Glucose Monitoring: Collect blood samples at specific time points after glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).
-
Data Analysis: Plot the blood glucose concentration over time. The area under the curve (AUC) can be calculated to quantify glucose tolerance.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of rosiglitazone in a rodent model of diabetes.
Caption: A typical workflow for assessing rosiglitazone's efficacy in diabetic rodent models.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Comparison of Rosiglitazone and Metformin in Genetically Obese and Diabetic db/db Mice and Streptozotocin-Induced Diabetic Rat Models. – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 4. Rosiglitazone Treatment of Type 2 Diabetic db/db Mice Attenuates Urinary Albumin and Angiotensin Converting Enzyme 2 Excretion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rosiglitazone Treatment of Type 2 Diabetic db/db Mice Attenuates Urinary Albumin and Angiotensin Converting Enzyme 2 Excretion | PLOS One [journals.plos.org]
Application Notes and Protocols: Rosiglitazone Sodium and Metformin Combination in Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rosiglitazone, a member of the thiazolidinedione class, is a potent agonist of the peroxisome proliferator-activated receptor-gamma (PPARγ). Its primary mechanism of action involves enhancing insulin sensitivity in key metabolic tissues such as adipose tissue, skeletal muscle, and the liver.[1][2] Metformin, a biguanide, primarily acts by reducing hepatic glucose production and increasing glucose uptake in peripheral tissues.[2][3] The combination of rosiglitazone and metformin offers a synergistic approach to glycemic control by targeting different pathways involved in the pathophysiology of type 2 diabetes.[4] This document provides detailed application notes and experimental protocols for researchers investigating the combined effects of rosiglitazone and metformin.
Mechanism of Action and Signaling Pathways
The combination of rosiglitazone and metformin impacts several key signaling pathways, most notably the AMP-activated protein kinase (AMPK) and insulin signaling pathways.
AMPK Signaling Pathway: Both rosiglitazone and metformin have been shown to activate AMPK, albeit through distinct mechanisms. Metformin activates AMPK by increasing the cellular AMP:ATP ratio, a mechanism independent of adenine nucleotide changes has also been suggested. Rosiglitazone can also lead to AMPK activation. Activated AMPK plays a crucial role in regulating cellular energy homeostasis, leading to increased glucose uptake and fatty acid oxidation, and decreased gluconeogenesis.
Insulin Signaling Pathway: Rosiglitazone enhances insulin sensitivity, in part by upregulating the expression of genes involved in glucose and lipid metabolism. While some studies suggest that the insulin-sensitizing effects of rosiglitazone are independent of enhanced signaling through the canonical IRS-1/PI3K/Akt pathway, others indicate it can improve downstream insulin signaling. Metformin can also positively influence components of the insulin signaling cascade. The combined action of both drugs leads to improved glucose uptake, primarily through the translocation of GLUT4 transporters to the cell membrane.
Data Presentation: In Vitro and In Vivo Studies
The following tables summarize quantitative data from representative studies on the effects of rosiglitazone and metformin, alone and in combination.
Table 1: In Vitro Effects of Rosiglitazone and Metformin on Cancer Cell Lines
| Cell Line | Treatment | Effect | Quantitative Data | Reference |
| MIA PaCa-2 (Pancreatic Cancer) | Metformin (20 mM) | Reduced cell proliferation | Significant decrease in cell viability | |
| MIA PaCa-2 (Pancreatic Cancer) | Rosiglitazone (100 µM) | Reduced cell proliferation | Significant decrease in cell viability | |
| MIA PaCa-2 (Pancreatic Cancer) | Metformin + Rosiglitazone | Reduced glucose uptake | Significant decrease in 2-NBDG uptake |
Table 2: In Vivo Effects of Rosiglitazone and Metformin Combination Therapy in Animal Models of Type 2 Diabetes
| Animal Model | Treatment | Duration | Key Findings | Reference |
| db/db mice | Rosiglitazone (5 mg/kg/day) + Metformin (150 mg/kg/day) | 10 days | More efficacious in lowering plasma glucose and improving lipid profile compared to monotherapy. | |
| STZ-induced diabetic rats | Rosiglitazone (10 mg/kg/day) + Metformin (500 mg/kg/day) | 10 days | Metformin was more effective in lowering plasma glucose than rosiglitazone in this model. | |
| hIAPP transgenic mice | Rosiglitazone (1.5 mg/kg/day) + Metformin (1 g/kg/day) | 1 year | Reduced islet amyloid deposition and protected β-cells. | |
| Goto-Kakizaki (GK) rats | Rosiglitazone (5 or 10 mg/kg/day) | 23 days | Effectively lowered glucose by inhibiting hepatic glucose production and enhancing insulin sensitivity. |
Table 3: Clinical Effects of Rosiglitazone and Metformin Combination Therapy
| Study Population | Treatment | Duration | Key Findings | Reference |
| Patients with Type 2 Diabetes | Rosiglitazone (4 or 8 mg/d) + Metformin (2.5 g/d) | 26 weeks | Dose-dependent improvement in glycemic control, insulin sensitivity, and β-cell function. | |
| Drug-naïve patients with uncontrolled Type 2 Diabetes | Rosiglitazone/Metformin fixed-dose combination | 32 weeks | Significant reductions in HbA1c and FPG compared to monotherapy. |
Signaling Pathway and Experimental Workflow Diagrams
Caption: AMPK Signaling Pathway Activation by Rosiglitazone and Metformin.
Caption: Insulin Signaling Pathway Enhancement by Rosiglitazone and Metformin.
Caption: General Experimental Workflow for Investigating Rosiglitazone and Metformin.
Experimental Protocols
In Vitro Protocols
1. Cell Viability/Proliferation Assay (MTT Assay)
This protocol is for assessing the effect of rosiglitazone and metformin on the viability and proliferation of cultured cells.
-
Materials:
-
96-well plates
-
Cultured cells (e.g., 3T3-L1 adipocytes, L6 myotubes)
-
Complete culture medium
-
Rosiglitazone sodium and Metformin hydrochloride
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.
-
Prepare serial dilutions of rosiglitazone, metformin, and their combination in culture medium.
-
Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include vehicle-treated and untreated controls.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
2. Glucose Uptake Assay (using 2-NBDG)
This protocol measures glucose uptake in cultured cells using a fluorescent glucose analog, 2-NBDG.
-
Materials:
-
Cells cultured in 24- or 96-well plates
-
Krebs-Ringer-HEPES (KRH) buffer
-
2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose)
-
Rosiglitazone and Metformin
-
Insulin (positive control)
-
Fluorescence microscope or flow cytometer
-
-
Procedure:
-
Seed cells and grow to confluency. Differentiate cells if necessary (e.g., 3T3-L1 preadipocytes to adipocytes).
-
Starve the cells in serum-free medium for 2-4 hours.
-
Treat the cells with rosiglitazone, metformin, or their combination for the desired time (e.g., 24 hours). Include a vehicle control.
-
Wash the cells twice with KRH buffer.
-
Incubate the cells with 100 µM 2-NBDG in KRH buffer for 30-60 minutes at 37°C. For a positive control, stimulate a set of wells with insulin (e.g., 100 nM) for 15-30 minutes prior to and during 2-NBDG incubation.
-
Wash the cells three times with ice-cold KRH buffer to remove extracellular 2-NBDG.
-
Measure the fluorescence intensity using a fluorescence microscope or a flow cytometer (excitation/emission ~485/535 nm).
-
3. Western Blot Analysis for Phosphorylated Proteins (p-AMPK, p-Akt)
This protocol is for detecting the phosphorylation status of key signaling proteins.
-
Materials:
-
Cultured cells treated as described above
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-AMPK, anti-total-AMPK, anti-p-Akt, anti-total-Akt)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
After treatment, wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each sample using a BCA assay.
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.
-
4. Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis (PPARγ, GLUT4)
This protocol is for quantifying the mRNA levels of target genes.
-
Materials:
-
Cultured cells treated as described above
-
RNA extraction kit (e.g., TRIzol)
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Gene-specific primers for PPARγ, GLUT4, and a housekeeping gene (e.g., β-actin, GAPDH)
-
Real-time PCR system
-
-
Procedure:
-
Extract total RNA from the treated cells using an RNA extraction kit.
-
Assess RNA quality and quantity.
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
Perform qPCR using the cDNA, gene-specific primers, and a qPCR master mix.
-
Run the qPCR reaction in a real-time PCR system.
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative gene expression, normalized to the housekeeping gene.
-
In Vivo Protocols
1. Animal Models and Drug Administration
-
Animal Models:
-
Genetically diabetic models: db/db mice (leptin receptor deficient), Goto-Kakizaki (GK) rats (non-obese model of T2D).
-
Chemically-induced diabetes: Streptozotocin (STZ)-induced diabetic rats or mice.
-
Diet-induced obesity and insulin resistance: Mice or rats fed a high-fat diet.
-
-
Drug Administration:
-
Route: Oral gavage is a common method for administering rosiglitazone and metformin in rodent models. They can also be administered in drinking water.
-
Dosage: Dosages vary depending on the animal model and study design. Representative dosages from literature include:
-
Rosiglitazone: 1.5-10 mg/kg/day.
-
Metformin: 150-1000 mg/kg/day.
-
-
Vehicle: Drugs are typically dissolved or suspended in a vehicle such as water, saline, or 0.5% carboxymethylcellulose.
-
2. Experimental Procedures
-
Acclimatization: Allow animals to acclimate to the facility for at least one week before starting the experiment.
-
Grouping: Randomly assign animals to different treatment groups (e.g., vehicle control, rosiglitazone alone, metformin alone, combination therapy).
-
Treatment Period: The duration of treatment can range from a few days to several months, depending on the research question.
-
Monitoring:
-
Blood Glucose: Monitor fasting and/or random blood glucose levels regularly from tail vein blood using a glucometer.
-
Body Weight: Record body weight at regular intervals.
-
Oral Glucose Tolerance Test (OGTT): Perform an OGTT at baseline and at the end of the study to assess glucose tolerance.
-
-
Tissue Collection: At the end of the study, euthanize the animals and collect blood and tissues (e.g., liver, skeletal muscle, adipose tissue) for further analysis (e.g., Western blotting, qPCR, histology).
Conclusion
The combination of rosiglitazone and metformin presents a powerful therapeutic strategy for managing type 2 diabetes by targeting multiple molecular pathways. The protocols and data presented in these application notes provide a comprehensive resource for researchers investigating the synergistic effects of these two important anti-diabetic agents. Careful experimental design and adherence to detailed protocols are essential for obtaining robust and reproducible results in this area of research.
References
- 1. researchhub.com [researchhub.com]
- 2. Rosiglitazone plus metformin: combination therapy for Type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Peroxisome Proliferator-Activated Receptor-γ Modulates the Response of Macrophages to Lipopolysaccharide and Glucocorticoids [frontiersin.org]
- 4. researchgate.net [researchgate.net]
Application Note: Quantification of Rosiglitazone in Human Plasma using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rosiglitazone is an oral anti-diabetic agent from the thiazolidinedione class used for the treatment of type 2 diabetes mellitus. Accurate and reliable quantification of Rosiglitazone in human plasma is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. This application note provides a detailed protocol for the determination of Rosiglitazone in human plasma using a validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method. The described method is sensitive, specific, and robust for routine analysis.
Principle
This method utilizes RP-HPLC with fluorescence detection for the sensitive quantification of Rosiglitazone in human plasma. The procedure involves the extraction of Rosiglitazone and an internal standard (IS) from the plasma matrix, followed by chromatographic separation on a C18 column. The concentration of Rosiglitazone is determined by comparing its peak area ratio to that of the internal standard against a calibration curve.
Materials and Reagents
-
Rosiglitazone reference standard
-
Internal Standard (e.g., Glibenclamide or a structural analog)
-
HPLC grade acetonitrile
-
HPLC grade methanol
-
Potassium dihydrogen phosphate (analytical grade)
-
Orthophosphoric acid (analytical grade)
-
Ethyl acetate (analytical grade)
-
Methylene chloride (analytical grade)
-
Hexane (analytical grade)
-
Human plasma (drug-free)
-
HPLC grade water
Instrumentation and Chromatographic Conditions
A variety of HPLC systems can be employed. The following table summarizes typical instrument specifications and chromatographic conditions compiled from several validated methods.[1][2][3][4]
| Parameter | Specification |
| HPLC System | Isocratic pump, autosampler, fluorescence or UV detector |
| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Varies; e.g., Phosphate buffer, acetonitrile, and methanol mixture.[1] Another option is 0.01 M dibasic potassium hydrogen phosphate (pH 6.5) and acetonitrile (65:35, v/v). |
| Flow Rate | 1.0 - 2.0 mL/min |
| Injection Volume | 20 - 50 µL |
| Detector | Fluorescence Detector (Excitation: 247 nm, Emission: 367 nm) or UV Detector (235 nm or 245 nm) |
| Column Temperature | Ambient |
| Internal Standard | Glibenclamide or Pioglitazone are suitable options. |
Experimental Protocols
Preparation of Standard Solutions
-
Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of Rosiglitazone reference standard in 10 mL of methanol.
-
Working Standard Solutions: Prepare serial dilutions of the stock solution with the mobile phase to obtain a series of working standard solutions with concentrations ranging from 5 ng/mL to 1500 ng/mL.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of the internal standard in 10 mL of methanol.
-
Internal Standard Working Solution: Dilute the IS stock solution with the mobile phase to a final concentration of, for example, 500 ng/mL.
Sample Preparation (Liquid-Liquid Extraction)
This protocol is based on a commonly employed liquid-liquid extraction technique.
-
Pipette 0.5 mL of plasma sample into a clean centrifuge tube.
-
Add a fixed amount of the internal standard working solution.
-
Add 1 M HCl to acidify the sample.
-
Add 3 mL of extraction solvent (e.g., a mixture of methylene chloride and hexane (50:50, v/v)).
-
Vortex the mixture for 5 minutes.
-
Centrifuge at 3500 rpm for 15 minutes.
-
Transfer the upper organic layer to a new tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Inject a portion (e.g., 50 µL) of the reconstituted sample into the HPLC system.
Calibration Curve
Prepare calibration standards by spiking drug-free human plasma with known concentrations of Rosiglitazone (e.g., 5, 10, 50, 100, 250, 500, 1000, and 1500 ng/mL). Process these standards along with the unknown samples as described in the sample preparation protocol. Plot the peak area ratio of Rosiglitazone to the internal standard against the nominal concentration of Rosiglitazone. The linearity of the calibration curve should be evaluated using a linear regression model.
Method Validation
The analytical method should be validated according to ICH guidelines. The following parameters are essential:
| Validation Parameter | Typical Acceptance Criteria |
| Linearity | Correlation coefficient (r²) ≥ 0.998 |
| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve with acceptable precision and accuracy (e.g., 5 ng/mL). |
| Precision (Intra- and Inter-day) | Relative Standard Deviation (RSD) ≤ 15% (≤ 20% for LLOQ) |
| Accuracy (Intra- and Inter-day) | Within ±15% of the nominal concentration (±20% for LLOQ) |
| Recovery | Consistent and reproducible; typically > 80%. |
| Specificity | No significant interference from endogenous plasma components at the retention times of Rosiglitazone and the internal standard. |
Data Presentation
The quantitative data for method validation are summarized in the tables below.
Table 1: Linearity and LLOQ
| Analyte | Linearity Range (ng/mL) | Correlation Coefficient (r²) | LLOQ (ng/mL) |
| Rosiglitazone | 5 - 800 | ≥ 0.9988 | 5 |
Table 2: Precision and Accuracy
| Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Accuracy (%) |
| Low QC | < 6.7 | < 6.7 | 93.3 - 112.3 | 93.3 - 112.3 |
| Mid QC | < 6.0 | < 6.0 | 93.3 - 112.3 | 93.3 - 112.3 |
| High QC | < 5.0 | < 5.0 | 93.3 - 112.3 | 93.3 - 112.3 |
Note: The values presented are representative and may vary between different validated methods.
Experimental Workflow Diagram
Caption: Experimental workflow for Rosiglitazone quantification in plasma.
Conclusion
The described RP-HPLC method with fluorescence detection is a reliable and sensitive approach for the quantification of Rosiglitazone in human plasma. The protocol, including a robust liquid-liquid extraction procedure, provides excellent recovery and minimal matrix effects. Proper method validation is essential to ensure the accuracy and precision of the results for clinical and research applications.
References
- 1. HPLC method for the determination of rosiglitazone in human plasma and its application in a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and validation of a repharsed phase- HPLC method for simultaneous determination of rosiglitazone and glimepiride in combined dosage forms and human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thieme E-Journals - Arzneimittelforschung / Abstract [thieme-connect.com]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Rosiglitazone Sodium Administration in Animal Models of Obesity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the administration of rosiglitazone sodium in various animal models of obesity. Rosiglitazone, a member of the thiazolidinedione (TZD) class of drugs, is a selective agonist for the peroxisome proliferator-activated receptor-gamma (PPARγ).[1][2] Activation of PPARγ regulates the transcription of genes involved in glucose and lipid metabolism, making rosiglitazone a valuable tool for studying insulin resistance and obesity.[1][2]
Core Mechanism of Action
Rosiglitazone's primary mechanism involves the activation of PPARγ, a nuclear receptor predominantly expressed in adipose tissue, skeletal muscle, and the liver.[1] This activation leads to a cascade of events that enhance insulin sensitivity. Key effects include the upregulation of glucose transporter type 4 (GLUT4), which increases glucose uptake into cells, and the promotion of preadipocyte differentiation into mature adipocytes that are more efficient at storing fatty acids. This process helps to reduce circulating free fatty acids, a known contributor to insulin resistance. Additionally, rosiglitazone has been shown to have anti-inflammatory effects by reducing the expression of inflammatory cytokines.
Signaling Pathway
The binding of rosiglitazone to PPARγ initiates a signaling cascade that ultimately improves metabolic homeostasis.
Caption: Rosiglitazone binds to and activates PPARγ, leading to downstream metabolic effects.
Experimental Protocols
Detailed methodologies for key experiments involving rosiglitazone administration in animal models of obesity are outlined below.
Protocol 1: Diet-Induced Obesity (DIO) in Mice
This protocol is designed to assess the effects of rosiglitazone in a common model of obesity induced by a high-fat diet.
Caption: Experimental workflow for rosiglitazone treatment in a diet-induced obesity mouse model.
Materials:
-
Male C57BL/6 mice (5 weeks old)
-
High-fat diet (HFD), e.g., 60% kcal from fat
-
This compound
-
Vehicle control (e.g., 0.5% carboxymethylcellulose)
-
Intraperitoneal (ip) injection supplies
Procedure:
-
Induce obesity by feeding mice an HFD for 16 weeks. A control group on a standard chow diet should be maintained.
-
After the induction period, randomly assign the obese mice to treatment groups: HFD + Vehicle and HFD + Rosiglitazone.
-
Administer rosiglitazone or vehicle daily via intraperitoneal injection for a specified period (e.g., 4 days). A common dosage is 3-10 mg/kg body weight.
-
Monitor body weight and food intake daily.
-
At the end of the treatment period, perform metabolic assessments such as glucose and insulin tolerance tests.
-
Collect blood samples for analysis of plasma lipids, glucose, and insulin.
-
Harvest tissues (e.g., adipose tissue, liver, skeletal muscle) for further analysis (e.g., gene expression, histology).
Protocol 2: Genetically Obese and Diabetic db/db Mice
This protocol utilizes the leptin receptor-deficient db/db mouse model, which exhibits severe obesity and type 2 diabetes.
Materials:
-
Male db/db mice and their lean littermates (as controls)
-
This compound
-
Vehicle control
-
Oral gavage supplies
Procedure:
-
Acclimate db/db mice and their lean controls for at least one week before the experiment.
-
Randomly assign db/db mice to treatment groups: Vehicle and Rosiglitazone.
-
Administer rosiglitazone (e.g., 5-20 mg/kg/day) or vehicle orally for a specified duration (e.g., 10 days to 8 weeks).
-
Monitor fasting blood glucose and body weight regularly (e.g., weekly).
-
At the end of the study, perform a glucose tolerance test.
-
Collect blood for serum analysis of insulin, triglycerides, and cholesterol.
-
Collect and weigh organs such as the liver, spleen, kidney, heart, and white adipose tissue.
Protocol 3: Fructose-Fed Rat Model of Metabolic Syndrome
This protocol induces metabolic syndrome in rats through chronic fructose consumption.
Materials:
-
Male Wistar rats
-
Fructose
-
This compound
-
Standard rat chow
-
Oral gavage supplies
Procedure:
-
Induce metabolic syndrome by providing rats with fructose in their drinking water (e.g., 10% w/v) for 12 weeks. A control group should receive plain water.
-
For the last 4 weeks of the induction period, treat a subset of the fructose-fed rats with rosiglitazone (e.g., 5 mg/kg/day) via oral gavage.
-
Monitor systolic blood pressure and body weight.
-
Collect blood to measure serum triglycerides, free fatty acids, insulin, HDL cholesterol, and adiponectin.
Data Presentation
The following tables summarize quantitative data from representative studies on the effects of rosiglitazone in various animal models of obesity.
Table 1: Effects of Rosiglitazone on Metabolic Parameters in Diet-Induced Obese (DIO) Rats
| Parameter | Chow-fed Control | DIO Control | DIO + Rosiglitazone (3 mg/kg) | DIO + Rosiglitazone (10 mg/kg) |
| Plasma Glucose (mM) | 7.2 ± 0.2 | 8.1 ± 0.3 | 6.4 ± 0.2 | 6.5 ± 0.3 |
| Plasma Insulin (mU/l) | 35.8 ± 3.5 | 69.8 ± 7.1 | 58.9 ± 5.9 | 50.9 ± 5.1 |
| HOMA-IR | 3.9 ± 0.3 | 6.7 ± 0.7 | 4.2 ± 0.5 | 3.8 ± 0.4 |
| Body Weight Gain (g/21 days) | 25 ± 3 | 45 ± 4 | 60 ± 5 | 70 ± 6 |
Table 2: Effects of Rosiglitazone on Metabolic Parameters in db/db Mice
| Parameter | Vehicle-treated | Rosiglitazone (5 mg/kg/day) | Metformin (150 mg/kg/day) |
| Plasma Glucose (mg/dL) | 550 ± 25 | 250 ± 20 | 300 ± 22 |
| Serum Insulin (ng/mL) | 37.68 ± 4.66 | 27.05 ± 7.56 | 19.98 ± 4.89 |
| Triglycerides (mg/dL) | 150 ± 10 | 100 ± 8 | 90 ± 7 |
| Cholesterol (mg/dL) | 200 ± 15 | 150 ± 12 | 140 ± 11 |
Table 3: Effects of Rosiglitazone on Metabolic Parameters in Fructose-Fed Rats
| Parameter | Control | Fructose | Fructose + Rosiglitazone (5 mg/kg/day) |
| Systolic Blood Pressure (mmHg) | 115 ± 5 | 146 ± 4 | 130 ± 6 |
| Serum Triglycerides (mg/dL) | 80 ± 7 | 150 ± 12 | 100 ± 9 |
| Serum Insulin (µU/mL) | 20 ± 2 | 45 ± 4 | 25 ± 3 |
| Serum Adiponectin (µg/mL) | 8.5 ± 0.9 | 3.44 ± 0.46 | 7.03 ± 1.30 |
Important Considerations
-
Dosage: The effective dose of rosiglitazone can vary depending on the animal model and the specific research question. It is advisable to perform a dose-response study to determine the optimal concentration for your experimental setup.
-
Administration Route: Oral gavage is the most common route of administration, mimicking clinical use. However, intraperitoneal injections can also be used.
-
Adverse Effects: Rosiglitazone treatment has been associated with weight gain, fluid retention, and an increased risk of congestive heart failure in some studies. It is crucial to monitor animals for any adverse effects throughout the study.
-
Model Selection: The choice of animal model is critical and should be based on the specific aspects of obesity and metabolic disease being investigated. Diet-induced models are relevant for studying common forms of human obesity, while genetic models like the db/db mouse or Zucker rat are useful for investigating specific pathways.
References
Application Note: Identifying Rosiglitazone Sodium Targets Using Lentiviral shRNA Knockdown
Audience: Researchers, scientists, and drug development professionals.
Introduction
Rosiglitazone is a potent insulin-sensitizing agent belonging to the thiazolidinedione (TZD) class of drugs, primarily used in the management of type 2 diabetes mellitus.[1][2][3] Its principal mechanism of action involves the selective activation of the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that plays a pivotal role in adipocyte differentiation, lipid metabolism, and glucose homeostasis.[4][5] Upon activation by ligands like Rosiglitazone, PPARγ forms a heterodimer with the retinoid X receptor (RXR), which then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription. This signaling cascade ultimately leads to improved insulin sensitivity in tissues such as adipose tissue, skeletal muscle, and the liver.
While PPARγ is the primary target, the full spectrum of Rosiglitazone's molecular effects and potential off-target interactions remains an area of active investigation. Lentiviral-mediated short hairpin RNA (shRNA) knockdown is a powerful and versatile tool for elucidating the functional roles of specific genes within cellular pathways. This technology allows for stable, long-term silencing of target genes in a wide variety of cell types, including both dividing and non-dividing cells. By systematically knocking down genes suspected to be involved in Rosiglitazone's mechanism of action, researchers can dissect the signaling pathways and identify novel therapeutic targets or genes responsible for off-target effects.
This application note provides detailed protocols for utilizing lentiviral shRNA to investigate the molecular targets of Rosiglitazone, from lentivirus production to the validation of gene knockdown and subsequent functional analyses.
Signaling Pathway and Experimental Workflow
Rosiglitazone-PPARγ Signaling Pathway
Rosiglitazone binds to and activates PPARγ, leading to the regulation of genes involved in glucose and lipid metabolism. The simplified signaling pathway is depicted below.
References
- 1. Rosiglitazone - Wikipedia [en.wikipedia.org]
- 2. PPARγ activator, rosiglitazone: Is it beneficial or harmful to the cardiovascular system? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rosiglitazone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Frontiers | PPARgamma in Metabolism, Immunity, and Cancer: Unified and Diverse Mechanisms of Action [frontiersin.org]
- 5. Exploring PPAR Gamma and PPAR Alpha’s Regulation Role in Metabolism via Epigenetics Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
Application of Rosiglitazone Sodium in Studying Cardiovascular Effects In Vitro
Application Notes and Protocols for Researchers
Audience: Researchers, scientists, and drug development professionals.
Introduction: Rosiglitazone sodium, a member of the thiazolidinedione (TZD) class of drugs, is a selective agonist for the peroxisome proliferator-activated receptor-gamma (PPARγ).[1][2] While primarily known for its insulin-sensitizing effects in the treatment of type 2 diabetes, its influence on the cardiovascular system has been a subject of extensive research and debate.[1][3] In vitro studies are crucial for dissecting the molecular mechanisms underlying the cardiovascular effects of rosiglitazone, providing insights into its potential therapeutic benefits and adverse effects.[4] These investigations typically involve the use of cultured cardiovascular cell types, including cardiomyocytes, endothelial cells, and vascular smooth muscle cells.
This document provides detailed application notes and protocols for studying the in vitro cardiovascular effects of this compound, with a focus on key experimental setups, signaling pathways, and data interpretation.
I. Effects on Cardiomyocytes
Rosiglitazone has been shown to exert both protective and potentially detrimental effects on cardiomyocytes in vitro.
A. Cardioprotective Effects:
In vitro studies suggest that rosiglitazone can protect cardiomyocytes from various stressors. For instance, in a rat cardiomyoblast cell line, rosiglitazone demonstrated protective effects against oxidative stress, partly by upregulating the antioxidant enzyme heme oxygenase 1. It has also been shown to prevent cardiac hypertrophy induced by angiotensin II.
B. Potential Cardiotoxic Effects:
Conversely, some studies indicate potential cardiotoxic effects. At higher concentrations (50 and 60 μM), rosiglitazone induced apoptosis and superoxide generation in H9c2 rat heart cardiomyocytes. Research also suggests that rosiglitazone can cause cardiotoxicity through a PPARγ-independent mechanism involving mitochondrial oxidative stress. Furthermore, it has been found to induce cardiac hypertrophy through the activation of the endocannabinoid system.
Quantitative Data Summary: Cardiomyocyte Effects
| Cell Type | Treatment | Observed Effect | Key Findings | Reference |
| Rat cardiomyoblast cell line (H9c2) | Rosiglitazone | Cardioprotection against oxidative stress | Upregulation of heme oxygenase 1. | |
| Neonatal rat cardiac myocytes | Angiotensin II + Rosiglitazone | Inhibition of hypertrophy | Inhibition of Ang II-induced upregulation of skeletal α-actin and atrial natriuretic peptide genes, and a decrease in cell surface area. | |
| H9c2 cells | Rosiglitazone (50 and 60 μM) | Apoptosis and superoxide generation | Increased expression of NADPH oxidase subunits and nitric oxide synthases. | |
| Adult rat cardiomyocytes | Rosiglitazone (0.3 μM) under simulated ischemia/reperfusion | Increased cell survival | Rosiglitazone improved cell viability during simulated ischemia. | |
| Neonatal rat ventricular myocytes | Rosiglitazone | Temporal changes in transcriptome | At 0.5 h, PI3K-AKT signaling was impacted. At 24 h, endoplasmic reticulum activity was altered. At 48 h, oxytocin signaling was perturbed. |
II. Effects on Endothelial Cells
The endothelium plays a critical role in vascular health, and rosiglitazone has been shown to modulate its function in vitro.
A. Anti-inflammatory and Anti-proliferative Effects:
Rosiglitazone can inhibit endothelial proliferation in a dose-dependent manner, causing cell cycle arrest at the G1 phase. It also reduces glucose-induced oxidative stress by inhibiting NAD(P)H oxidase in a PPARγ-independent, AMPK-dependent manner.
B. Effects on Angiogenesis and Permeability:
Contradictory effects on angiogenesis have been reported. While one study showed that rosiglitazone markedly decreased VEGF-induced tube formation and endothelial cell migration, another found that it promoted endothelial cell migration and induced permeability via the PI3K-Akt pathway. This increased permeability may contribute to the fluid retention and edema observed as a side effect of TZD treatment.
Quantitative Data Summary: Endothelial Cell Effects
| Cell Type | Treatment | Observed Effect | Key Findings | Reference |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Rosiglitazone | Inhibition of proliferation | Dose-dependent inhibition of cell growth. | |
| HUVECs | High glucose (10 mmol/L) + Rosiglitazone | Reduction of oxidative stress | Abolished the increase in ROS production induced by high glucose. | |
| HUVECs | Rosiglitazone (5 and 10 μM) | Increased cell migration | Migration increased to 237% and 284% of control in a wound healing assay. | |
| HUVECs | Rosiglitazone (10 μM) | Increased cell permeability | Permeability increased by 191 ± 54% compared to control. |
III. Effects on Vascular Smooth Muscle Cells (VSMCs)
Rosiglitazone influences the proliferation and phenotype of vascular smooth muscle cells, which are key events in the development of atherosclerosis.
A. Inhibition of Proliferation:
Rosiglitazone inhibits the proliferation of vascular smooth muscle cells stimulated by mitogens like insulin. This anti-proliferative effect is mediated through the inhibition of the Akt-mTOR-P70S6K signaling pathway.
B. Modulation of Phenotype:
Rosiglitazone can modulate the VSMC phenotype, favoring a differentiated contractile state over a synthetic, proliferative state. It has been shown to counteract the effects of PDGF, a growth factor that promotes the synthetic phenotype.
Quantitative Data Summary: VSMC Effects
| Cell Type | Treatment | Observed Effect | Key Findings | Reference |
| Rat Aortic Smooth Muscle Cells (RAoSMCs) | Insulin + Rosiglitazone (10 µM) | Inhibition of proliferation | Significant inhibition of the activation of p-Akt, p-mTOR, and p-p70S6K. | |
| Rat VSMCs | S100 (2 µM) + Rosiglitazone (1 to 10 µM) | Inhibition of proliferation | Dose-dependent inhibition of S100-stimulated cell proliferation. | |
| Monocytic (MM6) and Vascular Smooth Muscle (A7r5) cells | Rosiglitazone (1 or 10µM) | Induction of Unfolded Protein Response (UPR) | No significant decrease in cell viability over a 2-week study. |
IV. Experimental Protocols
A. Protocol 1: Assessment of Cardiomyocyte Viability and Apoptosis
Objective: To determine the effect of rosiglitazone on cardiomyocyte viability and apoptosis.
Materials:
-
H9c2 rat cardiomyoblasts
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit
-
Flow cytometer
Procedure:
-
Cell Culture: Culture H9c2 cells in DMEM supplemented with 10% FBS at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Seed cells in 96-well plates for viability assays or 6-well plates for apoptosis assays. Once cells reach 70-80% confluency, treat with varying concentrations of rosiglitazone (e.g., 0.1, 1, 10, 50, 60 μM) or vehicle control for 24-48 hours.
-
MTT Assay for Viability:
-
Add MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Annexin V/PI Staining for Apoptosis:
-
Harvest the cells and wash with PBS.
-
Resuspend cells in binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.
-
Analyze the cells by flow cytometry to quantify early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
B. Protocol 2: Endothelial Cell Migration Assay (Wound Healing Assay)
Objective: To evaluate the effect of rosiglitazone on endothelial cell migration.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Growth Medium (EGM-2)
-
This compound
-
Microscope with a camera
Procedure:
-
Cell Culture: Grow HUVECs to a confluent monolayer in 6-well plates.
-
Wound Creation: Create a "scratch" or "wound" in the cell monolayer using a sterile pipette tip.
-
Treatment: Wash the cells with PBS to remove dislodged cells and then add fresh medium containing different concentrations of rosiglitazone or vehicle control.
-
Image Acquisition: Capture images of the wound at time 0 and at regular intervals (e.g., 6, 12, 24 hours).
-
Analysis: Measure the width of the wound at different time points to quantify the rate of cell migration and wound closure.
C. Protocol 3: Western Blot for Signaling Pathway Analysis in VSMCs
Objective: To analyze the effect of rosiglitazone on the Akt-mTOR-P70S6K signaling pathway in VSMCs.
Materials:
-
Rat Aortic Smooth Muscle Cells (RAoSMCs)
-
DMEM with 10% FBS
-
Insulin (as a mitogenic stimulus)
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies against p-Akt, Akt, p-mTOR, mTOR, p-p70S6K, and p70S6K
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagents
Procedure:
-
Cell Culture and Treatment: Culture RAoSMCs and serum-starve for 24 hours to synchronize the cells. Pre-treat the cells with rosiglitazone (e.g., 10 μM) for 24 hours, followed by stimulation with insulin (e.g., 1 µM) for a short period (e.g., 15-30 minutes).
-
Protein Extraction: Lyse the cells with lysis buffer and determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
V. Signaling Pathways and Visualizations
Rosiglitazone exerts its cardiovascular effects through complex signaling networks, which can be both PPARγ-dependent and -independent.
A. PPARγ-Dependent and Independent Signaling
Rosiglitazone's primary mechanism of action is through the activation of PPARγ, a nuclear receptor that regulates gene expression related to glucose and lipid metabolism. However, several of its cardiovascular effects have been shown to be independent of PPARγ activation.
Figure 1: Overview of PPARγ-dependent and -independent signaling of rosiglitazone.
B. AMPK Signaling in Endothelial Cells
In endothelial cells, rosiglitazone can activate AMP-activated protein kinase (AMPK), which in turn inhibits NADPH oxidase, a major source of reactive oxygen species (ROS). This pathway is crucial for its protective effects against glucose-induced oxidative stress.
Figure 2: Rosiglitazone's role in AMPK signaling in endothelial cells.
C. Akt-mTOR-P70S6K Pathway in VSMCs
Rosiglitazone's inhibitory effect on VSMC proliferation is mediated by the suppression of the Akt-mTOR-P70S6K pathway, a central regulator of cell growth and proliferation.
Figure 3: Inhibition of the Akt-mTOR-P70S6K pathway by rosiglitazone in VSMCs.
D. Experimental Workflow for In Vitro Cardiovascular Studies
The following diagram outlines a general workflow for investigating the in vitro cardiovascular effects of rosiglitazone.
Figure 4: General experimental workflow for in vitro studies of rosiglitazone.
The in vitro application of this compound has revealed a complex and sometimes contradictory profile of cardiovascular effects. While it demonstrates potentially beneficial actions, such as reducing oxidative stress and inhibiting VSMC proliferation, it also shows potential for adverse effects like increased endothelial permeability and cardiomyocyte apoptosis at higher concentrations. The provided protocols and pathway diagrams serve as a guide for researchers to further investigate these effects and elucidate the underlying mechanisms, contributing to a more comprehensive understanding of the cardiovascular safety and efficacy of rosiglitazone.
References
- 1. PPARγ activator, rosiglitazone: Is it beneficial or harmful to the cardiovascular system? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The effects of rosiglitazone on the neonatal rat cardiomyocyte transcriptome: a temporal analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cardiovascular events associated with rosiglitazone: a brief review [cadrj.com]
- 4. The Inhibition of Insulin-stimulated Proliferation of Vascular Smooth Muscle Cells by Rosiglitazone Is Mediated by the Akt-mTOR-P70S6K Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Rosiglitazone Sodium Solubility Challenges
Welcome to the technical support center for Rosiglitazone sodium. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming solubility issues encountered during experiments with this compound in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in aqueous buffer?
A1: Rosiglitazone as a free base is sparingly soluble in aqueous buffers.[1] Its solubility is also pH-dependent, decreasing as the pH increases.[2][3][4] While this compound is more water-soluble than other salt forms like the maleate, it can hydrolyze in aqueous solutions, especially under alkaline conditions, which can lead to precipitation.[5]
Q2: What is the recommended solvent for preparing a stock solution of Rosiglitazone?
A2: For preparing a concentrated stock solution, organic solvents are recommended. Rosiglitazone is soluble in Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and ethanol. A common practice is to first dissolve the compound in one of these organic solvents and then dilute it with the desired aqueous buffer.
Q3: Can I store aqueous solutions of Rosiglitazone?
A3: It is generally not recommended to store aqueous solutions of Rosiglitazone for more than one day due to its limited stability and potential for precipitation. Stock solutions in anhydrous organic solvents like DMSO are more stable and can be stored at -20°C for extended periods.
Q4: What are the pKa values for Rosiglitazone?
A4: The reported pKa values for Rosiglitazone are approximately 6.1 and 6.8. This indicates that its ionization state, and consequently its solubility, will be significantly affected by the pH of the aqueous solution.
Q5: Are there methods to enhance the aqueous solubility of Rosiglitazone for my experiments?
A5: Yes, several techniques can be employed to improve the aqueous solubility of Rosiglitazone. These include the use of co-solvents (like DMSO), pH adjustment to the acidic range, and the use of solubility enhancers such as surfactants or forming solid dispersions with polymers.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock in aqueous buffer. | The final concentration of Rosiglitazone in the aqueous buffer exceeds its solubility limit. The percentage of DMSO in the final solution is too low to maintain solubility. | Decrease the final concentration of Rosiglitazone. Increase the proportion of DMSO in the final solution, ensuring it is compatible with your experimental system. A 1:3 ratio of DMSO to PBS (pH 7.2) has been shown to achieve a solubility of approximately 0.5 mg/mL. |
| Cloudiness or precipitation in the aqueous solution over time. | Hydrolysis of this compound, especially in neutral or alkaline buffers. Temperature fluctuations affecting solubility. | Prepare fresh aqueous solutions for each experiment and avoid storing them for more than a day. If using a phosphate buffer (pH 6.8) containing a surfactant like SDS, maintain the temperature above 37°C to prevent precipitation of the surfactant. |
| Inconsistent results in biological assays. | Poor solubility leading to non-homogeneous distribution of the compound in the assay medium. Degradation of the compound in the aqueous medium. | Ensure complete dissolution before starting the experiment. Consider using solubility enhancement techniques. Prepare fresh dilutions from a stable stock solution immediately before use. |
| Difficulty dissolving this compound directly in water. | Although more soluble than the free base, direct dissolution in pure water can be slow and may lead to hydrolysis. | Consider preparing the solution in a slightly acidic buffer (e.g., pH ~2.3) where solubility is higher. Alternatively, use the co-solvent method by first dissolving in DMSO. |
Quantitative Solubility Data
The following tables summarize the solubility of Rosiglitazone in various solvents and the improvements achieved with different enhancement techniques.
Table 1: Solubility in Common Solvents
| Solvent | Approximate Solubility (mg/mL) | Reference |
| DMSO | 34 | |
| Dimethyl Formamide (DMF) | 25 | |
| Ethanol | 1 | |
| 1:3 DMSO:PBS (pH 7.2) | 0.5 | |
| 1:1 DMF:PBS (pH 7.2) | 0.5 | |
| Water (Rosiglitazone Base) | 0.005 | |
| Water (this compound) | 45 |
Table 2: Solubility Enhancement Techniques
| Technique | Initial Solubility (mg/mL) | Enhanced Solubility (mg/mL) | Fold Increase | Reference |
| Melt Sonocrystallization | 0.005 | 0.345 | 69 | |
| Solid Dispersion (with PGS) | 1.133 (pure drug) | Not specified directly, but dissolution rate significantly improved | - |
Experimental Protocols
Protocol 1: Preparation of Rosiglitazone Solution using a Co-solvent
Objective: To prepare a working solution of Rosiglitazone in an aqueous buffer for in vitro experiments.
Materials:
-
Rosiglitazone (crystalline solid)
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Phosphate Buffered Saline (PBS), pH 7.2
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare a stock solution of Rosiglitazone in DMSO. For example, to make a 10 mg/mL stock, weigh 10 mg of Rosiglitazone and dissolve it in 1 mL of DMSO.
-
Vortex the solution until the solid is completely dissolved. This can be stored at -20°C.
-
To prepare a working solution, dilute the DMSO stock solution with PBS (pH 7.2). For instance, to achieve a final concentration of 0.5 mg/mL, you can mix one part of the 10 mg/mL DMSO stock with 19 parts of PBS.
-
It is crucial to add the DMSO stock to the aqueous buffer while vortexing to ensure rapid dispersion and prevent precipitation.
-
Use the freshly prepared aqueous solution immediately and do not store for more than 24 hours.
Protocol 2: Solubility Enhancement by Melt Sonocrystallization
Objective: To increase the aqueous solubility of Rosiglitazone through a particle engineering technique.
Materials:
-
Rosiglitazone
-
Deionized water
-
Paraffin oil bath
-
Probe sonicator
Procedure:
-
Melt 2 g of Rosiglitazone in a vessel placed in a paraffin oil bath.
-
Pour the molten Rosiglitazone into a vessel containing 20 mL of deionized water.
-
Simultaneously, subject the mixture to ultrasonic energy using a probe sonicator for 20 minutes.
-
The solidified product can then be separated by filtration and dried at room temperature.
-
The resulting agglomerates with a porous surface have been shown to have significantly increased solubility and dissolution rates.
Visual Guides
Caption: Workflow for preparing an aqueous working solution of Rosiglitazone using a DMSO co-solvent.
Caption: Factors influencing the aqueous solubility and bioavailability of Rosiglitazone.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Rosiglitazone | C18H19N3O3S | CID 77999 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Rosiglitazone [drugfuture.com]
- 4. Rosiglitazone | 122320-73-4 [chemicalbook.com]
- 5. Preparation and in vitro evaluation of enteric-coated tablets of this compound - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Rosiglitazone Sodium for Primary Cell Culture
This guide provides researchers, scientists, and drug development professionals with essential information for effectively using Rosiglitazone sodium in primary cell culture experiments. It includes frequently asked questions, a troubleshooting guide, detailed experimental protocols, and data tables to ensure successful optimization of Rosiglitazone concentration.
Frequently Asked Questions (FAQs)
Q1: What is Rosiglitazone and what is its primary mechanism of action in vitro? A: Rosiglitazone is a high-affinity, selective agonist for the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor. In cell culture, Rosiglitazone enters the cell and binds to PPARγ in the nucleus. This activation causes PPARγ to form a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences called PPAR Response Elements (PPREs) in the promoter regions of target genes, modulating their transcription. This pathway is central to processes like adipocyte differentiation, glucose and lipid metabolism, and inflammation.
Q2: How should I prepare and store this compound stock solutions? A: Rosiglitazone is sparingly soluble in aqueous solutions like culture media but is readily soluble in dimethyl sulfoxide (DMSO). The recommended procedure is to prepare a high-concentration stock solution in sterile DMSO (e.g., 10-100 mg/mL). Aliquot this stock solution into smaller volumes and store at -20°C, where it is stable for up to three months.[1] When preparing your experiment, thaw an aliquot and dilute it directly into your culture medium to the final desired concentration. Always prepare fresh working solutions for each experiment and avoid storing diluted aqueous solutions for more than a day.[2]
Q3: What is a good starting concentration for my primary cell culture experiment? A: The optimal concentration of Rosiglitazone is highly dependent on the primary cell type and the biological effect being studied. A common starting point is to perform a dose-response experiment with a wide range of concentrations. Based on published literature, concentrations typically range from 0.1 µM to 10 µM. For adipogenic differentiation of mesenchymal stem cells (MSCs), 1-5 µM is often effective[3], while studies on cardiomyocytes have used ranges from 0.1-10 µM.[4] It is crucial to determine the optimal concentration for your specific cell type and experimental endpoint empirically.
Q4: Is a vehicle control necessary when using Rosiglitazone? A: Yes, absolutely. Since Rosiglitazone is dissolved in DMSO, a vehicle control is critical.[5] The vehicle control group should consist of cells treated with the same final concentration of DMSO as the highest concentration used in your experimental groups. This allows you to distinguish the effects of Rosiglitazone from any potential effects of the solvent on cell viability, proliferation, or differentiation.
Troubleshooting Guide
This section addresses common issues encountered during experiments with Rosiglitazone in a question-and-answer format.
Q: I'm observing high levels of cell death after adding Rosiglitazone. What could be the cause? A: High cytotoxicity can result from several factors:
-
Concentration is too high: While effective concentrations for some primary cells are in the low micromolar range, higher concentrations can be toxic. For example, some cancer cell lines show significant growth inhibition and apoptosis at concentrations above 10 µM.
-
DMSO toxicity: Ensure the final concentration of DMSO in your culture medium is non-toxic to your cells, typically below 0.5% (v/v), although the tolerance can vary between cell types.
-
Cell-specific sensitivity: Primary cells can be delicate. The sensitivity to Rosiglitazone can vary significantly between different cell types.
-
Solution: Perform a dose-response curve to determine the cytotoxic concentration (IC50) for your specific cells using a viability assay like MTT (see Protocol 1). Always include a vehicle-only control to rule out solvent toxicity.
Q: I'm not seeing the expected biological effect (e.g., differentiation, gene expression change). Why? A: A lack of response could be due to:
-
Sub-optimal concentration: The concentration may be too low to elicit a response. Titrating the concentration upwards may be necessary.
-
Low PPARγ Expression: The primary cells you are using may not express sufficient levels of PPARγ. Confirm receptor expression via qPCR or Western blot.
-
Insufficient Incubation Time: The biological process you are studying may require a longer exposure to Rosiglitazone. Refer to literature for typical timelines for your desired effect (e.g., adipogenesis can take 7-14 days).
-
Reagent Instability: Ensure your Rosiglitazone stock has been stored correctly and that you prepare fresh working dilutions for each experiment.
Q: My results are inconsistent between experiments. How can I improve reproducibility? A: Inconsistent results often stem from minor variations in experimental setup:
-
Cell Passage & Density: Use primary cells from a consistent passage number and ensure uniform cell seeding density across all wells and experiments.
-
Reagent Preparation: Always use freshly prepared working solutions of Rosiglitazone from a validated stock. Avoid repeated freeze-thaw cycles of the stock aliquot.
-
Consistent Controls: Ensure your vehicle control (DMSO concentration) is consistent across all experiments.
-
Assay Conditions: Standardize all incubation times and reagent volumes meticulously.
Q: I noticed a precipitate in my culture medium after adding the Rosiglitazone working solution. What should I do? A: This is likely due to Rosiglitazone's poor aqueous solubility.
-
Solution: Ensure the stock solution in DMSO is fully dissolved before diluting into the medium. When diluting, add the Rosiglitazone stock to a small volume of medium first, mix well, and then add this to the final culture volume to facilitate dispersion. If precipitation persists, you may need to decrease the final concentration or slightly increase the final DMSO percentage, being mindful of its potential toxicity.
Data Presentation
Table 1: Recommended Starting Concentrations of Rosiglitazone for Primary Cell Types
| Primary Cell Type | Typical Concentration Range | Observed Effect |
| Adipose-Derived Mesenchymal Stem Cells (ASCs) | 1 µM - 5 µM | Promotes adipogenic differentiation, increases lipid droplet size, prevents apoptosis. |
| Bone Marrow-Derived Mesenchymal Stem Cells (BMSCs) | 1 µM | Accelerates adipogenesis. |
| Adult Rat Cardiomyocytes (ARCMs) | 0.1 µM - 10 µM | 0.3 µM increased cell survival under simulated ischemia/reperfusion. |
| Human Umbilical Vein Endothelial Cells (HUVECs) | 5 µM - 10 µM | Promoted cell migration. |
| Mesangial Cells | 1 µM - 20 µM | Modulated PPARγ promoter activity; 10 µM prevented high-glucose-induced effects. |
Table 2: this compound (M.W. 357.4 g/mol ) Solubility & Stock Preparation
| Solvent | Max Concentration | Storage Temperature | Stock Stability |
| DMSO | ~34 - 100 mg/mL | -20°C | Up to 3 months. |
| Ethanol | ~1 mg/mL | -20°C | Not specified; less common solvent. |
| Aqueous Buffer/Medium | Sparingly soluble | N/A | Prepare fresh daily; do not store. |
Experimental Protocols
Protocol 1: Determining Optimal Concentration via MTT Cell Viability Assay
This protocol helps determine the cytotoxic and optimal working concentration range of Rosiglitazone for your primary cells.
Materials:
-
Primary cells of interest
-
Complete culture medium
-
This compound
-
Sterile, high-purity DMSO
-
96-well flat-bottom cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
MTT Solubilization Solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader (absorbance at ~570 nm)
Procedure:
-
Cell Seeding: Seed your primary cells into a 96-well plate at a predetermined optimal density. Allow cells to adhere and recover overnight (typically 18-24 hours).
-
Prepare Drug Dilutions:
-
Prepare a 10 mM stock of Rosiglitazone in DMSO.
-
Perform serial dilutions of the Rosiglitazone stock in complete culture medium to create a range of working concentrations (e.g., 200 µM, 100 µM, 50 µM, 25 µM, 10 µM, 5 µM, 1 µM, 0.1 µM). Remember these are intermediate concentrations that will be further diluted when added to the wells.
-
Prepare a vehicle control medium containing the same percentage of DMSO as your highest Rosiglitazone concentration.
-
-
Cell Treatment:
-
Carefully remove the medium from the cells.
-
Add 100 µL of the prepared Rosiglitazone dilutions and control media to the respective wells (in triplicate or quadruplicate). Include "cells + medium only" (untreated) and "medium only" (blank) controls.
-
Incubate the plate for your desired experimental duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT into purple formazan crystals.
-
Carefully remove the medium and add 100 µL of MTT Solubilization Solution to each well.
-
Place the plate on an orbital shaker for ~15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control. This will allow you to determine the IC50 (concentration that inhibits 50% of cell viability) and select a non-toxic concentration range for your functional assays.
-
Protocol 2: Induction of Adipogenic Differentiation in Mesenchymal Stem Cells (MSCs)
This protocol describes a common method for inducing adipogenesis in primary MSCs using a Rosiglitazone-containing medium.
Materials:
-
Primary MSCs (e.g., from adipose tissue or bone marrow)
-
MSC Growth Medium (e.g., DMEM with 10% FBS)
-
Adipogenic Induction Medium:
-
DMEM-High Glucose
-
5-10% Fetal Bovine Serum (FBS)
-
1 µM Dexamethasone
-
0.5 mM 3-isobutyl-1-methylxanthine (IBMX)
-
10 µg/mL Insulin
-
1-5 µM Rosiglitazone (optimized concentration)
-
1% Penicillin-Streptomycin
-
-
Adipogenic Maintenance Medium (Induction medium without IBMX and Dexamethasone)
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) for fixation
-
Oil Red O staining solution
Procedure:
-
Cell Seeding: Culture MSCs in growth medium until they reach 90-100% confluency. High confluency is critical to initiate adipogenesis.
-
Initiate Differentiation:
-
Aspirate the growth medium.
-
Add the complete Adipogenic Induction Medium containing Rosiglitazone.
-
Culture for 3 days.
-
-
Maintenance Phase:
-
After 3 days, replace the induction medium with Adipogenic Maintenance Medium.
-
Culture for 1-3 days.
-
-
Repeat Cycles: Repeat the cycle of induction (Step 2) and maintenance (Step 3) for a total of 2-3 cycles (typically 10-14 days total). Change the medium every 2-3 days.
-
Assess Differentiation:
-
After the differentiation period, wash the cells with PBS.
-
Fix the cells with 4% PFA for 15-30 minutes at room temperature.
-
Wash again with PBS and then with 60% isopropanol.
-
Stain the cells with Oil Red O solution for 20-30 minutes to visualize the intracellular lipid droplets, which appear as red globules.
-
Wash with water and visualize using a microscope. Quantification can be done by eluting the stain and measuring its absorbance.
-
Visualizations
References
- 1. Rosiglitazone A thiazolidinedione compound that acts as an anti-diabetic agent and serves as a potent and selective agonist of peroxisome proliferator-activated receptor-γ (PPARγ) (Kd ~40 nM) in fat cells. | 155141-29-0 [sigmaaldrich.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Rosiglitazone Does Not Show Major Hidden Cardiotoxicity in Models of Ischemia/Reperfusion but Abolishes Ischemic Preconditioning-Induced Antiarrhythmic Effects in Rats In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. genetics - Why is a DMSO-only Control Important? - Biology Stack Exchange [biology.stackexchange.com]
How to minimize fluid retention side effect of Rosiglitazone sodium in rats
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering fluid retention as a side effect in rats treated with rosiglitazone sodium.
Troubleshooting Guides
Issue: Significant increase in body weight and visible edema in rats post-rosiglitazone administration.
Possible Cause: Fluid retention due to rosiglitazone-mediated activation of peroxisome proliferator-activated receptor-gamma (PPARγ), leading to increased renal sodium and water reabsorption.
Troubleshooting Steps:
-
Confirm Fluid Retention:
-
Monitor daily body weight. A sudden, significant increase is a primary indicator.
-
Visually inspect for signs of peripheral edema (e.g., swelling of paws and limbs).
-
Measure urine output and sodium excretion over a 24-hour period. A decrease in both is indicative of renal fluid retention.[1][2][3]
-
Assess plasma volume by measuring hematocrit and hemoglobin concentration; a decrease suggests hemodilution from increased plasma volume.[2][4]
-
-
Pharmacological Intervention:
-
Co-administration with an ENaC Inhibitor: The epithelial sodium channel (ENaC) is a key mediator of rosiglitazone-induced sodium retention. Co-administering amiloride, an ENaC blocker, can attenuate fluid retention.
-
Co-administration with a PPARα Agonist: Concurrent treatment with a PPARα agonist like fenofibrate has been shown to prevent rosiglitazone-associated increases in body weight and water content.
-
Consider Diuretic Co-therapy: Although mechanism-specific, diuretics can be employed to manage fluid overload. The choice of diuretic should be considered carefully based on the experimental design.
-
-
Dose and Duration Adjustment:
-
Review the dose of rosiglitazone. High doses are more strongly associated with fluid retention. If the experimental design allows, consider a dose-response study to find the lowest effective dose with minimal side effects.
-
The duration of treatment can impact the extent of fluid retention. Monitor animals closely, especially during the initial days of administration.
-
Issue: Difficulty in accurately quantifying the degree of fluid retention.
Possible Cause: Insensitive or imprecise measurement techniques.
Troubleshooting Steps:
-
Implement Multiple Measurement Parameters: Relying on a single metric can be misleading. A combination of the following is recommended:
-
Body Weight: The simplest and most common measurement. Ensure consistent timing and conditions.
-
Metabolic Cages: For accurate 24-hour urine and feces collection to analyze volume and electrolyte content.
-
Blood Parameters: Hematocrit, hemoglobin, and serum albumin concentrations can indicate plasma volume expansion.
-
Bioelectrical Impedance Spectroscopy (BIS): A non-invasive method to determine total body water (TBW) and extracellular fluid (ECF) volume.
-
Paw Volume Measurement (Plethysmometry): Useful for quantifying localized edema, especially in inflammatory models, but can be adapted.
-
-
Advanced Imaging:
-
For detailed studies, consider one-dimensional magnetic resonance imaging (1D-MRI) to quantify fluid changes in specific tissues, such as leg joints.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism behind rosiglitazone-induced fluid retention in rats?
A1: Rosiglitazone is a potent agonist of PPARγ. Activation of PPARγ in the renal collecting ducts and connecting tubules upregulates the expression and activity of the epithelial sodium channel (ENaC) and aquaporin-2 (AQP2). This leads to increased reabsorption of sodium and water from the filtrate back into the bloodstream, resulting in expanded plasma volume and edema. Some studies also indicate that a decrease in the glomerular filtration rate may contribute to this effect.
Q2: Are certain rat strains more susceptible to this side effect?
A2: While the literature documents this side effect in various strains, including Sprague-Dawley, Zucker diabetic fatty (ZDF), and obese ZSF1 rats, susceptibility can be influenced by the underlying pathophysiology. For instance, models of diabetes and congestive heart failure may present with altered fluid and electrolyte handling, potentially modifying the response to rosiglitazone.
Q3: Can co-administration of other drugs mitigate this fluid retention?
A3: Yes. Co-treatment with an ENaC inhibitor, such as amiloride, has been shown to be effective by directly blocking the downstream target of PPARγ in the kidney. Additionally, combining rosiglitazone with a PPARα agonist like fenofibrate may prevent fluid retention. In diabetic models, co-therapy with an ACE inhibitor like enalapril has shown benefits for renal protection, which may be relevant.
Q4: What are the key parameters to measure to quantify fluid retention?
A4: A comprehensive assessment should include:
-
Daily body weight.
-
24-hour urine volume and sodium excretion.
-
Plasma volume markers: Hematocrit and hemoglobin.
-
Total body water (TBW) and extracellular fluid (ECF) volume , if equipment is available.
Q5: How does rosiglitazone affect renal transporters other than ENaC and AQP2?
A5: Studies have shown that rosiglitazone can also increase the protein abundance of other key renal transporters, including the Na-K-ATPase α-1 subunit, the bumetanide-sensitive Na-K-2Cl cotransporter (NKCC2), and the sodium-hydrogen exchanger (NHE3). These changes likely contribute to the overall increase in renal sodium reabsorption.
Data Presentation
Table 1: Effect of Rosiglitazone on Renal Function and Fluid Balance in Rats
| Parameter | Control Group | Rosiglitazone-Treated Group | Percentage Change | Reference |
|---|---|---|---|---|
| Urine Volume | Baseline | Decreased by 22% | ↓ 22% | |
| Sodium Excretion | Baseline | Decreased by 44% | ↓ 44% | |
| Creatinine Clearance | Baseline | Decreased by 35% | ↓ 35% | |
| Body Weight (Mice) | Baseline | Increased by 6.1% | ↑ 6.1% | |
| Total Body Water (Mice) | Baseline | Increased by 8.4% | ↑ 8.4% |
| Extracellular Fluid (Mice) | Baseline | Increased by 10% | ↑ 10% | |
Table 2: Effect of Co-interventions on Rosiglitazone-Induced Fluid Retention in Mice
| Intervention | Body Weight Change | Total Body Water Change | Extracellular Fluid Change | Reference |
|---|---|---|---|---|
| Rosiglitazone Alone | +6.1% | +8.4% | +10% |
| Rosiglitazone + αENaC Knockdown | +3.4% (Attenuated) | +1.3% (Attenuated) | +4.3% (Attenuated) | |
Experimental Protocols
Protocol 1: Assessment of Fluid Retention Using Metabolic Cages
-
Animal Model: Male Sprague-Dawley rats (250-300g).
-
Acclimation: House rats individually in metabolic cages for at least 3 days to acclimate. Provide ad libitum access to standard chow and water.
-
Baseline Measurement: For 2-3 consecutive days before treatment, record daily body weight, food intake, and water intake. Collect 24-hour urine samples and measure the total volume. Analyze urine for sodium concentration using a flame photometer or ion-selective electrode.
-
Treatment: Divide rats into a control group (vehicle) and a treatment group (rosiglitazone, e.g., 3-10 mg/kg/day via oral gavage).
-
Data Collection: Continue daily measurements of body weight, food and water intake, and 24-hour urine volume and sodium content for the duration of the study (e.g., 3-10 days).
-
Blood Sampling: At the end of the study, collect blood samples via cardiac puncture or from the tail vein into heparinized tubes. Measure hematocrit and hemoglobin concentration.
-
Analysis: Compare the changes in all measured parameters between the control and rosiglitazone-treated groups.
Protocol 2: Co-administration of an ENaC Inhibitor to Mitigate Fluid Retention
-
Animal Model: As in Protocol 1.
-
Groups:
-
Group 1: Vehicle control.
-
Group 2: Rosiglitazone (e.g., 10 mg/kg/day).
-
Group 3: Amiloride (e.g., 1 mg/kg/day).
-
Group 4: Rosiglitazone (10 mg/kg/day) + Amiloride (1 mg/kg/day).
-
-
Procedure: Follow the steps for acclimation, baseline measurement, treatment, and data collection as described in Protocol 1. Administer amiloride (or its vehicle) approximately 30 minutes before rosiglitazone.
-
Analysis: Compare the fluid retention parameters (body weight gain, urine output reduction, etc.) in the rosiglitazone-only group to the combination therapy group to determine if amiloride attenuated the side effect.
Visualizations
Caption: Signaling pathway of rosiglitazone-induced fluid retention.
Caption: Workflow for testing mitigation of fluid retention.
References
- 1. Rosiglitazone activates renal sodium- and water-reabsorptive pathways and lowers blood pressure in normal rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thiazolidinedione-Induced Fluid Retention: Recent Insights into the Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Renal and Vascular Mechanisms of Thiazolidinedione-Induced Fluid Retention - PMC [pmc.ncbi.nlm.nih.gov]
- 4. repositorio.comillas.edu [repositorio.comillas.edu]
Addressing variability in experimental results with Rosiglitazone sodium
Welcome to the technical support center for researchers using Rosiglitazone sodium. This resource provides troubleshooting guidance and answers to frequently asked questions to help you address variability in your experimental results.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Here we address common issues encountered during in vitro and in vivo experiments with this compound.
In Vitro Studies
???+ question "Q1: Why am I observing inconsistent results in my cell-based assays with Rosiglitazone?"
???+ question "Q2: My 3T3-L1 cells are not differentiating into adipocytes effectively with Rosiglitazone treatment. What could be wrong?"
In Vivo Studies
???+ question "Q3: I am observing significant variability in the glucose-lowering effects of Rosiglitazone in my animal models. What are the potential reasons?"
???+ question "Q4: My in vivo study shows unexpected cardiovascular effects with Rosiglitazone. How can I interpret this variability?"
Data Presentation: In Vitro and In Vivo Parameters
The following tables summarize key quantitative data from various studies to aid in experimental design and comparison.
Table 1: In Vitro Rosiglitazone Concentrations and Observed Effects
| Cell Line | Concentration Range | Incubation Time | Observed Effect | Reference |
| RAW 264.7 | 1 - 25 µM | 30 min pretreatment, then 24h with LPS | Inhibition of LPS-induced NO and PGE2 production | [1] |
| RAW 264.7 | 1 - 20 µM | 48 hours | No significant cytotoxicity | [2] |
| C3H10T1/2 | 0.1 - 10 µM | 72 hours | Differentiation to adipocytes | [3] |
| Neuro2A & Hippocampal Neurons | 1 µM | 24 hours | Protection against oxidative stress | [3] |
| Ovarian Cancer Cells | 0.5 - 50 µM | 7 days | Inhibition of cell proliferation | [3] |
| HepG2 | Varies | Varies | Concentration- and time-dependent cytotoxicity |
Table 2: In Vivo Rosiglitazone Dosages and Administration in Animal Models
| Animal Model | Dosage | Administration Route | Duration | Observed Primary Outcome | Reference |
| Goto-Kakizaki (GK) Rats | 5 or 10 mg/kg | Oral gavage | 23 days | Improved insulin sensitivity | |
| Normal & Diabetic Rats | 0.72 mg/kg | Oral | Single dose | Assessment of pharmacodynamic interactions | |
| ICR/CD1 Mice (pregnant) | 0.1 or 10 mg/kg/day | Gavage | Gestation period | No adverse effects on blastocyst development or fetal phenotype | |
| Rats | 0.8 mg/kg/day | Oral | 28 days | No major hidden cardiotoxicity in I/R models | |
| Streptozotocin-induced Diabetic Rats | 5 mg/kg | Oral | 8 weeks | Decreased serum glucose | |
| Wistar Rats | 3 mg/kg/day | Intraperitoneal injection | 12 weeks | Ameliorated airway inflammation |
Experimental Protocols & Signaling Pathways
Detailed Methodology: 3T3-L1 Adipocyte Differentiation
-
Cell Seeding: Plate 3T3-L1 preadipocytes in a suitable culture vessel (e.g., 6-well plate) and culture in DMEM supplemented with 10% Fetal Bovine Serum (FBS) until they reach 100% confluency.
-
Contact Inhibition: Maintain the confluent cells for an additional 48 hours.
-
Induction of Differentiation: Replace the medium with a differentiation cocktail containing DMEM with 10% FBS, 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, 10 µg/mL insulin, and Rosiglitazone (typically 1-2 µM).
-
Maturation: After 48-72 hours, replace the differentiation cocktail with DMEM containing 10% FBS and 10 µg/mL insulin.
-
Maintenance: Replenish the medium every 2-3 days. Adipocyte differentiation, characterized by the accumulation of lipid droplets, should be visible within 7-10 days.
Rosiglitazone Signaling Pathway
Rosiglitazone acts as a selective agonist for the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor that plays a key role in regulating gene expression.
Experimental Workflow: In Vitro Anti-inflammatory Assay
This workflow outlines a typical experiment to assess the anti-inflammatory effects of Rosiglitazone on macrophages.
References
Best practices for long-term storage of Rosiglitazone sodium solutions
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage of Rosiglitazone sodium solutions. Below you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound solution has a precipitate after storage. What happened and can I still use it?
A1: Precipitation is a common issue with aqueous solutions of this compound. This is often due to the hydrolysis of this compound into its less soluble free base form, rosiglitazone, and sodium hydroxide, a process that is accelerated by changes in pH, especially towards alkaline conditions.[1] The solubility of this compound in aqueous solutions decreases significantly as the pH increases.[1]
-
Troubleshooting:
-
It is generally not recommended to use a solution with a precipitate, as the exact concentration of the active compound is unknown.
-
To prevent precipitation, it is best to prepare fresh aqueous solutions daily.[2] If short-term storage is necessary, ensure the pH of the buffer is neutral or slightly acidic and consider the use of a surfactant like SDS (0.25%) to improve solubility, especially in phosphate buffers at pH 6.8.[1] However, be aware that solutions containing SDS may also become unstable and precipitate at room temperature or lower.[1]
-
Q2: What is the recommended solvent and storage condition for preparing a stock solution of Rosiglitazone?
A2: For long-term storage, it is highly recommended to prepare concentrated stock solutions in organic solvents rather than aqueous buffers.
-
DMSO: Dimethyl sulfoxide (DMSO) is a common solvent for Rosiglitazone. Stock solutions in DMSO can be stored for up to 3 months at -20°C .
-
Methanol: Stock solutions in methanol (e.g., 1 mg/ml) are stable for at least two weeks at -80°C and for 48 hours at room temperature (≥92% stability).
Q3: How stable is Rosiglitazone in plasma samples?
A3: Rosiglitazone is relatively stable in human plasma. It has been shown to be stable for at least four weeks at -80°C (≥93% stability) and can withstand at least three freeze-thaw cycles (≥92% stability).
Q4: My experimental results are inconsistent. Could degradation of my Rosiglitazone solution be the cause?
A4: Yes, degradation of Rosiglitazone can lead to inconsistent experimental results. Rosiglitazone is susceptible to several degradation pathways:
-
Hydrolysis: It is particularly unstable in alkaline conditions. Forced degradation studies have shown complete degradation with 1 N NaOH.
-
Oxidation: Rosiglitazone is sensitive to oxidation. Complete degradation has been observed with 30% hydrogen peroxide.
-
Photodegradation: Exposure to light can cause degradation. It is recommended to protect solutions from light.
To minimize degradation, always store solutions in tightly sealed, light-protected containers at the recommended temperatures. Prepare fresh working solutions from a frozen stock solution for each experiment.
Data on Stability of Rosiglitazone Solutions
The following tables summarize the stability of Rosiglitazone in various conditions based on available data.
Table 1: Stability of Rosiglitazone Stock Solutions
| Solvent | Concentration | Storage Temperature | Duration | Stability |
| DMSO | Concentrated | -20°C | Up to 3 months | Stable |
| Methanol | 1 mg/mL | -80°C | At least 2 weeks | ≥81% |
| Methanol | 1 mg/mL | Room Temperature | 48 hours | ≥92% |
Table 2: Stability of Rosiglitazone in Biological Matrices
| Matrix | Storage Temperature | Duration | Stability |
| Human Plasma | -80°C | At least 4 weeks | ≥93% |
| Human Plasma | Freeze-Thaw | 3 cycles | ≥92% |
Table 3: Summary of Forced Degradation Studies
| Stress Condition | Reagent | Outcome |
| Alkaline Hydrolysis | 1 N NaOH | Complete Degradation |
| Acidic Hydrolysis | 1 N HCl | Less degradation compared to alkaline conditions |
| Oxidation | 30% H₂O₂ | Complete Degradation |
| Thermal | 80°C | Relatively Stable |
| Photolytic | UV light | Degradation observed |
Experimental Protocols
Protocol: Stability-Indicating HPLC Method for Rosiglitazone
This protocol provides a general framework for a stability-indicating High-Performance Liquid Chromatography (HPLC) method to determine the concentration of Rosiglitazone and its degradation products.
1. Materials and Reagents:
-
This compound reference standard
-
HPLC grade acetonitrile
-
HPLC grade methanol
-
Potassium dihydrogen phosphate (or other suitable buffer salts)
-
Orthophosphoric acid (for pH adjustment)
-
High-purity water
-
0.45 µm membrane filters
2. Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., Phenomenex Luna 3µ C18 or similar)
-
Data acquisition and processing software
3. Chromatographic Conditions (Example):
-
Mobile Phase: A mixture of a phosphate buffer (e.g., 0.023M potassium dihydrogen phosphate) and acetonitrile in a ratio of approximately 60:40 (v/v). The pH of the buffer should be adjusted as needed (e.g., to pH 3 with orthophosphoric acid).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 230 nm
-
Injection Volume: 20 µL
-
Column Temperature: Ambient
4. Sample Preparation:
-
Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Working Standards: Prepare a series of working standards by diluting the stock solution with the mobile phase to cover the desired concentration range.
-
Forced Degradation Samples:
-
Acidic: Incubate a solution of Rosiglitazone with 1 N HCl.
-
Alkaline: Incubate a solution of Rosiglitazone with 1 N NaOH.
-
Oxidative: Incubate a solution of Rosiglitazone with 3% H₂O₂.
-
Thermal: Heat a solution of Rosiglitazone.
-
Photolytic: Expose a solution of Rosiglitazone to UV light.
-
Neutralize acidic and alkaline samples before injection. Dilute all samples to an appropriate concentration with the mobile phase.
-
5. Analysis:
-
Inject the working standards to generate a calibration curve.
-
Inject the prepared samples (stored solutions, forced degradation samples).
-
Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent Rosiglitazone peak.
6. Data Interpretation:
-
Calculate the concentration of Rosiglitazone in the samples using the calibration curve.
-
Determine the percentage of degradation by comparing the peak area of Rosiglitazone in the stressed samples to that of an unstressed control.
-
The method is considered stability-indicating if the degradation products are well-resolved from the parent peak.
Visualizations
Caption: Experimental Workflow for Long-Term Stability Testing of Rosiglitazone Solutions.
Caption: Simplified Signaling Pathway of Rosiglitazone via PPARγ Activation.
References
Technical Support Center: Mitigating Rosiglitazone-Induced Cardiotoxicity in Research Animals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers investigating the potential cardiotoxicity of Rosiglitazone sodium in animal models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of Rosiglitazone-induced cardiotoxicity in research animals?
A1: Research indicates that Rosiglitazone's cardiotoxicity at supratherapeutic concentrations is primarily mediated by a mechanism independent of its intended target, peroxisome proliferator-activated receptor γ (PPARγ). The cardiotoxic effects are largely attributed to mitochondrial oxidative stress.[1][2] Rosiglitazone has been shown to increase the production of reactive oxygen species (ROS) from mitochondrial complexes I and III, leading to mitochondrial dysfunction, decreased ATP production, and subsequent cardiac dysfunction.[1][2] This oxidative stress can also trigger apoptosis (programmed cell death) in cardiomyocytes.[3]
Q2: Which animal models are commonly used to study Rosiglitazone's cardiotoxicity?
A2: Both mice and rats are frequently used to model Rosiglitazone-induced cardiotoxicity. Commonly used mouse strains include C57BL/6 and diabetic models like the db/db mouse. Sprague-Dawley rats have also been utilized in cardiotoxicity studies. The choice of model may depend on the specific research question, such as investigating the drug's effects in a healthy versus a diabetic context.
Q3: What are the key indicators of cardiotoxicity to monitor in my animal model?
A3: A multi-faceted approach is recommended to assess cardiotoxicity. Key indicators include:
-
Functional Parameters: Assessed via echocardiography, looking for decreases in left ventricular systolic pressure, fractional shortening (FS), and ejection fraction (EF), and increases in end-diastolic pressure.
-
Biochemical Markers: Elevated serum levels of cardiac troponin T (cTnT), cardiac troponin I (cTnI), and creatinine kinase-MB (CK-MB) are indicative of myocardial injury. Natriuretic peptides like NT-proANP and NT-proBNP can indicate cardiac stress and hypertrophy.
-
Histopathological Changes: Examination of heart tissue for signs of fibrosis (using Masson's trichrome or Sirius Red staining), cardiomyocyte apoptosis, and inflammatory cell infiltration.
-
Markers of Oxidative Stress: Increased levels of malondialdehyde (MDA), protein carbonyl, and 8-hydroxy-2-deoxyguanosine in mitochondrial fractions are direct indicators of oxidative damage.
Q4: Are there any known strategies to mitigate Rosiglitazone-induced cardiotoxicity in animal models?
A4: Yes, co-administration of antioxidants has shown promise. Specifically, N-acetyl-L-cysteine (NAC) has been demonstrated to prevent Rosiglitazone-induced cardiac dysfunction and mitochondrial oxidative stress in mice both in vitro and in vivo. This protective effect is attributed to NAC's ability to scavenge ROS and replenish glutathione stores.
Troubleshooting Guides
Problem 1: Inconsistent or non-significant changes in cardiac function after Rosiglitazone administration.
-
Possible Cause 1: Inappropriate Drug Dosage or Administration Route.
-
Troubleshooting: Rosiglitazone's cardiotoxic effects are often observed at supratherapeutic doses. Review the literature to ensure your dosing regimen is sufficient to induce cardiotoxicity. For acute effects, intravenous injection can be used, while oral administration over a longer period can model chronic exposure.
-
-
Possible Cause 2: Insensitive Method for Assessing Cardiac Function.
-
Troubleshooting: Echocardiography is a sensitive non-invasive method. Ensure proper technique and consistent measurements of parameters like fractional shortening and ejection fraction. Refer to detailed echocardiography protocols for mice. Consider terminal invasive hemodynamic measurements for more direct assessment of cardiac pressure and contractility.
-
-
Possible Cause 3: Animal Strain Variability.
-
Troubleshooting: Different strains of mice or rats may exhibit varying susceptibility to drug-induced cardiotoxicity. Ensure you are using a strain that has been previously reported to be sensitive to Rosiglitazone's effects or conduct a pilot study to establish sensitivity in your chosen strain.
-
Problem 2: Difficulty in detecting significant histological evidence of cardiac damage.
-
Possible Cause 1: Inadequate Duration of Rosiglitazone Exposure.
-
Troubleshooting: Significant histological changes, such as fibrosis, may require a longer duration of drug administration. Acute studies might primarily show cellular stress and early apoptotic changes, while chronic studies are more likely to reveal structural remodeling.
-
-
Possible Cause 2: Incorrect Staining or Imaging Techniques.
-
Troubleshooting: Ensure proper fixation, sectioning, and staining of cardiac tissue. For fibrosis, Masson's trichrome or Picrosirius Red staining are standard. For apoptosis, TUNEL staining can be employed. Use appropriate magnification and quantitative image analysis to objectively assess the extent of damage.
-
Problem 3: Biomarker levels are not elevated despite other indicators of cardiotoxicity.
-
Possible Cause 1: Timing of Sample Collection.
-
Troubleshooting: The temporal profile of biomarker release is crucial. Some biomarkers, like FABP3, are early markers and may return to baseline levels at later time points. Cardiac troponins are more sustained markers of necrosis. Design a time-course experiment to capture the peak release of your biomarkers of interest.
-
-
Possible Cause 2: Insufficient Sensitivity of the Assay.
-
Troubleshooting: Verify the sensitivity and specificity of your biomarker assay kits for the species you are using. Inter-laboratory and inter-platform variations can occur.
-
Data Presentation
Table 1: Effect of Rosiglitazone and N-acetyl-L-cysteine (NAC) on Cardiac Function in Mice
| Treatment Group | Left Ventricular End-Diastolic Dimension (LVEDD, mm) | Left Ventricular End-Systolic Dimension (LVESD, mm) | Fractional Shortening (FS, %) | Ejection Fraction (EF, %) |
| Vehicle | 4.1 ± 0.1 | 2.1 ± 0.1 | 48.8 ± 2.5 | 83.9 ± 2.8 |
| Rosiglitazone (10 mg/kg) | 4.3 ± 0.2 | 2.8 ± 0.2 | 34.9 ± 3.1 | 68.5 ± 4.2* |
| NAC (600 mg/kg) | 4.0 ± 0.1 | 2.0 ± 0.1 | 50.0 ± 2.2 | 85.1 ± 2.1 |
| Rosiglitazone + NAC | 4.1 ± 0.1 | 2.2 ± 0.1# | 46.3 ± 2.0# | 81.7 ± 2.3# |
*Data adapted from He et al., 2014. Values are presented as mean ± SEM. *p < 0.05 vs. Vehicle; #p < 0.05 vs. Rosiglitazone.
Table 2: Effect of Rosiglitazone and N-acetyl-L-cysteine (NAC) on Mitochondrial Oxidative Stress Markers in Mouse Hearts
| Treatment Group | Malondialdehyde (MDA, nmol/mg protein) | Protein Carbonyl (nmol/mg protein) | 8-hydroxy-2-deoxyguanosine (8-OHdG, ng/mg protein) |
| Vehicle | 0.45 ± 0.05 | 1.2 ± 0.1 | 0.5 ± 0.1 |
| Rosiglitazone (10 mg/kg) | 0.82 ± 0.08 | 2.1 ± 0.2 | 1.1 ± 0.2* |
| NAC (600 mg/kg) | 0.48 ± 0.06 | 1.3 ± 0.1 | 0.6 ± 0.1 |
| Rosiglitazone + NAC | 0.51 ± 0.07# | 1.4 ± 0.2# | 0.7 ± 0.1# |
*Data adapted from He et al., 2014. Values are presented as mean ± SEM. *p < 0.05 vs. Vehicle; #p < 0.05 vs. Rosiglitazone.
Experimental Protocols
1. Mouse Echocardiography for Assessment of Cardiac Function
-
Animal Preparation:
-
Anesthetize the mouse using isoflurane (1-2% for maintenance) delivered via a nose cone.
-
Remove the chest hair using a depilatory cream to ensure a clear acoustic window.
-
Place the mouse in a supine position on a heated platform to maintain body temperature at 37°C.
-
Secure the limbs with tape to the ECG electrodes on the platform to monitor heart rate.
-
-
Image Acquisition:
-
Apply pre-warmed ultrasound gel to the chest.
-
Use a high-frequency linear array transducer (e.g., 18-23 MHz) for imaging.
-
Obtain two-dimensional B-mode images in both the parasternal long-axis and short-axis views.
-
From the short-axis view at the level of the papillary muscles, acquire M-mode images to measure left ventricular dimensions.
-
-
Data Analysis:
-
Measure the left ventricular internal dimension at end-diastole (LVIDd) and end-systole (LVIDs) from the M-mode tracings over at least three consecutive cardiac cycles.
-
Calculate fractional shortening (FS) using the formula: FS (%) = [(LVIDd - LVIDs) / LVIDd] x 100.
-
Calculate ejection fraction (EF) using the appropriate software algorithms.
-
2. Histological Assessment of Cardiac Fibrosis using Masson's Trichrome Staining
-
Tissue Preparation:
-
Euthanize the animal and excise the heart.
-
Perfuse the heart with phosphate-buffered saline (PBS) to remove blood.
-
Fix the heart in 10% neutral buffered formalin for 24-48 hours.
-
Dehydrate the tissue through a graded series of ethanol, clear with xylene, and embed in paraffin.
-
Cut 5 µm thick sections and mount them on glass slides.
-
-
Staining Procedure:
-
Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol to water.
-
Stain with Weigert's iron hematoxylin for nuclear staining.
-
Stain with Biebrich scarlet-acid fuchsin solution to stain cytoplasm red.
-
Differentiate in phosphomolybdic-phosphotungstic acid solution.
-
Stain with aniline blue to stain collagen blue.
-
Dehydrate the sections, clear in xylene, and mount with a coverslip.
-
-
Quantification:
-
Capture digital images of the stained sections using a light microscope.
-
Use image analysis software (e.g., ImageJ) to quantify the fibrotic area (blue-stained regions) as a percentage of the total myocardial area.
-
Visualizations
Caption: Signaling pathway of Rosiglitazone-induced cardiotoxicity and mitigation by NAC.
Caption: Experimental workflow for assessing Rosiglitazone cardiotoxicity.
References
- 1. Rosiglitazone causes cardiotoxicity via peroxisome proliferator-activated receptor γ-independent mitochondrial oxidative stress in mouse hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rosiglitazone Causes Cardiotoxicity via Peroxisome Proliferator-Activated Receptor γ-Independent Mitochondrial Oxidative Stress in Mouse Hearts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rosiglitazone induces cardiotoxicity by accelerated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Rosiglitazone Sodium Dosage in Mouse Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Rosiglitazone sodium in various mouse strains. The information is intended for scientists and drug development professionals to facilitate experimental design and address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting dose for this compound in mice?
A1: The appropriate starting dose of this compound can vary significantly depending on the mouse strain, the experimental model (e.g., diabetes, inflammation), and the administration route. However, a general starting point for oral administration in many common strains is between 3 to 10 mg/kg/day.[1][2][3] For example, a dose of 10 mg/kg/day has been used in db/db mice to explore cardiotoxicity and in Akita mice to study effects on the liver.[1] In streptozotocin-treated DBA/2J mice, a dose of 3 mg/kg/day was used to investigate diabetic neuropathy.[2] It is crucial to consult the literature for doses used in models similar to your experimental setup and to perform pilot studies to determine the optimal dose for your specific conditions.
Q2: How should I adjust the this compound dosage for different mouse strains, such as C57BL/6 versus BALB/c?
A2: Direct, validated protocols for adjusting Rosiglitazone dosage between different mouse strains are not well-established in the literature. However, key differences in their physiology and metabolism should be considered:
-
Metabolic Differences: While one study suggested that Phase I hepatic clearance of various compounds is similar between C57BL/6, BALB/c, and CD-1 mice in vitro, other research has shown distinct baseline metabolomic profiles in the liver and other organs of these strains. These differences could potentially affect the pharmacokinetics and pharmacodynamics of Rosiglitazone.
-
Immune Response: C57BL/6 and BALB/c mice exhibit different innate immune responses, with C57BL/6 mice having a propensity for a Th1-biased response and BALB/c mice for a Th2-biased response. As Rosiglitazone has anti-inflammatory effects, the baseline immune status of the strain could influence the observed outcomes.
Recommendation: Start with a dose reported in the literature for one of the strains (e.g., a common starting dose of 3-10 mg/kg/day for C57BL/6). For the other strain, it is advisable to begin with a similar dose and carefully monitor for both efficacy (e.g., changes in blood glucose) and toxicity (e.g., weight gain, edema). A pilot dose-response study is the most reliable method to determine the optimal dosage for each strain in your specific experimental context.
Q3: What are the common methods for administering this compound to mice?
A3: The most common methods for Rosiglitazone administration in mice are:
-
Oral Gavage: This method ensures accurate dosing. Rosiglitazone is typically suspended in a vehicle like 0.5% carboxymethylcellulose (CMC).
-
Dietary Admixture: The drug can be mixed into the rodent chow. This method is less stressful for the animals with chronic administration but may lead to less precise dosing due to variations in food intake.
-
Drinking Water: Rosiglitazone can also be dissolved in the drinking water, though this can also lead to variability in intake.
Q4: What are the potential side effects of Rosiglitazone administration in mice?
A4: Researchers should be aware of several potential side effects, including:
-
Weight Gain and Fluid Retention: Increased body weight and fat mass are common side effects. Fluid retention can lead to edema and may exacerbate or precipitate signs of congestive heart failure.
-
Hepatotoxicity: Liver steatosis (fatty liver) has been observed in mice treated with Rosiglitazone, although this may not always progress to more severe liver damage. It is recommended to monitor liver enzymes.
-
Cardiotoxicity: Some studies have reported cardiotoxicity, particularly at higher doses.
-
Bone Loss: Rosiglitazone administration has been shown to cause bone loss in mice by suppressing osteoblast differentiation.
-
Anemia: A dose-related reduction in hemoglobin levels has been reported.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| No significant effect on blood glucose in a diabetic model. | - Insufficient Dose: The dose may be too low for the specific mouse strain or severity of the diabetic phenotype. - Drug Stability/Administration: The Rosiglitazone solution/diet may not be properly prepared or administered. - Strain Resistance: The mouse strain may be less responsive to PPARγ agonists. | - Gradually increase the dose in a pilot study, monitoring for efficacy and toxicity. - Ensure proper preparation and storage of the dosing solution or medicated diet. Verify administration technique (e.g., correct oral gavage procedure). - Review the literature for the responsiveness of your chosen mouse strain to Rosiglitazone. Consider using a different strain if necessary. |
| Excessive weight gain or edema. | - Dose-related side effect: This is a known side effect of Rosiglitazone. - Underlying cardiac or renal issues: Pre-existing conditions in the mouse model could be exacerbated. | - Reduce the dose of Rosiglitazone. - Monitor for signs of heart failure. - Ensure that the observed weight gain is not solely due to fluid retention by assessing body composition if possible. |
| High mortality in the treatment group. | - Toxicity: The dose may be too high, leading to cardiotoxicity or other severe adverse effects. - Interaction with other experimental factors: The combination of Rosiglitazone with other treatments or the specific disease model may be causing unforeseen toxicity. | - Immediately reduce the dose or temporarily halt treatment. - Review the experimental protocol for any confounding factors. - Conduct a thorough necropsy to determine the cause of death. |
| Variability in response within the same treatment group. | - Inconsistent Dosing: If administered via diet or drinking water, individual animal consumption can vary. - Biological Variability: Natural variation within a mouse cohort can lead to different responses. | - Switch to a more precise administration method like oral gavage. - Increase the number of animals per group to improve statistical power. - Ensure all animals are of a similar age and weight at the start of the study. |
Summary of Rosiglitazone Dosages in Different Mouse Strains
| Mouse Strain | Disease Model | Dosage | Administration Route | Duration | Reference |
| C57BL/6 | Diet-Induced Obesity | 0.01% in diet | Dietary | Not specified | |
| db/db | Type 2 Diabetes | 10 mg/kg/day | Oral | 10 days | |
| Swiss-Webster | Bone Loss Study | 5 or 25 µg/g body weight/day | Dietary | 28 days | |
| Akita | Type 2 Diabetes | 10 mg/kg/day | Not specified | 4 months | |
| DBA/2J | Streptozotocin-induced Diabetes | 3 mg/kg/day | Oral | Not specified | |
| ApoE-deficient | Atherosclerosis with Diabetes | Not specified | Oral Gavage | Not specified | |
| hIAPP Transgenic | Islet Amyloid Deposition | 1.43 ± 0.06 mg/kg/day | Drinking Water | 12 months |
Experimental Protocols
Oral Gavage Administration of Rosiglitazone
This protocol is a general guideline and should be adapted based on specific experimental needs.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% w/v Carboxymethylcellulose (CMC) in sterile water)
-
Sterile water
-
Scale
-
Homogenizer or sonicator
-
Animal feeding needles (gavage needles), appropriate size for mice
-
Syringes
Procedure:
-
Preparation of Dosing Solution:
-
Calculate the required amount of this compound based on the desired dose (e.g., 10 mg/kg) and the number and weight of the mice.
-
Prepare the vehicle (e.g., 0.5% CMC).
-
Suspend the weighed this compound powder in the vehicle.
-
Homogenize or sonicate the suspension until it is uniform. Prepare fresh daily unless stability data indicates otherwise.
-
-
Animal Handling and Dosing:
-
Weigh each mouse to calculate the precise volume of the suspension to be administered. The volume should generally not exceed 10 ml/kg.
-
Gently restrain the mouse.
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to determine the correct insertion depth.
-
Carefully insert the gavage needle into the esophagus. Do not force the needle.
-
Slowly administer the calculated volume of the Rosiglitazone suspension.
-
Monitor the animal for any signs of distress during and after the procedure.
-
Dietary Administration of Rosiglitazone
Materials:
-
This compound
-
Powdered rodent chow
-
Mixer
Procedure:
-
Preparation of Medicated Diet:
-
Calculate the amount of this compound needed based on the desired dose and the estimated daily food consumption of the mice.
-
Thoroughly mix the this compound powder with a small amount of the powdered chow.
-
Gradually add more chow and continue mixing until the drug is evenly distributed throughout the entire batch of feed.
-
The medicated feed can then be provided to the animals ad libitum.
-
-
Monitoring:
-
Monitor food intake to get an estimate of the actual dose consumed by the animals.
-
Be aware that changes in palatability may affect food consumption.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: Rosiglitazone activates the PPARγ signaling pathway.
References
- 1. Effect of rosiglitazone on liver structure and function in genetically diabetic Akita mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rosiglitazone treatment reduces diabetic neuropathy in streptozotocin-treated DBA/2J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rosiglitazone Does Not Show Major Hidden Cardiotoxicity in Models of Ischemia/Reperfusion but Abolishes Ischemic Preconditioning-Induced Antiarrhythmic Effects in Rats In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Conflicting Data from Rosiglitazone Sodium Studies
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers navigate the conflicting data surrounding Rosiglitazone sodium. The information is presented in a question-and-answer format, addressing specific issues that may arise during experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the primary conflict in the clinical data for Rosiglitazone?
A1: The main point of contention revolves around the cardiovascular safety of Rosiglitazone. While the drug has demonstrated efficacy in improving glycemic control, several studies and meta-analyses have produced conflicting results regarding its association with an increased risk of cardiovascular events, particularly myocardial infarction (MI) and heart failure.
Q2: Which major clinical trials and meta-analyses present conflicting cardiovascular outcome data for Rosiglitazone?
A2: The conflicting data primarily stems from the following key studies:
-
RECORD (Rosiglitazone Evaluated for Cardiac Outcomes and Regulation of Glycaemia in Diabetes) Trial: This open-label trial was designed to assess the cardiovascular safety of Rosiglitazone. Its findings suggested that Rosiglitazone was not inferior to standard diabetes treatments (metformin and sulfonylurea) in terms of the primary composite outcome of cardiovascular hospitalization or cardiovascular death. However, it did show a significantly increased risk of heart failure.[1][2][3]
-
Nissen and Wolski Meta-analysis (2007 & 2010): These influential meta-analyses, particularly the initial one published in 2007, raised significant concerns by suggesting that Rosiglitazone was associated with a statistically significant increase in the risk of myocardial infarction.[4][5] The 2010 update continued to show an increased risk for MI.
-
ADOPT (A Diabetes Outcome Progression Trial): While the primary focus of ADOPT was on glycemic durability, it also collected data on adverse events. The trial showed that Rosiglitazone had a more sustained effect on glycemic control compared to metformin or glyburide.
-
DREAM (Diabetes REduction Assessment with ramipril and rosiglitazone Medication) Trial: This trial investigated the effect of Rosiglitazone in preventing type 2 diabetes in high-risk individuals. While it showed a significant reduction in the incidence of diabetes, a trend towards a higher number of cardiovascular events was observed in the Rosiglitazone group.
A3: Several factors can contribute to these discrepancies:
-
Study Design: The RECORD trial was a prospective, randomized, open-label, non-inferiority trial, whereas the Nissen meta-analysis pooled data from multiple, smaller, randomized controlled trials, many of which were not specifically designed to assess cardiovascular outcomes.
-
Patient Populations: The characteristics of the patients enrolled in the individual trials included in the meta-analysis may have differed from the population in the RECORD trial.
-
Control Groups: The comparator agents varied across the studies included in the meta-analysis, whereas RECORD used a specific active control group (metformin plus sulfonylurea).
Troubleshooting Guides
Issue 1: Discrepancies in Myocardial Infarction (MI) Risk Assessment
Troubleshooting Steps:
-
Examine the Study Population: When comparing studies, carefully analyze the baseline cardiovascular risk of the patient populations. A higher baseline risk can influence the observed event rates.
-
Review Endpoint Adjudication: Investigate how cardiovascular events were defined and adjudicated in each study. Differences in these processes can lead to variations in reported outcomes. The RECORD trial, for instance, had a formal adjudication process for its cardiovascular endpoints.
-
Consider the Comparator: The choice of comparator drug is critical. Comparing Rosiglitazone to placebo may yield different results than comparing it to another active diabetes medication.
Issue 2: Interpreting Data on Heart Failure Risk
Troubleshooting Steps:
-
Acknowledge Consistent Findings: Unlike the conflicting data on MI, the increased risk of heart failure with Rosiglitazone is a more consistent finding across multiple studies, including the RECORD trial.
-
Investigate the Mechanism: The increased risk of heart failure is thought to be related to fluid retention, a known side effect of the thiazolidinedione class of drugs.
-
Assess Patient Risk Factors: In your own research, consider stratifying analyses by baseline risk factors for heart failure, such as a history of cardiac disease or renal impairment.
Issue 3: Reconciling Metabolic Benefits with Potential Cardiovascular Risks
Troubleshooting Steps:
-
Quantify the Metabolic Effects: Rosiglitazone has been shown to improve insulin sensitivity and glycemic control. Quantify these effects in your experiments to weigh them against any potential adverse cardiovascular signals.
-
Explore Pleiotropic Effects: Investigate the broader metabolic effects of Rosiglitazone beyond glycemic control, such as its impact on lipid profiles and inflammatory markers like C-reactive protein. The ADOPT study showed that Rosiglitazone reduced CRP to a greater extent than glyburide and metformin.
-
Consider the Patient Context: The risk-benefit profile of Rosiglitazone may differ depending on the individual patient's characteristics. For a patient with poor glycemic control and low cardiovascular risk, the benefits might outweigh the risks, and vice-versa.
Data Presentation: Quantitative Outcomes from Key Studies
Table 1: Cardiovascular Outcomes in Major Rosiglitazone Trials and Meta-Analyses
| Study/Meta-analysis | Outcome | Rosiglitazone Group | Control Group | Hazard Ratio (HR) or Odds Ratio (OR) [95% CI] | p-value |
| RECORD Trial | CV Hospitalization or CV Death | 321/2220 | 323/2227 | HR: 0.99 [0.85 - 1.16] | Non-inferior |
| Myocardial Infarction | Not specified | Not specified | HR: 1.14 [0.80 - 1.63] | Not specified | |
| Heart Failure (death or hospitalization) | 61/2220 | 29/2227 | HR: 2.10 [1.35 - 3.27] | Not specified | |
| Nissen Meta-analysis (2010) | Myocardial Infarction | 19509 (total) | 16022 (total) | OR: 1.28 [1.02 - 1.63] | 0.04 |
| CV Mortality | 19509 (total) | 16022 (total) | OR: 1.03 [0.78 - 1.36] | 0.86 | |
| DREAM Trial | CV Events (composite) | 2.9% | 2.1% | HR: 1.37 [0.97 - 1.94] | 0.08 |
| Heart Failure | 0.5% | 0.1% | Not specified | 0.01 |
Table 2: Metabolic Outcomes from Key Rosiglitazone Studies
| Study | Parameter | Rosiglitazone Effect | Comparator Effect | p-value |
| ADOPT Study | Median time to monotherapy failure | 60 months | Metformin: 45 months; Glyburide: 33 months | <0.001 (vs both) |
| Change in Insulin Sensitivity (HOMA-S) | Sustained improvement | Less improvement | Not specified | |
| DREAM Trial | Incidence of new-onset diabetes | 11.6% | Placebo: 26.4% | <0.0001 |
| Monotherapy Study | Change in HbA1c (26 weeks) | -1.5% (4mg bd) | Placebo: -0.3% | Not specified |
| Change in Insulin Resistance (HOMA-IR) | -24.6% (4mg bd) | Not specified | Not specified | |
| Change in β-cell function (HOMA-B) | +60.0% (4mg bd) | Not specified | Not specified |
Experimental Protocols
Assessment of Insulin Sensitivity: The Hyperinsulinemic-Euglycemic Clamp
This is the gold-standard method for assessing insulin sensitivity.
Objective: To measure the amount of glucose necessary to compensate for an increased insulin level without causing hypoglycemia.
Methodology:
-
Catheter Placement: Insert two intravenous catheters into the patient's arms. One for the infusion of insulin and glucose, and the other for blood sampling.
-
Insulin Infusion: A continuous infusion of insulin is administered at a constant rate to achieve a hyperinsulinemic state.
-
Glucose Infusion: A variable-rate infusion of glucose is started to maintain the blood glucose level at a normal (euglycemic) level.
-
Blood Glucose Monitoring: Blood glucose is measured every 5-10 minutes.
-
Steady State: The glucose infusion rate is adjusted until a steady state is reached, where the amount of glucose infused equals the amount of glucose being taken up by the body's tissues.
-
Calculation: The glucose infusion rate during the last 30 minutes of the clamp is used to calculate the insulin sensitivity index.
Assessment of PPARγ Activation: Luciferase Reporter Assay
Objective: To quantify the activation of the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) by Rosiglitazone in a cell-based system.
Methodology:
-
Cell Culture: Use a suitable cell line (e.g., HEK293T or a relevant adipocyte precursor cell line) that can be transiently transfected.
-
Plasmid Transfection: Co-transfect the cells with two plasmids:
-
An expression vector for PPARγ.
-
A reporter plasmid containing a luciferase gene under the control of a PPARγ response element (PPRE).
-
A control plasmid (e.g., expressing Renilla luciferase) for normalization of transfection efficiency.
-
-
Treatment: After transfection, treat the cells with varying concentrations of Rosiglitazone or a vehicle control.
-
Cell Lysis: After a suitable incubation period (e.g., 24 hours), lyse the cells to release the luciferase enzymes.
-
Luciferase Activity Measurement: Measure the luminescence produced by both firefly and Renilla luciferases using a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for differences in transfection efficiency. The fold-increase in luciferase activity in Rosiglitazone-treated cells compared to control cells indicates the level of PPARγ activation.
Mandatory Visualizations
Signaling Pathways
Caption: Rosiglitazone activates PPARγ, leading to changes in gene expression and metabolic effects.
Experimental Workflows
Caption: Workflow for assessing insulin sensitivity using the hyperinsulinemic-euglycemic clamp.
Logical Relationships
Caption: Logical framework for interpreting the conflicting data on Rosiglitazone.
References
- 1. rxfiles.ca [rxfiles.ca]
- 2. Rosiglitazone evaluated for cardiovascular outcomes in oral agent combination therapy for type 2 diabetes (RECORD): a multicentre, randomised, open-label trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. diabetesonthenet.com [diabetesonthenet.com]
- 4. Rosiglitazone revisited: an updated meta-analysis of risk for myocardial infarction and cardiovascular mortality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rosiglitazone increases MI and CV death? [medscape.com]
Technical Support Center: Improving the Translational Relevance of Rosiglitazone Sodium Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in designing and interpreting animal studies with Rosiglitazone sodium to enhance their translational relevance to human clinical outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is the translational relevance of Rosiglitazone animal studies a significant concern?
A1: The successful translation of findings from animal models to human clinical trials is a major challenge in drug development. For Rosiglitazone, discrepancies between preclinical efficacy and safety data and clinical outcomes have been observed. For instance, while being an effective insulin sensitizer, concerns about cardiovascular side effects arose from clinical data, which were not consistently predicted by all animal studies.[1][2][3][4] Factors contributing to this translational gap include species-specific differences in metabolism, pharmacokinetics, and the pathophysiology of type 2 diabetes models.[5]
Q2: What is the primary mechanism of action of Rosiglitazone?
A2: Rosiglitazone is a potent and highly selective agonist for the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ). PPARγ is a nuclear receptor found in key insulin target tissues like adipose tissue, skeletal muscle, and the liver. Activation of PPARγ regulates the transcription of genes involved in glucose and lipid metabolism, leading to improved insulin sensitivity. This includes increasing the expression of the glucose transporter GLUT-4 in adipose tissue.
Q3: How do I select the most appropriate animal model for my Rosiglitazone study?
A3: The choice of animal model is critical and depends on the specific research question.
-
For efficacy studies (insulin sensitization): Genetically diabetic models like the db/db mouse or the Zucker diabetic fatty (ZDF) rat are commonly used. Diet-induced obesity (DIO) models in C57BL/6 mice or Wistar rats are also relevant as they mimic the metabolic syndrome in humans.
-
For cardiovascular safety assessment: No single model is perfect. While rodent models are used for initial toxicity screening, larger animals like dogs or non-human primates may be required for more comprehensive cardiovascular assessments, including electrocardiography. It is crucial to consider that some adverse cardiovascular effects of Rosiglitazone were not readily apparent in healthy animal models but emerged in the context of underlying cardiovascular conditions.
Q4: What are the key differences in Rosiglitazone metabolism between rodents and humans?
A4: Rosiglitazone is extensively metabolized in the liver. In humans, the primary cytochrome P450 isoenzyme involved is CYP2C8, with a minor contribution from CYP2C9. The major metabolic pathways are N-demethylation and hydroxylation. While rats are considered a reasonably good model for Rosiglitazone metabolism, with similar major metabolites identified, quantitative differences in enzyme kinetics exist. These differences can affect the drug's half-life and exposure levels, necessitating careful dose selection.
Q5: How should I determine the appropriate dose of Rosiglitazone for my animal study?
A5: Dose selection should not be based on a simple weight-based conversion from human doses. Allometric scaling, which takes into account the body surface area, is a more accurate method for converting doses between species. It is also crucial to consider the different pharmacokinetic profiles of Rosiglitazone in various species. A pilot dose-ranging study is often recommended to establish the optimal dose that achieves the desired pharmacological effect without inducing overt toxicity in your specific animal model.
Troubleshooting Guides
Issue 1: Inconsistent or Lack of Efficacy in an Insulin Resistance Model
| Possible Cause | Troubleshooting Step |
| Inadequate Insulin Resistance in the Animal Model | Verify the development of insulin resistance in your model before initiating treatment. For diet-induced models, ensure the diet composition and duration are sufficient. For genetic models, confirm the phenotype. Consider performing glucose tolerance tests (GTT) or insulin tolerance tests (ITT) to confirm the baseline level of insulin resistance. |
| Suboptimal Dose of Rosiglitazone | The effective dose can vary significantly between different animal models and strains. Conduct a dose-response study to identify the optimal dose for your specific model. Ensure the dosing formulation and route of administration are appropriate and result in adequate drug exposure. |
| Timing of Treatment Initiation | The stage of disease progression at which treatment is initiated can influence the outcome. Consider starting treatment at different time points (e.g., pre-diabetic vs. overtly diabetic) to assess the therapeutic window. |
| Variability in Animal Response | Ensure proper randomization of animals to treatment groups and use a sufficient number of animals to achieve adequate statistical power. Blinding of investigators to the treatment allocation can help minimize bias in data collection and analysis. |
Issue 2: Unexpected Adverse Events or Toxicity
| Possible Cause | Troubleshooting Step |
| Dose Too High | High doses of Rosiglitazone can lead to adverse effects such as fluid retention, hemodilution, and weight gain. Review your dose selection and consider reducing the dose. |
| Cardiovascular Toxicity | Rosiglitazone has been associated with an increased risk of cardiovascular events in some human populations. In animal studies, this may manifest as cardiac hypertrophy or other cardiac abnormalities. Consider incorporating cardiovascular monitoring (e.g., ECG, echocardiography) into your study design, especially for long-term studies. |
| Species-Specific Toxicity | Certain adverse effects may be more pronounced in specific species or strains. Review the literature for known toxicities of Rosiglitazone in your chosen animal model. |
| Off-Target Effects | While Rosiglitazone is a selective PPARγ agonist, high concentrations could potentially lead to off-target effects. Ensure that the observed toxicity is not due to an unexpectedly high drug exposure. |
Data Presentation
Table 1: Comparative Pharmacokinetic Parameters of Rosiglitazone
| Species | Tmax (h) | t1/2 (h) | Oral Bioavailability (%) | Primary Metabolizing Enzyme |
| Human | ~1 | 3-4 | ~99 | CYP2C8, CYP2C9 |
| Rat | 0.5 - 1 | 1.5 - 2.5 | Not widely reported | CYP2C family (inferred) |
| Mouse | ~0.5 | ~1 | Not widely reported | CYP2C family (inferred) |
| Dog | 1 - 2 | 2 - 3 | ~100 | Not widely reported |
Note: Pharmacokinetic parameters can vary depending on the animal strain, sex, and health status.
Table 2: Dose Conversion Guide Based on Body Surface Area (BSA)
To convert a dose from one species to another, the following formula can be used:
Dose (target species) = Dose (source species) x (Km of source species / Km of target species)
| Species | Body Weight (kg) | BSA (m²) | Km (Body Weight/BSA) |
| Human | 60 | 1.62 | 37 |
| Rat | 0.15 | 0.025 | 6 |
| Mouse | 0.02 | 0.0066 | 3 |
| Rabbit | 1.8 | 0.15 | 12 |
| Dog | 10 | 0.5 | 20 |
Source: Adapted from FDA guidance documents. Km values are approximate and can vary.
Experimental Protocols
Protocol 1: Induction of Insulin Resistance in Rats using a High-Fat Diet
-
Animals: Male Wistar rats (8 weeks old).
-
Housing: House animals individually in a temperature-controlled environment with a 12-hour light/dark cycle.
-
Diet:
-
Control Group: Feed a standard chow diet.
-
High-Fat Diet (HFD) Group: Feed a diet containing 45-60% of calories from fat. The diet should be introduced gradually over one week to allow for acclimatization.
-
-
Duration: Maintain the respective diets for 8-12 weeks.
-
Confirmation of Insulin Resistance:
-
Perform an Oral Glucose Tolerance Test (OGTT) or an Insulin Tolerance Test (ITT) at the end of the dietary intervention to confirm the development of insulin resistance.
-
Measure fasting blood glucose and insulin levels.
-
-
Rosiglitazone Treatment: Once insulin resistance is established, begin oral administration of this compound at the desired dose.
Protocol 2: In Vitro PPARγ Activation Assay
This protocol is a generalized example. Specific details may vary based on the commercial kit used.
-
Cell Culture: Culture a suitable cell line (e.g., HEK293T or a relevant adipocyte cell line) transfected with a PPARγ expression vector and a reporter gene (e.g., luciferase) under the control of a PPARγ response element (PPRE).
-
Plating: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treatment:
-
Prepare a serial dilution of this compound in the appropriate cell culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of Rosiglitazone.
-
Include a vehicle control (e.g., DMSO) and a positive control (a known PPARγ agonist).
-
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.
-
Lysis and Reporter Assay:
-
Lyse the cells according to the manufacturer's protocol.
-
Measure the reporter gene activity (e.g., luciferase activity using a luminometer).
-
-
Data Analysis: Normalize the reporter activity to a co-transfected control (e.g., Renilla luciferase) to account for variations in transfection efficiency and cell number. Plot the normalized activity against the Rosiglitazone concentration to determine the EC50.
Mandatory Visualization
References
- 1. PPARγ activator, rosiglitazone: Is it beneficial or harmful to the cardiovascular system? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The forgotten type 2 diabetes mellitus medicine: rosiglitazone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FDA Drug Safety Communication: Ongoing review of Avandia (rosiglitazone) and cardiovascular safety | FDA [fda.gov]
- 4. researchgate.net [researchgate.net]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
Validation & Comparative
A Preclinical Showdown: Rosiglitazone Sodium vs. Pioglitazone in Insulin Resistance Models
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical performance of two prominent thiazolidinediones, rosiglitazone and pioglitazone, in models of insulin resistance. The following sections detail their differential effects on glucose metabolism, lipid profiles, and underlying molecular mechanisms, supported by experimental data and detailed protocols.
Rosiglitazone and pioglitazone are potent insulin sensitizers that act as agonists for the peroxisome proliferator-activated receptor-gamma (PPARγ), a key regulator of glucose and lipid metabolism.[1] While both drugs effectively improve glycemic control, preclinical evidence reveals distinct profiles, particularly concerning their impact on lipid metabolism and adipocyte function. These differences are thought to arise from their varying affinities for PPARγ and potential off-target effects, including pioglitazone's partial PPAR-alpha agonistic activity.[2]
Comparative Efficacy in Preclinical Models
In Vitro Models of Insulin Resistance
In cultured cell models, both rosiglitazone and pioglitazone have demonstrated the ability to enhance insulin sensitivity. Studies in 3T3-L1 adipocytes, a cornerstone model for studying adipocyte biology, show that both compounds promote the differentiation of preadipocytes into mature, insulin-responsive adipocytes. Rosiglitazone has been shown to increase the expression of the glucose transporter GLUT1 and enhance the translocation of GLUT4 to the plasma membrane, thereby increasing glucose uptake.[3][4] In skeletal muscle cells (C2C12 myotubes), rosiglitazone has been found to significantly improve glucose uptake in the face of palmitate-induced insulin resistance.[5] While direct comparative studies are limited, both drugs are known to upregulate the expression of genes involved in fatty acid uptake and storage in adipocytes.
In Vivo Models of Insulin Resistance
Animal models of insulin resistance and type 2 diabetes, such as the genetically obese and diabetic db/db mouse, have been instrumental in elucidating the comparative effects of rosiglitazone and pioglitazone. In these models, both drugs effectively lower blood glucose levels. However, their effects on lipid metabolism and adiposity diverge.
A study in db/db mice revealed that at doses producing equivalent glucose-lowering effects, pioglitazone led to a greater increase in fat mass and adipocyte size compared to rosiglitazone. Conversely, rosiglitazone was associated with a more significant decrease in plasma total cholesterol and triglycerides. This suggests different underlying mechanisms of action on lipid homeostasis. Pioglitazone appears to promote lipid deposition by upregulating genes involved in lipid synthesis and transport, while rosiglitazone may stimulate β-oxidation and energy expenditure in adipocytes.
In overweight rats fed a high-cholesterol and fructose diet, pioglitazone administration significantly improved glucose tolerance and suppressed the diet-induced increases in serum triglycerides, total cholesterol, and LDL concentrations.
Data Presentation
Table 1: Comparative Effects of Rosiglitazone and Pioglitazone on Metabolic Parameters in db/db Mice
| Parameter | Vehicle | Rosiglitazone (20 mg/kg) | Pioglitazone (75 mg/kg) |
| Blood Glucose (mg/dL) | ~550 | ~200 | ~200 |
| Plasma Total Cholesterol (mg/dL) | ~180 | ~120 | ~150 |
| Plasma Triglycerides (mg/dL) | ~250 | ~150 | ~200 |
| Epididymal Fat Weight (g) | ~2.5 | ~3.0 | ~3.8 |
| Data synthesized from preclinical studies in db/db mice. |
Table 2: Effects of Rosiglitazone on Glucose Uptake in Insulin-Resistant C2C12 Myotubes
| Treatment | Glucose Uptake (relative to control) |
| Control | 1.0 |
| Palmitate (0.75 mM) | ~0.6 |
| Palmitate + Rosiglitazone (10 µM) | ~0.84 |
| Data adapted from a study on palmitate-induced insulin resistance in C2C12 cells. |
Mandatory Visualizations
References
- 1. Rosiglitazone and pioglitazone similarly improve insulin sensitivity and secretion, glucose tolerance and adipocytokines in type 2 diabetic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medscape.com [medscape.com]
- 3. researchgate.net [researchgate.net]
- 4. Rosiglitazone enhances glucose uptake in glomerular podocytes using the glucose transporter GLUT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rosiglitazone, a PPARγ agonist, ameliorates palmitate-induced insulin resistance and apoptosis in skeletal muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Efficacy of Rosiglitazone: A Comparative Analysis Utilizing Genetic Knockout Models
For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of Rosiglitazone sodium's performance against alternative therapies, supported by experimental data from genetic knockout models. We delve into the molecular mechanisms, present detailed experimental protocols, and offer visual representations of key biological pathways and workflows.
Rosiglitazone, a member of the thiazolidinedione (TZD) class of drugs, primarily functions as a potent and selective agonist for the peroxisome proliferator-activated receptor-gamma (PPARγ). This nuclear receptor plays a crucial role in the regulation of glucose and lipid metabolism. By activating PPARγ, Rosiglitazone enhances insulin sensitivity in key metabolic tissues such as adipose tissue, skeletal muscle, and the liver. Its efficacy in glycemic control has been extensively studied; however, to fully validate its mechanism and compare its performance, genetic knockout models, particularly those targeting PPARγ, are indispensable tools.
Performance Comparison in Genetically Defined Models
To objectively assess the efficacy of Rosiglitazone, we have summarized quantitative data from studies utilizing the genetically diabetic db/db mouse model, which is characterized by a mutation in the leptin receptor gene, leading to obesity and insulin resistance. This model provides a robust platform for evaluating anti-diabetic agents.
Glycemic and Metabolic Parameters in db/db Mice
| Parameter | Vehicle Control | Rosiglitazone (5 mg/kg/day) | Metformin (150 mg/kg/day) | Pioglitazone (75 mg/kg/day) |
| Fasting Plasma Glucose (mg/dL) | 541.65 | 240.75[1] | 304.35[1] | Equivalent to Rosiglitazone at equipotent doses[2] |
| Serum Insulin (ng/mL) | 32.65 | 15.88[1] | 21.05[1] | Not directly compared in the same study |
| Serum Cholesterol (mg/dL) | 129.48 | 52.35 | No significant change | Decreased |
| Serum Triglycerides (mg/dL) | Not specified | Significantly decreased | No significant change | Decreased |
| Adipose Tissue Mass | Increased | Increased | No significant change | Increased, more than Rosiglitazone |
Table 1: Comparative efficacy of Rosiglitazone, Metformin, and Pioglitazone in db/db mice after 10 days of treatment. and 4 weeks for Pioglitazone comparison.
These data from studies on db/db mice highlight that Rosiglitazone is more efficacious than Metformin in reducing fasting plasma glucose and improving lipid profiles in this specific genetic model. Pioglitazone, another TZD, shows comparable glucose-lowering effects to Rosiglitazone but may have a more pronounced effect on increasing fat mass.
Investigating the Molecular Mechanism: The PPARγ Signaling Pathway
Rosiglitazone's primary mechanism of action is the activation of PPARγ. Upon binding, Rosiglitazone induces a conformational change in the PPARγ receptor, leading to its heterodimerization with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.
This signaling cascade results in a multitude of downstream effects, including:
-
Increased insulin sensitivity: By upregulating the expression of genes involved in insulin signaling and glucose transport (e.g., GLUT4).
-
Adipocyte differentiation: Promoting the differentiation of preadipocytes into mature adipocytes, which can store free fatty acids, thus reducing lipotoxicity.
-
Anti-inflammatory effects: By inhibiting the expression of pro-inflammatory cytokines in adipose tissue.
Experimental Protocols
To ensure the reproducibility and transparency of the cited findings, detailed experimental methodologies are crucial. Below is a summarized protocol for a typical in vivo study evaluating the efficacy of Rosiglitazone in a diabetic mouse model.
In Vivo Efficacy Study in db/db Mice
-
Animal Model: Male C57BLKS/J-Leprdb/Leprdb (db/db) mice are used as the diabetic model, with their lean littermates serving as controls.
-
Acclimatization: Animals are acclimated for at least one week before the experiment, with free access to standard chow and water.
-
Grouping and Treatment:
-
Mice are randomly assigned to different treatment groups (e.g., Vehicle control, Rosiglitazone, Metformin).
-
Rosiglitazone is administered daily by oral gavage at a dose of 5-20 mg/kg body weight. The vehicle control group receives the same volume of the vehicle (e.g., 0.5% carboxymethyl cellulose).
-
-
Monitoring:
-
Body weight and food/water intake are monitored regularly.
-
Fasting blood glucose levels are measured periodically from tail vein blood samples.
-
-
Metabolic Assessments:
-
At the end of the treatment period, an Oral Glucose Tolerance Test (OGTT) and/or Insulin Tolerance Test (ITT) are performed to assess glucose metabolism and insulin sensitivity.
-
Blood samples are collected for the analysis of serum insulin, cholesterol, and triglycerides.
-
-
Tissue Collection and Analysis:
-
Animals are euthanized, and tissues such as liver, adipose tissue, and skeletal muscle are collected.
-
Gene expression analysis (e.g., qPCR, microarray) is performed on these tissues to investigate changes in the expression of genes related to glucose and lipid metabolism.
-
Comparison with Other Alternatives
While Rosiglitazone demonstrates significant efficacy, particularly in models of severe insulin resistance, it is important to consider its performance relative to other classes of anti-diabetic drugs.
-
Pioglitazone: As another TZD, Pioglitazone shares a similar mechanism of action with Rosiglitazone. Studies in db/db mice suggest that while both drugs effectively lower blood glucose, Pioglitazone may lead to a greater increase in adiposity. Conversely, some clinical studies suggest Pioglitazone has a more favorable effect on lipid profiles.
-
Metformin: A first-line therapy for type 2 diabetes, Metformin primarily acts by reducing hepatic glucose production. In db/db mice, Rosiglitazone showed a more pronounced effect on lowering both plasma glucose and serum insulin compared to Metformin.
-
Dipeptidyl Peptidase-4 (DPP-4) Inhibitors and Sodium-Glucose Cotransporter-2 (SGLT2) Inhibitors: These newer classes of anti-diabetic drugs offer different mechanisms of action. DPP-4 inhibitors enhance incretin signaling to promote insulin secretion, while SGLT2 inhibitors increase urinary glucose excretion. Direct comparative studies of Rosiglitazone against these agents in genetic knockout models are limited, representing an area for future research.
Conclusion
Genetic knockout models, particularly the db/db mouse, provide invaluable insights into the efficacy and mechanism of action of Rosiglitazone. The compiled data demonstrates its potent glucose-lowering and lipid-modulating effects, which are superior to Metformin in this specific model. The primary mechanism underlying these effects is the activation of the PPARγ signaling pathway, leading to enhanced insulin sensitivity. While comparisons with another TZD, Pioglitazone, reveal subtle differences in their effects on adiposity and lipid metabolism, the overall glycemic control is comparable. Further head-to-head studies are warranted to comprehensively evaluate the performance of Rosiglitazone against newer classes of anti-diabetic drugs in genetically defined models. This will enable a more nuanced understanding of the therapeutic landscape for type 2 diabetes and aid in the development of more targeted and effective treatments.
References
- 1. Comparison of Rosiglitazone and Metformin in Genetically Obese and Diabetic db/db Mice and Streptozotocin-Induced Diabetic Rat Models. – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 2. Differential modulatory effects of rosiglitazone and pioglitazone on white adipose tissue in db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Rosiglitazone, Pioglitazone, and Troglitazone: A Guide for Researchers
This guide provides a detailed comparative analysis of Rosiglitazone sodium and other prominent thiazolidinedione (TZD) compounds, namely Pioglitazone and the discontinued Troglitazone. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data on the performance, mechanism of action, and safety profiles of these compounds. All quantitative data is presented in structured tables, key experimental methodologies are detailed, and complex biological and experimental workflows are visualized using Graphviz diagrams.
Introduction to Thiazolidinediones (TZDs)
Thiazolidinediones are a class of oral antidiabetic drugs that improve glycemic control by enhancing insulin sensitivity.[1] Their primary mechanism of action is the activation of the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor predominantly expressed in adipose tissue.[1][2] TZD-induced activation of PPARγ modulates the transcription of numerous genes involved in glucose and lipid metabolism, leading to reduced insulin resistance in adipose tissue, muscle, and the liver.[1][3] This class of drugs includes Rosiglitazone, Pioglitazone, and the first-generation TZD, Troglitazone, which was withdrawn from the market due to hepatotoxicity. Despite a common primary target, these compounds exhibit distinct pharmacological profiles, including differences in receptor affinity, clinical efficacy, and adverse effect profiles.
Comparative Performance Data
The following tables summarize the key in vitro and clinical parameters of Rosiglitazone, Pioglitazone, and Troglitazone, providing a quantitative basis for their comparison.
Table 1: In Vitro PPARγ Binding and Activation
| Compound | PPARγ Binding Affinity (Kd) | PPARγ Activation (EC50) | Receptor Selectivity |
| Rosiglitazone | ~40 nM | 60 nM | Highly selective for PPARγ over PPARα and PPARδ. |
| Pioglitazone | Not explicitly found | Weak PPARγ activator in some assays; also a weak PPARα activator. | Acts as a dual PPARγ and PPARα agonist. |
| Troglitazone | Not explicitly found | 555 nM (human), 780 nM (murine) | Selective for PPARγ over PPARα and PPARδ. |
Table 2: Comparative Clinical Efficacy (Changes from Baseline)
| Parameter | Rosiglitazone | Pioglitazone | Reference |
| HbA1c Reduction | -1.3% | -1.1% | |
| Fasting Plasma Glucose | More significant reduction | Less significant reduction | |
| Triglycerides | Increased by 13.1 ± 7.8 mg/dl | Reduced by 51.9 ± 7.8 mg/dl | |
| HDL Cholesterol | Increased by 2.4 ± 0.5 mg/dl | Increased by 5.2 ± 0.5 mg/dl | |
| LDL Cholesterol | Increased by 21.3 ± 1.6 mg/dl | Increased by 12.3 ± 1.6 mg/dl |
Table 3: Comparative Safety Profile (Relative Risk/Odds Ratio)
| Adverse Event | Rosiglitazone vs. Pioglitazone | Reference |
| Myocardial Infarction | Increased Risk (OR: 1.16) | |
| Congestive Heart Failure | Increased Risk (OR: 1.22) | |
| Overall Mortality | Increased Risk (OR: 1.14) | |
| Hepatotoxicity | Not a class effect; primarily associated with Troglitazone. |
Table 4: Comparative Pharmacokinetic Parameters
| Parameter | Rosiglitazone | Pioglitazone | Troglitazone |
| Bioavailability | 99% | >80% | High |
| Protein Binding | 99.8% | >99% | >99% |
| Metabolism | Primarily CYP2C8 | CYP2C8 and CYP3A4 | CYP3A4 and CYP2C8 |
| Elimination Half-life | 3-4 hours | 3-7 hours (parent), 16-24 hours (active metabolites) | 3-5 hours |
Signaling Pathways and Mechanisms of Action
The primary mechanism of action for all TZDs is the activation of PPARγ. Upon binding, the TZD-PPARγ complex heterodimerizes with the Retinoid X Receptor (RXR) and binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby regulating their transcription.
Figure 1: Simplified PPARγ signaling pathway activated by thiazolidinediones.
While all three compounds activate PPARγ, they exhibit differential effects that may be attributed to variations in binding affinity, interactions with co-activators and co-repressors, and off-target effects. For instance, Pioglitazone also demonstrates weak PPARα agonism, which may contribute to its more favorable lipid profile. In contrast, Rosiglitazone is a more potent and selective PPARγ agonist.
Troglitazone's hepatotoxicity is thought to be a compound-specific effect rather than a class effect of TZDs. The proposed mechanisms involve the formation of reactive metabolites, mitochondrial dysfunction, and inhibition of bile salt export, leading to cholestasis and hepatocellular injury.
Key Experimental Methodologies
This section provides detailed protocols for essential in vitro assays used to characterize and compare TZD compounds.
PPARγ Competitive Binding Assay (Radioligand Displacement)
This assay quantifies the affinity of a test compound for the PPARγ receptor by measuring its ability to displace a radiolabeled ligand.
-
Materials:
-
Purified recombinant human PPARγ ligand-binding domain (LBD).
-
Radiolabeled PPARγ agonist (e.g., [3H]-Rosiglitazone).
-
Test compounds (Rosiglitazone, Pioglitazone, Troglitazone) at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 50 mM KCl, 2 mM DTT).
-
Scintillation vials and cocktail.
-
Filter plates (e.g., 96-well glass fiber).
-
-
Procedure:
-
Prepare a reaction mixture containing the PPARγ LBD, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test compound in the assay buffer.
-
Incubate the mixture at room temperature for a specified time (e.g., 2-4 hours) to allow binding to reach equilibrium.
-
Rapidly filter the reaction mixture through the pre-wetted glass fiber filter plate to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Dry the filters and place them in scintillation vials with a scintillation cocktail.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Plot the percentage of radioligand displaced against the concentration of the test compound to determine the IC50, from which the Ki (and subsequently Kd) can be calculated using the Cheng-Prusoff equation.
-
Adipocyte Differentiation Assay (using 3T3-L1 cells)
This assay assesses the ability of TZD compounds to induce the differentiation of preadipocytes into mature, lipid-accumulating adipocytes.
-
Materials:
-
3T3-L1 preadipocyte cell line.
-
Growth medium (DMEM with 10% bovine calf serum).
-
Differentiation medium (DMEM with 10% fetal bovine serum, 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin).
-
Test compounds (Rosiglitazone, Pioglitazone, Troglitazone) at various concentrations.
-
Oil Red O staining solution.
-
Isopropanol.
-
-
Procedure:
-
Culture 3T3-L1 preadipocytes in growth medium until they reach confluence.
-
Two days post-confluence (Day 0), replace the growth medium with differentiation medium containing the test compound or vehicle control.
-
On Day 2, replace the medium with DMEM containing 10% FBS and 10 µg/mL insulin.
-
From Day 4 onwards, culture the cells in DMEM with 10% FBS, changing the medium every two days.
-
After 8-10 days, when lipid droplets are visible, wash the cells with PBS and fix with 10% formalin for at least 1 hour.
-
Stain the fixed cells with Oil Red O solution for 1-2 hours to visualize lipid droplets.
-
Wash the cells with water and visualize the stained lipid droplets under a microscope.
-
For quantification, elute the Oil Red O stain from the cells using isopropanol and measure the absorbance at approximately 510 nm.
-
Glucose Uptake Assay (using 2-NBDG)
This assay measures the effect of TZD treatment on glucose uptake in differentiated adipocytes using a fluorescent glucose analog, 2-NBDG.
-
Materials:
-
Differentiated 3T3-L1 adipocytes (from the protocol above).
-
Krebs-Ringer-HEPES (KRH) buffer.
-
2-Deoxy-D-glucose (2-DG) for competition experiments.
-
2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG).
-
Insulin.
-
Test compounds (Rosiglitazone, Pioglitazone, Troglitazone).
-
Fluorescence plate reader or flow cytometer.
-
-
Procedure:
-
Treat differentiated 3T3-L1 adipocytes with the test compounds for a specified period (e.g., 24-48 hours).
-
Wash the cells with KRH buffer and incubate in KRH buffer without glucose for 2 hours to starve them of glucose.
-
Stimulate the cells with or without insulin (e.g., 100 nM) for 20-30 minutes.
-
Add 2-NBDG to a final concentration of 50-100 µM and incubate for 30-60 minutes.
-
Stop the uptake by washing the cells with ice-cold KRH buffer.
-
Measure the fluorescence of the cells using a fluorescence plate reader (excitation ~485 nm, emission ~535 nm) or a flow cytometer.
-
Normalize the fluorescence signal to the protein content of each well.
-
Comparative Experimental and Logical Workflows
The following diagrams illustrate the workflow for comparing TZD compounds and the logical relationships between their molecular activities and clinical outcomes.
Figure 2: Experimental workflow for the comparative analysis of TZD compounds.
Figure 3: Logical relationships between TZD compounds, their molecular activities, and clinical outcomes.
Conclusion
The thiazolidinedione class of drugs, exemplified by Rosiglitazone, Pioglitazone, and Troglitazone, offers a powerful tool for improving insulin sensitivity through the activation of PPARγ. However, this comparative analysis underscores the critical importance of considering the nuanced differences between compounds within the same therapeutic class. While Rosiglitazone is a potent and selective PPARγ agonist, it has been associated with an increased risk of adverse cardiovascular events compared to Pioglitazone. Pioglitazone's dual PPARγ/α agonism may contribute to its more favorable effects on lipid metabolism. The case of Troglitazone highlights the potential for severe, compound-specific toxicity that is not necessarily a class-wide effect. For researchers and drug development professionals, these findings emphasize the need for comprehensive in vitro and in vivo characterization, including the assessment of off-target effects, to fully understand the therapeutic potential and risks associated with new chemical entities targeting the PPARγ pathway.
References
Rosiglitazone's Dual Impact: A Comparative Analysis of its Anti-Cancer and Adipogenic Effects
A comprehensive guide for researchers, scientists, and drug development professionals on the cross-validation of Rosiglitazone sodium's effects in the H1792 non-small cell lung carcinoma cell line and the 3T3-L1 preadipocyte cell line. This report details the compound's divergent cellular effects, underpinning its potential for therapeutic applications in both oncology and metabolic diseases.
Rosiglitazone, a member of the thiazolidolidinedione class of drugs, is a potent agonist of the peroxisome proliferator-activated receptor-gamma (PPARγ). While clinically used for its insulin-sensitizing effects in the management of type 2 diabetes, emerging research has unveiled its broader biological activities, including anti-proliferative and pro-apoptotic effects in various cancer cell lines. This guide provides a comparative analysis of Rosiglitazone's effects on two distinct cell lines: the H1792 human non-small cell lung carcinoma (NSCLC) cell line and the 3T3-L1 murine preadipocyte cell line. By examining its impact on cell viability, protein expression, and adipogenesis, we highlight the compound's multifaceted mechanism of action.
Quantitative Comparison of Rosiglitazone's Effects
The following table summarizes the quantitative effects of Rosiglitazone on the H1792 and 3T3-L1 cell lines, providing a clear comparison of its efficacy and molecular impact in these distinct cellular contexts.
| Parameter | H1792 (NSCLC) | 3T3-L1 (Preadipocyte) |
| Cell Viability/Proliferation | Dose-dependent inhibition of cell proliferation. | Promotes differentiation into adipocytes. |
| p-Akt (Ser473) Protein Levels | Decreased phosphorylation in a dose-dependent manner. | - |
| PTEN Protein Levels | Increased expression in a dose-dependent manner. | - |
| p-AMPKα Protein Levels | Increased phosphorylation in a dose-dependent manner. | - |
| p-p70S6K Protein Levels | Decreased phosphorylation in a dose-dependent manner. | - |
| Lipid Accumulation | Not applicable. | Increased lipid droplet formation.[1] |
| Gene/Protein Expression Changes | - | Upregulation of adipogenic markers (e.g., aP2, Adiponectin, CD36, LPL) and downregulation of preadipocyte markers.[2] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further investigation.
H1792 Cell Culture and Treatment
H1792 cells are maintained in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2. For experimental procedures, cells are seeded in appropriate culture plates and allowed to adhere overnight. Rosiglitazone, dissolved in a suitable solvent like DMSO, is then added to the culture medium at the desired concentrations for the specified treatment durations.
3T3-L1 Cell Culture and Adipocyte Differentiation
3T3-L1 preadipocytes are cultured in Dulbecco's Modified Eagle's Medium (DMEM) with high glucose, supplemented with 10% bovine calf serum and 1% penicillin-streptomycin. To induce differentiation, post-confluent 3T3-L1 cells are treated with a differentiation cocktail containing 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 1.67 µM insulin in DMEM with 10% FBS for 48 hours. Subsequently, the medium is replaced with DMEM containing 10% FBS and 1.67 µM insulin for another 48 hours. Rosiglitazone (typically 1-2 µM) is often included in the differentiation cocktail to enhance adipogenesis.[3]
MTT Assay for Cell Viability
Cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Following treatment with Rosiglitazone, MTT solution (5 mg/mL in PBS) is added to each well and incubated for 2-4 hours at 37°C. The resulting formazan crystals are dissolved in a solubilization buffer (e.g., DMSO or a solution of SDS in HCl). The absorbance is then measured at a wavelength of 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated) cells.
Western Blot Analysis
After treatment, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentrations are determined using a BCA protein assay. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against p-Akt, total Akt, PTEN, p-AMPKα, total AMPK, p-p70S6K, total p70S6K, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C. After washing with TBST, the membrane is incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Oil Red O Staining for Lipid Accumulation
To visualize lipid accumulation in differentiated 3T3-L1 adipocytes, cells are washed with phosphate-buffered saline (PBS) and fixed with 10% formalin for at least 1 hour. After washing with water, the cells are stained with a freshly prepared Oil Red O working solution for 10-15 minutes at room temperature. The cells are then washed with water to remove excess stain. The stained lipid droplets can be visualized by microscopy. For quantification, the stained lipid is eluted with isopropanol, and the absorbance is measured at a specific wavelength (e.g., 492 nm).[1]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by Rosiglitazone in H1792 and 3T3-L1 cells, as well as a typical experimental workflow.
References
- 1. Absence of an adipogenic effect of rosiglitazone on mature 3T3-L1 adipocytes: increase of lipid catabolism and reduction of adipokine expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of the Target Proteins of Rosiglitazone in 3T3-L1 Adipocytes through Proteomic Analysis of Cytosolic and Secreted Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
A Comparative Guide to the Metabolic Effects of Rosiglitazone Sodium: In Vitro vs. In Vivo
For Researchers, Scientists, and Drug Development Professionals
Rosiglitazone, a member of the thiazolidinedione (TZD) class of drugs, is a potent synthetic agonist for the peroxisome proliferator-activated receptor-gamma (PPARγ).[1][2][3] Primarily known for its insulin-sensitizing effects, rosiglitazone has been a subject of extensive research to elucidate its metabolic impact both in controlled laboratory settings (in vitro) and in living organisms (in vivo). This guide provides a comprehensive comparison of its metabolic effects, supported by experimental data and detailed methodologies, to aid researchers in understanding its complex pharmacological profile.
Core Mechanism of Action: PPARγ Activation
Rosiglitazone's primary mechanism of action is the selective activation of PPARγ, a nuclear receptor predominantly expressed in adipose tissue, but also found in skeletal muscle, liver, pancreatic beta-cells, vascular endothelium, and macrophages.[4][5] Upon binding, PPARγ forms a heterodimer with the retinoid X receptor (RXR), which then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This interaction modulates the transcription of genes involved in glucose and lipid metabolism, adipocyte differentiation, and inflammation.
Signaling Pathway
Caption: Rosiglitazone activates PPARγ, leading to gene transcription changes that mediate its metabolic effects.
Comparative Quantitative Data
The metabolic effects of rosiglitazone can vary significantly between in vitro and in vivo models. The following tables summarize key quantitative findings from various studies.
Table 1: Effects on Glucose Metabolism
| Parameter | In Vitro Findings | In Vivo Findings |
| Glucose Uptake | Increased glucose uptake in 3T3-L1 adipocytes and human adipocytes. | Improved whole-body insulin-stimulated glucose uptake by 44% in type 2 diabetic patients. |
| Insulin Sensitivity | Potentiated insulin-mediated increases in HSL protein expression in cultured human adipocytes. | Improved insulin-stimulated glucose metabolism by 68% (low-dose insulin) and 20% (high-dose insulin) in type 2 diabetic subjects. |
| Gene Expression (GLUT4) | Increased GLUT4 expression in cultured human adipose tissue. | Rosiglitazone treatment in hypertrophic adipocytes from mice improved glucose transport without restoring GLUT4 expression. |
Table 2: Effects on Lipid Metabolism
| Parameter | In Vitro Findings | In Vivo Findings |
| Adipogenesis | Promoted differentiation of 3T3-L1 preadipocytes into mature adipocytes. | Increased extramyocellular lipid content by 39% in type 2 diabetic patients. |
| Lipid Accumulation | Increased lipid droplet size in 3T3-L1 adipocytes, with the most effective concentration at 100 µmol/L. | Reduced hepatic triglyceride content by approximately 40% in type 2 diabetic patients. |
| Lipolysis | Reduced lipolytic rate in cultured human adipocytes. | Increased the sensitivity of peripheral adipocytes to the inhibitory effects of insulin on lipolysis by 52%. |
| Free Fatty Acids (FFA) | Promotes fatty acid uptake and storage in adipocytes. | Reduced plasma fatty acid concentration by approximately 40% in type 2 diabetic patients. |
Table 3: Effects on Gene Expression
| Gene/Protein | In Vitro Findings | In Vivo Findings |
| PPARγ | Increased PPARγ expression in 3T3-L1 preadipocytes. | Rosiglitazone regulates adipose triglyceride lipase via PPARγ mediation in mature adipocytes. |
| CEBPα | Increased CEBPα expression in 3T3-L1 preadipocytes. | Not explicitly detailed in the provided search results. |
| Inflammatory Markers (e.g., IL-6, TNF-α) | Reduced TNF-α secretion in cultured human adipocytes. | Decreased expression of inflammation-related genes like IL-6 in human adipose tissue. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments cited in this guide.
In Vitro Adipocyte Differentiation Assay (3T3-L1 cells)
This protocol is based on methodologies described in studies investigating the effects of rosiglitazone on adipogenesis.
-
Cell Culture: 3T3-L1 preadipocytes are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere of 5% CO₂.
-
Induction of Differentiation: Two days post-confluence, differentiation is induced by treating the cells with a differentiation cocktail containing 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 1 µg/mL insulin in DMEM with 10% FBS.
-
Rosiglitazone Treatment: From day 3 onwards, the medium is replaced every two days with DMEM containing 10% FBS, 1 µg/mL insulin, and varying concentrations of rosiglitazone (e.g., 1, 10, 50, 100, 200 µmol/L) or vehicle control.
-
Assessment of Differentiation:
-
Oil Red O Staining: On day 8-10, cells are fixed with 10% formalin and stained with Oil Red O solution to visualize lipid droplets. The stain is then extracted with isopropanol, and the absorbance is measured to quantify lipid accumulation.
-
Gene Expression Analysis (qPCR): RNA is extracted from the cells at various time points, reverse-transcribed to cDNA, and subjected to quantitative PCR to measure the expression levels of adipogenic marker genes such as PPARγ and CEBPα.
-
Experimental Workflow: In Vitro Adipocyte Differentiation
Caption: Workflow for assessing rosiglitazone's effect on 3T3-L1 adipocyte differentiation.
In Vivo Hyperinsulinemic-Euglycemic Clamp
This protocol is a summary of the technique used to assess insulin sensitivity in human subjects.
-
Subject Preparation: Subjects fast overnight. Two intravenous catheters are inserted, one for infusions and one for blood sampling from a heated hand to arterialize the venous blood.
-
Basal Period: A primed-continuous infusion of [3-³H]glucose is started to measure basal glucose turnover.
-
Clamp Procedure: A two-step hyperinsulinemic-euglycemic clamp is performed.
-
Step 1 (Low-Dose Insulin): A continuous infusion of insulin (e.g., 20 mU·m⁻²·min⁻¹) is started. Plasma glucose is monitored every 5 minutes, and a variable infusion of 20% dextrose is adjusted to maintain euglycemia (e.g., ~90 mg/dL).
-
Step 2 (High-Dose Insulin): The insulin infusion rate is increased (e.g., 120 mU·m⁻²·min⁻¹), and the dextrose infusion is readjusted to maintain euglycemia.
-
-
Data Collection: Blood samples are collected at regular intervals to determine plasma glucose, insulin, and tritiated glucose specific activity.
-
Calculations: The glucose infusion rate (GIR) during the last 30 minutes of each clamp step is used to quantify whole-body insulin sensitivity. Rates of glucose appearance and disappearance are calculated using Steele's equations.
Conclusion
Rosiglitazone sodium exerts profound metabolic effects both in vitro and in vivo, primarily through the activation of PPARγ. In vitro studies are instrumental in elucidating the molecular mechanisms of action on specific cell types, such as promoting adipocyte differentiation and lipid storage. In vivo studies, on the other hand, provide a systemic perspective, demonstrating improvements in whole-body insulin sensitivity, glucose homeostasis, and a redistribution of lipids from visceral to subcutaneous depots. While there is a general concordance between the findings, discrepancies can arise due to the complex interplay of various tissues and hormonal signals in a living organism, which cannot be fully replicated in a culture dish. This comparative guide highlights the importance of integrating both in vitro and in vivo data for a comprehensive understanding of the pharmacological effects of drugs like rosiglitazone, which is essential for the development of novel therapeutic strategies for metabolic diseases.
References
Rosiglitazone's Binding Affinity to PPARγ: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Rosiglitazone's binding affinity to its target, the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), a key regulator in glucose and lipid metabolism. The data presented herein is supported by experimental findings to offer a clear perspective on its performance relative to other well-known PPARγ agonists.
Introduction to PPARγ and Rosiglitazone
Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) is a ligand-activated nuclear receptor that plays a pivotal role in adipogenesis, insulin sensitivity, and inflammation.[1][2] Upon activation by a ligand, PPARγ forms a heterodimer with the Retinoid X Receptor (RXR).[3][4] This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes.[5] This action modulates the transcription of genes involved in critical metabolic processes.
Rosiglitazone is a member of the thiazolidinedione (TZD) class of drugs and a potent, selective agonist for PPARγ. Its therapeutic effect as an anti-diabetic agent is primarily mediated through its high-affinity binding to and activation of this receptor.
Comparative Binding Affinity of PPARγ Agonists
The binding affinity of a ligand to its receptor is a critical parameter in drug development, often quantified by the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50). A lower value typically indicates a higher affinity. The following table summarizes the binding affinities of Rosiglitazone and other common PPARγ agonists.
| Compound | Type | Binding Affinity (Value) | Metric |
| Rosiglitazone | Full Agonist | 43 nM | Kd |
| 30 nM (PPARγ1), 100 nM (PPARγ2) | EC50 | ||
| 60 nM | EC50 | ||
| Pioglitazone | Full Agonist | ~12x lower affinity than Lobeglitazone | Docking Analysis |
| GW1929 | Full Agonist | 1.4 nM | Ki |
| 100 pM | Ki |
Note: Kd (Dissociation Constant) is a direct measure of binding affinity, while IC50 (Half-maximal Inhibitory Concentration) and EC50 (Half-maximal Effective Concentration) are measures of a compound's potency in a specific assay and can be influenced by experimental conditions. Ki (Inhibition Constant) is another measure of affinity derived from competition assays.
Experimental Protocol: Fluorescence Polarization (FP) Competitive Binding Assay
A common method to determine the binding affinity of a compound to PPARγ is the fluorescence polarization-based competitive binding assay. This technique measures the displacement of a fluorescently labeled PPARγ ligand (tracer) by a test compound.
Principle: A small, fluorescently labeled molecule (the tracer) tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to the much larger PPARγ Ligand Binding Domain (LBD), its tumbling slows significantly, leading to an increase in fluorescence polarization. A test compound that binds to the LBD will compete with the tracer, displacing it and causing a decrease in fluorescence polarization.
General Protocol:
-
Reagent Preparation: Prepare a solution containing the human recombinant PPARγ LBD and a fluorescent tracer with known high affinity for the receptor.
-
Compound Dilution: Create a serial dilution of the test compound (e.g., Rosiglitazone) to be assayed. A positive control (a known high-affinity ligand like GW1929) and a negative control (vehicle, e.g., DMSO) are also prepared.
-
Assay Reaction: In a microplate, combine the PPARγ LBD and the fluorescent tracer. Add the diluted test compounds, positive control, or negative control to the respective wells.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 1-2 hours) to allow the binding reaction to reach equilibrium.
-
Measurement: Measure the fluorescence polarization of each well using a suitable plate reader.
-
Data Analysis: The fluorescence polarization values are plotted against the concentration of the test compound. The data is fitted to a dose-response curve to determine the IC50 value, which represents the concentration of the test compound required to displace 50% of the bound fluorescent tracer.
PPARγ Signaling Pathway & Experimental Workflow
The following diagrams illustrate the canonical PPARγ signaling pathway and the general workflow for assessing ligand binding.
References
Assessing the Reproducibility of Published Rosiglitazone Sodium Experiments: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Rosiglitazone, a member of the thiazolidinedione class of drugs, has been a subject of extensive research due to its potent insulin-sensitizing effects, primarily mediated through the activation of peroxisome proliferator-activated receptor-gamma (PPARγ).[1][2] However, concerns regarding its cardiovascular safety have underscored the importance of rigorous and reproducible experimental data. This guide provides a comparative analysis of published experimental data on Rosiglitazone, focusing on its performance against other antidiabetic agents and offering detailed experimental protocols to aid in the reproducibility of key findings.
Comparative Efficacy and Safety: Rosiglitazone vs. Alternatives
Rosiglitazone's primary mechanism of action involves binding to and activating PPARγ, a nuclear receptor that regulates the transcription of genes involved in glucose and lipid metabolism.[3][4] This activation leads to enhanced insulin sensitivity in adipose tissue, skeletal muscle, and the liver.[3]
Preclinical Data
In preclinical studies, Rosiglitazone has been compared with other thiazolidinediones like Pioglitazone and the biguanide Metformin.
Table 1: Comparative Effects of Rosiglitazone and Pioglitazone on Lipid Profiles
| Parameter | Rosiglitazone Effect | Pioglitazone Effect | Key Findings |
| Triglycerides | Increased by 13.1 ± 7.8 mg/dL | Decreased by 51.9 ± 7.8 mg/dL | Pioglitazone demonstrated a favorable effect on triglyceride levels compared to Rosiglitazone. |
| HDL Cholesterol | Increased by 2.4 ± 0.5 mg/dL | Increased by 5.2 ± 0.95 mg/dL | Both drugs increased HDL, but the effect was more pronounced with Pioglitazone. |
| LDL Cholesterol | Increased by 21.3 ± 1.6 mg/dL | Increased by 12.3 ± 1.6 mg/dL | Both drugs increased LDL, but the increase was significantly less with Pioglitazone. |
Table 2: Comparative Effects of Rosiglitazone and Metformin in a db/db Mouse Model
| Parameter | Rosiglitazone Effect | Metformin Effect | Key Findings |
| Plasma Glucose | Significant reduction (240.75 mg/dL ± 24.27) | Significant reduction (304.35 mg/dL ± 33.34) | Rosiglitazone showed a more potent glucose-lowering effect in this specific animal model. |
| Serum Insulin | Significant reduction (15.88 ng/mL ± 2.89) | No significant change | Rosiglitazone acted as an insulin sensitizer, reducing the need for insulin. |
| Body Weight | Slight increase (40.95 g ± 0.93) | No significant change (37.7 g ± 1.11) | Weight gain is a known side effect of Rosiglitazone. |
Clinical Data
The RECORD clinical trial provided extensive data on the cardiovascular outcomes of Rosiglitazone.
Table 3: Cardiovascular Outcomes from the RECORD Trial (Rosiglitazone vs. Metformin/Sulfonylurea)
| Outcome | Rosiglitazone Group | Active Control Group | Hazard Ratio (95% CI) |
| Cardiovascular Mortality or Hospitalization | Not significantly different | Not significantly different | 0.99 (0.85–1.16) |
| Heart Failure Death or Hospitalization | 61 events | 29 events | 2.10 (1.35–3.27) |
| Myocardial Infarction | Higher trend (not statistically significant in all analyses) | Lower trend | Meta-analyses have shown conflicting results, with some suggesting an increased risk with Rosiglitazone. |
Key Experimental Protocols for Reproducibility
To ensure the reproducibility of findings, detailed experimental protocols are crucial. Below are methodologies for key in vitro assays commonly used to evaluate the effects of Rosiglitazone.
PPARγ Activation Assay
This assay measures the ability of a compound to activate the PPARγ receptor.
Protocol:
-
Cell Culture: Use a cell line stably expressing a PPARγ reporter gene, such as the GeneBLAzer™ PPAR gamma-UAS-bla 293H cells.
-
Plating: Plate cells at a density of 30,000 cells/well in a 384-well plate.
-
Treatment: Stimulate the cells with varying concentrations of Rosiglitazone (e.g., from 0 to 10 µM) in the presence of 0.1% DMSO for 16 hours.
-
Detection: Load the cells with a FRET-based substrate (e.g., LiveBLAzer™-FRET B/G Substrate) for 2 hours.
-
Measurement: Measure fluorescence emission at 460 nm and 530 nm to determine the ratio, which corresponds to PPARγ activation.
In Vitro Adipocyte Differentiation Assay
This assay assesses the ability of Rosiglitazone to induce the differentiation of preadipocytes into mature adipocytes.
Protocol:
-
Cell Line: Utilize 3T3-L1 murine embryonic fibroblasts, a well-established model for adipogenesis.
-
Induction: Induce differentiation of confluent 3T3-L1 cells using a differentiation medium containing insulin (10 μg/mL), 3-isobutyl-1-methylxanthine (IBMX, 0.5 mM), and dexamethasone (2.5 µM).
-
Treatment: Include varying concentrations of Rosiglitazone (e.g., 0.1 µM and 1 µM) in the differentiation and subsequent maintenance media.
-
Staining: After a set period (e.g., 10-17 days), fix the cells and stain for lipid droplets using Oil Red O solution.
-
Quantification: Quantify adipogenesis by extracting the Oil Red O stain and measuring its absorbance.
NF-κB Inhibition Assay
This assay evaluates the anti-inflammatory effects of Rosiglitazone by measuring its ability to inhibit the NF-κB signaling pathway.
Protocol:
-
Cell Line: Use a macrophage cell line such as RAW264.7.
-
Stimulation: Induce an inflammatory response by treating the cells with lipopolysaccharide (LPS).
-
Treatment: Pre-treat the cells with Rosiglitazone for a specified time before LPS stimulation.
-
Analysis: Measure the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA or RT-qPCR. Assess the phosphorylation of key NF-κB pathway proteins (e.g., p65, IκBα) by Western blot to determine the extent of pathway inhibition.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in Rosiglitazone's action can aid in understanding its mechanism and designing experiments.
Rosiglitazone Signaling Pathway
Rosiglitazone's primary effect is the activation of PPARγ, which then heterodimerizes with the Retinoid X Receptor (RXR). This complex binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, modulating their transcription. This leads to increased insulin sensitivity. Additionally, Rosiglitazone has been shown to exert anti-inflammatory effects by inhibiting the NF-κB pathway.
References
- 1. How Does Pioglitazone Compare With Rosiglitazone? [medscape.com]
- 2. Rosiglitazone increases cell surface GLUT4 levels in 3T3-L1 adipocytes through an enhancement of endosomal recycling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of an adipocyte differentiation protocol using 3T3-L1 cells for the investigation of the browning process: identification of the PPAR-γ agonist rosiglitazone as a browning reference drug - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Development of an adipocyte differentiation protocol using 3T3-L1 cells for the investigation of the browning process: identification of the PPAR-γ agonist rosiglitazone as a browning reference drug [frontiersin.org]
A Comparative Guide to the Depot-Specific Effects of Rosiglitazone Sodium on Adipose Tissue
Rosiglitazone, a member of the thiazolidolidinedione (TZD) class of drugs, is a potent synthetic agonist for the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ).[1][2] PPARγ is a nuclear receptor that acts as a master regulator of adipogenesis, lipid metabolism, and insulin sensitivity, with its highest expression found in adipose tissue.[3][4] Consequently, adipose tissue is the primary site of action for Rosiglitazone.[4] The drug's therapeutic effects on type 2 diabetes are largely attributed to its ability to enhance insulin sensitivity.
However, adipose tissue is not a homogenous organ. It comprises distinct depots with different physiological roles, primarily categorized into white adipose tissue (WAT) and brown adipose tissue (BAT). WAT is further divided into subcutaneous and visceral depots. Understanding the differential effects of Rosiglitazone on these specific depots is critical for researchers and drug development professionals to elucidate its complete mechanism of action and potential for targeted therapies. This guide provides a comparative analysis of Rosiglitazone's effects on visceral, subcutaneous, and brown adipose tissues, supported by experimental data and detailed methodologies.
Core Mechanism: The PPARγ Signaling Pathway
Rosiglitazone exerts its effects by binding to and activating PPARγ. Upon activation, PPARγ forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This binding recruits coactivator proteins, such as MED1, and initiates the transcription of genes involved in glucose and lipid metabolism, adipocyte differentiation, and inflammation. While agonist binding does not significantly change the number of PPARγ binding sites, it promotes PPARγ occupancy at existing sites, enhancing the transcription of associated genes.
Caption: Rosiglitazone activates the PPARγ signaling pathway in adipocytes.
Comparative Quantitative Data
The effects of Rosiglitazone vary significantly across different adipose tissue depots. The following tables summarize key quantitative findings from various studies.
Table 1: Comparative Effects of Rosiglitazone on Adipose Tissue Gene Expression
| Gene/Protein | Adipose Depot | Effect of Rosiglitazone | Reference |
| Browning/Thermogenesis | |||
| UCP1 | Subcutaneous (Human, ex vivo) | Increased mRNA and protein | |
| Visceral (Human, ex vivo) | Increased mRNA and protein | ||
| Brown Adipose Tissue (Rat) | No significant change in mRNA | ||
| PGC1α, PRDM16 | Subcutaneous & Visceral (Human) | Increased mRNA | |
| Lipid Metabolism & Storage | |||
| Stearyl-CoA desaturase | Subcutaneous (Human) | 3.2-fold increase | |
| CD36 | Subcutaneous (Human) | 1.8-fold increase | |
| ATGL, GPAT3, DGAT1 | Subcutaneous & Visceral (Human) | Increased mRNA | |
| Cidea, FSP27 | White Adipose Tissue (Mouse) | Markedly increased mRNA | |
| Glucose Metabolism | |||
| GLUT4 | Subcutaneous (Human) | 1.5-fold increase | |
| Brown Adipose Tissue (Rat) | Decreased mRNA | ||
| Adipokines & Inflammation | |||
| Adiponectin | Subcutaneous (Human) | Increased expression | |
| IL-6 | Subcutaneous (Human) | Decreased expression (0.6-fold) | |
| Resistin | Subcutaneous (Human) | Decreased expression (0.3-fold) |
Table 2: Comparative Metabolic and Morphological Effects of Rosiglitazone
| Parameter | Adipose Depot | Observed Effect | Reference |
| Depot Mass | Subcutaneous (Human) | Increased fat mass | |
| Visceral (Human) | Decreased fat area (after adjusting for total fat) | ||
| Brown Adipose Tissue (Rat) | 2.2-fold increase in mass | ||
| Lipolysis | Subcutaneous & Visceral (Human) | Increased basal lipolysis (ex vivo) | |
| Peripheral Adipocytes (Human) | Increased insulin-mediated suppression of lipolysis | ||
| Fatty Acid Oxidation | Subcutaneous & Visceral (Human) | Increased rates (ex vivo) | |
| White Adipose Tissue (Mouse) | Significantly increased palmitate oxidation | ||
| Glucose Uptake | Brown Adipose Tissue (Rat) | No change in whole-tissue uptake; reduced per cell | |
| Lipogenesis | Brown Adipose Tissue (Rat) | Stimulated from glucose | |
| Adipocyte Morphology | Subcutaneous & Visceral (Human) | Formation of small lipid droplets; mitochondrial remodeling | |
| White Adipose Tissue (Mouse) | Regular pattern of smaller, more numerous adipocytes |
Experimental Protocols and Workflows
The findings presented are based on a variety of experimental models and analytical techniques. A generalized workflow for investigating the effects of Rosiglitazone is outlined below.
Caption: Generalized experimental workflow for studying Rosiglitazone's effects.
Key Methodologies
-
In Vivo Animal Studies :
-
Models : Wistar rats and ob/ob mice are commonly used to study metabolic effects.
-
Administration : Rosiglitazone is often mixed into the chow or administered daily via oral gavage at doses ranging from 3 to 100 mg/kg of body weight for periods of several days to weeks.
-
Analysis : Following the treatment period, animals are euthanized, and various adipose depots (e.g., epididymal white adipose, subcutaneous white adipose, interscapular brown adipose) are excised for analysis.
-
-
Ex Vivo Human Adipose Tissue Culture :
-
Source : Subcutaneous and visceral (omental) adipose tissue explants are obtained from biopsies of human subjects.
-
Protocol : Tissue explants are cultured for a defined period, typically around 7 days, in a medium with or without Rosiglitazone. This method allows for the study of direct drug effects on mature human adipocytes in a tissue context, minimizing systemic confounding factors.
-
-
In Vitro Cell Culture :
-
Models : 3T3-L1 preadipocytes are a standard cell line, differentiated into mature adipocytes using a cocktail that often includes insulin, dexamethasone, IBMX, and Rosiglitazone itself to enhance adipogenesis. Primary stromal vascular fraction (SVF) cells isolated from adipose tissue are also used.
-
Protocol : Cells are typically treated with Rosiglitazone at concentrations of 1-5 µM. This model is ideal for dissecting molecular mechanisms and signaling pathways.
-
-
Analytical Techniques :
-
Gene Expression : Quantified using real-time polymerase chain reaction (RT-PCR).
-
Metabolic Rates : Fatty acid oxidation is measured by the conversion of radiolabeled palmitate to CO2. Lipolysis is assessed by measuring glycerol release into the culture medium. Glucose uptake is measured using radiolabeled glucose.
-
Protein Levels : Assessed via Western Blot analysis.
-
Summary of Depot-Specific Effects
-
Subcutaneous Adipose Tissue (SAT) : Rosiglitazone treatment in humans leads to an overall increase in subcutaneous fat mass. It promotes the expression of genes involved in lipid storage and glucose uptake (e.g., stearyl-CoA desaturase, GLUT4) while reducing the expression of inflammatory markers like IL-6. Ex vivo studies show that Rosiglitazone induces a "browning" or "brite" phenotype in human SAT, characterized by increased UCP1 expression and enhanced fatty acid oxidation. This suggests a remodeling of SAT towards a more metabolically active state.
-
Visceral Adipose Tissue (VAT) : In contrast to its effect on SAT, long-term Rosiglitazone treatment is associated with a relative decrease in visceral fat. Ex vivo, Rosiglitazone also induces a browning program in human visceral adipocytes, increasing UCP1 expression and oxidative capacity in a manner similar to its effects on subcutaneous fat. This remodeling of both major WAT depots to enhance oxidative metabolism may be a key mechanism for improving systemic insulin sensitivity.
-
Brown Adipose Tissue (BAT) : In rats, Rosiglitazone treatment increases BAT mass and DNA content, indicating hyperplasia. While it does not increase whole-tissue glucose uptake and even decreases it at the cellular level, it significantly enhances lipogenesis from glucose. This suggests that in BAT, Rosiglitazone shifts glucose metabolism away from storage as glycogen and towards the synthesis of triacylglycerols, potentially to store lipid substrates for future thermogenic activation.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Rosiglitazone Maleate? [synapse.patsnap.com]
- 3. Rosiglitazone Enhances Browning Adipocytes in Association with MAPK and PI3-K Pathways During the Differentiation of Telomerase-Transformed Mesenchymal Stromal Cells into Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Absence of an adipogenic effect of rosiglitazone on mature 3T3-L1 adipocytes: increase of lipid catabolism and reduction of adipokine expression - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Cardiovascular Safety Profile of Rosiglitazone versus Pioglitazone: A Comparative Guide
An objective analysis of the cardiovascular safety and mechanistic differences between two prominent thiazolidinediones, rosiglitazone and pioglitazone, for researchers, scientists, and drug development professionals.
The thiazolidinedione (TZD) class of drugs, which includes rosiglitazone and pioglitazone, has been a significant area of research in the management of type 2 diabetes due to their potent insulin-sensitizing effects.[1][2] However, concerns over their cardiovascular safety have led to extensive investigation and debate within the scientific community.[3] This guide provides a comprehensive comparison of the cardiovascular safety profiles of rosiglitazone and pioglitazone, supported by data from key clinical trials and meta-analyses, detailed experimental protocols, and an overview of their distinct signaling pathways.
Quantitative Comparison of Cardiovascular Outcomes
Multiple large-scale studies and meta-analyses have been conducted to evaluate the cardiovascular risks associated with rosiglitazone and pioglitazone. The data consistently indicates a divergence in their safety profiles, particularly concerning myocardial infarction (MI), heart failure (HF), and overall mortality. A meta-analysis of 16 observational studies involving over 810,000 patients demonstrated that rosiglitazone was associated with a statistically significant increase in the odds of MI, congestive heart failure, and mortality compared to pioglitazone.[4] Another meta-analysis of eight retrospective cohort studies involving 945,286 patients concluded that rosiglitazone, when compared to pioglitazone, significantly increased the risk of myocardial infarction, heart failure, and all-cause mortality.[5]
Below is a summary of key quantitative data from pivotal studies:
| Outcome | Study/Meta-analysis | Rosiglitazone vs. Pioglitazone (Risk/Odds Ratio) | 95% Confidence Interval | P-value |
| Myocardial Infarction (MI) | Meta-analysis (Loke et al., 2011) | OR: 1.16 | - | < 0.05 |
| Meta-analysis (Zhu et al., 2012) | RR: 1.17 | 1.04 - 1.32 | 0.01 | |
| Observational Study (Juurlink et al., 2009) | HR: 0.95 | 0.81 - 1.11 | Not Significant | |
| Heart Failure (HF) | Meta-analysis (Loke et al., 2011) | OR: 1.22 | - | < 0.05 |
| Meta-analysis (Zhu et al., 2012) | RR: 1.18 | 1.02 - 1.36 | 0.03 | |
| Observational Study (Juurlink et al., 2009) | HR: 0.77 (favoring pioglitazone) | 0.69 - 0.87 | < 0.001 | |
| RECORD Trial (Rosiglitazone) | HR: 2.10 (vs. control) | 1.35 - 3.27 | 0.001 | |
| All-Cause Mortality | Meta-analysis (Loke et al., 2011) | OR: 1.14 | - | < 0.05 |
| Meta-analysis (Zhu et al., 2012) | RR: 1.13 | 1.08 - 1.20 | < 0.00001 | |
| Observational Study (Juurlink et al., 2009) | HR: 0.86 (favoring pioglitazone) | 0.75 - 0.98 | < 0.05 | |
| Composite CV Outcome * | Observational Study (Juurlink et al., 2009) | HR: 0.83 (favoring pioglitazone) | 0.76 - 0.90 | < 0.001 |
| PROactive Trial (Pioglitazone) | HR: 0.82 (vs. placebo) | 0.70 - 0.97 | 0.0201 |
*Composite cardiovascular outcomes vary by study but generally include a combination of cardiovascular death, non-fatal MI, and non-fatal stroke.
In addition to clinical endpoints, the differential effects of these drugs on lipid profiles are noteworthy. Pioglitazone has been shown to have a more favorable impact on lipids compared to rosiglitazone. Specifically, pioglitazone is associated with a reduction in triglycerides and an increase in high-density lipoprotein (HDL) cholesterol. In contrast, rosiglitazone has been observed to increase low-density lipoprotein (LDL) cholesterol and triglycerides.
Experimental Protocols of Key Clinical Trials
The following are summaries of the methodologies for two pivotal trials that have significantly influenced the understanding of the cardiovascular safety of rosiglitazone and pioglitazone.
RECORD (Rosiglitazone Evaluated for Cardiac Outcomes and Regulation of Glycaemia in Diabetes) Trial
-
Objective: To evaluate the cardiovascular safety of rosiglitazone in patients with type 2 diabetes.
-
Study Design: A multicenter, randomized, open-label, non-inferiority trial.
-
Participants: 4,447 patients with type 2 diabetes who had inadequate glycemic control on metformin or a sulfonylurea.
-
Intervention: Patients were randomized to receive either rosiglitazone in addition to their existing therapy (metformin or a sulfonylurea) or a combination of metformin and a sulfonylurea (active control).
-
Primary Outcome: The primary endpoint was a composite of cardiovascular hospitalization or cardiovascular death.
-
Follow-up: The mean follow-up period was 5.5 years.
-
Key Findings: The RECORD trial showed that rosiglitazone was non-inferior to the active control for the primary composite outcome. However, a significantly increased risk of heart failure was observed in the rosiglitazone group.
PROactive (PROspective pioglitAzone Clinical Trial In macroVascular Events) Trial
-
Objective: To determine the effect of pioglitazone on macrovascular outcomes in high-risk patients with type 2 diabetes.
-
Study Design: A randomized, double-blind, placebo-controlled trial.
-
Participants: 5,238 patients with type 2 diabetes and evidence of macrovascular disease.
-
Intervention: Patients were randomized to receive either pioglitazone (titrated up to 45 mg daily) or a placebo, in addition to their existing glucose-lowering and cardiovascular medications.
-
Primary Outcome: The primary endpoint was a composite of all-cause mortality, non-fatal myocardial infarction, stroke, acute coronary syndrome, endovascular or surgical intervention in the coronary or leg arteries, and amputation above the ankle.
-
Follow-up: The mean follow-up was 34.5 months.
-
Key Findings: While the primary composite endpoint did not reach statistical significance, a key secondary endpoint (a composite of all-cause mortality, non-fatal MI, and stroke) showed a significant risk reduction with pioglitazone. Similar to rosiglitazone, an increased incidence of heart failure was noted with pioglitazone.
Signaling Pathways and Mechanistic Differences
Both rosiglitazone and pioglitazone exert their primary effects by activating the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor that plays a crucial role in adipocyte differentiation and glucose and lipid metabolism. However, their differing cardiovascular safety profiles may be attributed to variations in their molecular interactions and downstream effects.
Pioglitazone is known to have partial PPARα agonistic activity, in addition to its primary PPARγ agonism. This dual activity is thought to contribute to its more favorable effects on lipid metabolism, including the reduction of triglycerides and the increase of HDL cholesterol. In contrast, rosiglitazone is a more potent and selective PPARγ agonist with minimal PPARα activity. The differential effects on gene regulation related to lipid metabolism and inflammation are believed to underlie the observed differences in cardiovascular outcomes.
Caption: Differential signaling pathways of Rosiglitazone and Pioglitazone.
References
- 1. Thiazolidinediones and Cardiovascular Risk — A Question of Balance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiazolidinediones: effects on insulin resistance and the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The cardiovascular safety of rosiglitazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jwatch.org [jwatch.org]
- 5. Risk of cardiovascular disease and all-cause mortality among diabetic patients prescribed rosiglitazone or pioglitazone: a meta-analysis of retrospective cohort studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Rosiglitazone Sodium
Essential guidelines for the safe management and disposal of Rosiglitazone sodium in a laboratory environment, ensuring the protection of personnel and the environment.
For researchers, scientists, and drug development professionals, the integrity of their work extends to the responsible management of all chemical compounds, including investigational drugs like this compound. Adherence to proper disposal protocols is not only a matter of regulatory compliance but also a critical component of laboratory safety and environmental stewardship. Improper disposal of pharmaceutical waste can lead to environmental contamination and potential health risks.[1]
This compound, while not specifically listed as a P- or U-listed hazardous waste by the Environmental Protection Agency (EPA), is classified as very toxic to aquatic life with long-lasting effects.[2][3] This characteristic necessitates its management as a hazardous waste due to its environmental risks. Therefore, it is imperative that this compound and any materials contaminated with it are not disposed of in standard laboratory trash or down the drain.
Key Disposal and Safety Data
To facilitate a clear understanding of the hazards and disposal requirements for this compound, the following table summarizes critical data derived from safety data sheets (SDS) and environmental regulations.
| Parameter | Information | Source |
| Hazard Classification | - Suspected of damaging fertility or the unborn child.- Causes serious eye irritation.- Very toxic to aquatic life with long lasting effects. | [2] |
| UN Number | UN3077 | [4] |
| UN Proper Shipping Name | Environmentally hazardous substance, solid, n.o.s. (Rosiglitazone) | |
| Disposal Recommendation | Must not be disposed of together with household garbage. Do not allow product to reach sewage system. Dispose of contents/container to an approved waste disposal plant. | |
| RCRA Status | Not explicitly listed. However, due to its environmental toxicity, it should be managed as a hazardous waste. Generators must consult local, regional, and national regulations for accurate classification. |
Step-by-Step Disposal Protocol for this compound
The following protocol provides a procedural, step-by-step guide for the proper disposal of this compound from a laboratory setting.
-
Waste Identification and Segregation:
-
Identify all waste streams containing this compound. This includes pure compounds, solutions, contaminated labware (e.g., vials, pipette tips, gloves), and personal protective equipment (PPE).
-
Segregate this compound waste from non-hazardous laboratory waste.
-
-
Containerization and Labeling:
-
Collect all this compound waste in a designated, leak-proof, and clearly labeled hazardous waste container.
-
The container label must include the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the environmental hazard (e.g., "Toxic to Aquatic Life").
-
-
Storage:
-
Store the hazardous waste container in a designated satellite accumulation area within the laboratory.
-
Ensure the storage area is secure, away from general traffic, and does not pose a risk of environmental release.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
-
All disposal must be conducted through a licensed hazardous waste disposal company. Surplus and non-recyclable solutions should be offered to a licensed disposal company.
-
-
Documentation:
-
Maintain accurate records of the amount of this compound waste generated and the date of its transfer to the EHS or the licensed disposal vendor.
-
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound in a laboratory setting.
Caption: Disposal workflow for this compound.
Decontamination Protocol for this compound Spills
In the event of a spill of this compound, immediate and proper decontamination is crucial to prevent exposure and environmental contamination.
-
Alert Personnel and Secure the Area:
-
Immediately alert others in the vicinity of the spill.
-
Restrict access to the spill area.
-
-
Don Appropriate Personal Protective Equipment (PPE):
-
At a minimum, wear two pairs of chemotherapy-rated gloves, a disposable gown, and safety glasses. A respirator may be necessary for larger spills or if the material is airborne.
-
-
Contain the Spill:
-
For solid spills, gently cover the material with absorbent pads to prevent it from becoming airborne.
-
For liquid spills, cover the spill with absorbent pads, working from the outside in.
-
-
Decontamination:
-
Carefully clean the spill area. Due to the lack of a specific deactivating agent for Rosiglitazone, a thorough cleaning process is essential.
-
Use a detergent solution to clean the area, followed by a rinse with clean water. Repeat this cleaning and rinsing process at least two more times.
-
All cleaning materials (absorbent pads, wipes, etc.) must be disposed of as hazardous waste.
-
-
Final Steps:
-
Remove and dispose of all PPE as hazardous waste.
-
Wash hands thoroughly with soap and water.
-
Report the spill to your EHS department.
-
By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
Personal protective equipment for handling Rosiglitazone sodium
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Rosiglitazone sodium in a laboratory setting. The following step-by-step instructions are designed for researchers, scientists, and drug development professionals to ensure safe handling and minimize exposure risk.
Hazard Identification and Classification
This compound is classified with specific health and environmental hazards. Understanding these is the first step toward safe handling.
| Hazard Classification | GHS Code | Description | Citations |
| Serious Eye Irritation | H319 | Causes serious eye irritation. | [1][2] |
| Reproductive Toxicity | H361 | Suspected of damaging fertility or the unborn child. | [1][2] |
| Chronic Aquatic Toxicity | H410 | Very toxic to aquatic life with long lasting effects. | [1] |
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent exposure. The selection of PPE should be based on the specific laboratory task being performed.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Handling Dry Powder (Weighing, aliquoting) | Tightly fitting safety goggles with side-shields. | Inspected, chemical-resistant gloves (e.g., nitrile). Use proper removal technique. | Lab coat or protective suit. | For nuisance dust levels, use an N95 (US) or P1 (EU) dust mask. If exposure limits are exceeded or irritation occurs, a full-face respirator is required. |
| Handling Solutions (Pipetting, mixing) | Tightly fitting safety goggles with side-shields. | Chemical-resistant gloves. | Lab coat. | Not generally required if handled in a well-ventilated area or chemical fume hood. |
| Cleaning Spills | Tightly fitting safety goggles with side-shields. | Chemical-resistant gloves. | Impervious clothing. | Full-face respirator may be required depending on spill size and ventilation. |
Operational Plan for Safe Handling
A systematic approach to handling this compound from receipt to disposal is critical for laboratory safety.
1. Receiving and Storage
-
Inspection: Upon receipt, inspect the container for any damage or leaks.
-
Storage: Keep the container tightly sealed in a dry, cool, and well-ventilated area. The substance should be stored locked up in a designated area away from incompatible materials.
-
Labeling: Ensure the container is clearly labeled with the substance name and all relevant GHS hazard pictograms.
2. Preparation and Weighing (Dry Powder)
-
Ventilation: Always handle the dry powder in a chemical fume hood or a ventilated enclosure to minimize dust generation and accumulation.
-
Dispensing: Use tools and techniques that avoid creating dust (e.g., spatulas instead of pouring).
-
Static Discharge: Take precautionary measures against static discharge.
-
Hygiene: Wash hands thoroughly after handling.
3. Handling in Solution
-
Solvent Selection: this compound is soluble in water and ethanol.
-
Procedure: When dissolving, add the powder slowly to the solvent to prevent splashing.
-
Ventilation: Work within a chemical fume hood or well-ventilated area.
-
Avoidance: Avoid contact with skin and eyes and inhalation of any aerosols that may form.
Emergency Procedures: Spill Response Workflow
In the event of a spill, a clear and immediate response is crucial. The following workflow outlines the necessary steps.
Caption: Workflow for handling a this compound spill.
Quantitative Exposure Limits
Occupational Exposure Limit (OEL) data for Rosiglitazone is limited. The available information should be used as guidance, and exposure should always be minimized.
| Organization | Limit Type | Value | Notes | Citations |
| Multiple SDS | OEL | No data available | Several safety data sheets indicate that no specific occupational exposure limits have been established. | |
| Pfizer SDS | Lithuania OEL-TWA | 3 mg/m³ | It is not specified if this applies to the active ingredient alone or the formulated product. | |
| Pfizer SDS | ACGIH TLV-TWA | 10 mg/m³ | It is not specified if this applies to the active ingredient alone or the formulated product. |
TWA: Time-Weighted Average; TLV: Threshold Limit Value
Disposal Plan
Proper disposal is critical to prevent environmental contamination, given the substance's high toxicity to aquatic life.
-
Waste Collection: Collect all this compound waste, including contaminated PPE and cleaning materials, in a suitable, closed, and clearly labeled container.
-
Contaminated Materials: Dispose of contaminated gloves and other disposable PPE after use in accordance with applicable laws and good laboratory practices.
-
Environmental Release: Do not let the product enter drains or water courses. Releases to the environment should be avoided.
-
Disposal Facility: Dispose of contents and container to an appropriate treatment and disposal facility in accordance with all applicable national and local laws and regulations. Consult with your institution's environmental health and safety department for specific guidance.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
